B1576825 Plectasin

Plectasin

货号: B1576825
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Plectasin is a 40-amino-acid cationic host defense peptide (defensin) originally isolated from the saprophytic fungus Pseudoplectania nigrella . It features a compact, cysteine-stabilized α-helix and β-sheet (CSαβ) structure, which provides high stability . Its primary mechanism of action involves a high-affinity, specific binding to the essential bacterial cell wall precursor Lipid II (pyrophosphate moiety), thereby inhibiting cell wall synthesis and exerting potent bactericidal activity against Gram-positive bacteria . A landmark 2024 study revealed that this compound employs a sophisticated, calcium-sensitive supramolecular mechanism . The peptide oligomerizes into dense, velcro-like superstructures on bacterial membranes that contain Lipid II. This oligomerization and target binding are interdependent and are significantly enhanced by the coordination of calcium ions to this compound's anionic patch (residues D9, E10, D11, D12), leading to allosteric changes that markedly improve its antibiotic activity . This mechanism ensures efficient and selective action. This compound and its engineered derivatives (such as NZ2114, NZX, and PN7) demonstrate high efficacy against resistant pathogens like Staphylococcus aureus (including MRSA), Streptococcus pneumoniae , and Mycobacterium tuberculosis . Key research applications for this compound include: studying novel antibiotic mechanisms targeting cell wall synthesis; developing strategies to overcome antimicrobial resistance; engineering optimized antimicrobial peptides with improved properties ; and exploring advanced drug delivery systems, such as PLGA nanoparticles, to enhance stability and efficacy against biofilms . This product is supplied for research use only and is not intended for diagnostic or therapeutic procedures.

属性

生物活性

Antibacterial

序列

GFGCNGPWDEDDMQCHNHCKSIKGYKGGYCAKGGFVCKCY

产品来源

United States

Foundational & Exploratory

A Technical Guide to Plectasin: Discovery, Mechanism, and Therapeutic Potential of a Fungal Defensin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibiotic classes. This document provides a comprehensive technical overview of plectasin, the first defensin-like antimicrobial peptide isolated from a fungus, the ascomete Pseudoplectania nigrella. This compound exhibits potent, targeted bactericidal activity against a range of Gram-positive pathogens, including multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. Its unique mechanism of action, involving the specific binding to the bacterial cell wall precursor Lipid II, distinguishes it from typical defensins that disrupt cell membranes. This guide details the discovery, molecular characteristics, mechanism of action, antimicrobial efficacy, and production methodologies of this compound, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams. It serves as a core reference for researchers engaged in the exploration and development of novel peptide-based therapeutics.

Discovery and Origin

This compound was the first antimicrobial peptide, specifically a defensin, identified from a fungal source.[1][2][3][4][5][6] It was isolated from the saprophytic ascomycete Pseudoplectania nigrella, a fungus commonly found in Northern European pine forests.[7] The discovery was a landmark finding, as defensins were previously thought to be exclusive to animals and higher plants.[1][2][4][5][6] The identification process involved the extraction of mRNA from the mycelia of P. nigrella, followed by cDNA synthesis and subsequent molecular biology techniques to identify the gene encoding the peptide.[8] This discovery opened a new avenue for sourcing antimicrobial defensins and suggested a common ancestral origin for these peptides across different kingdoms of life.[1][2][4][6]

G Figure 1: this compound Discovery Workflow cluster_origin Fungal Source cluster_extraction Molecular Biology cluster_production Peptide Production & Characterization cluster_result Outcome A Pseudoplectania nigrella B Harvest Mycelia A->B Cultivation C mRNA Extraction B->C D cDNA Synthesis C->D E Gene Identification (Insertional Mutagenesis) D->E F Recombinant Expression (e.g., Aspergillus oryzae) E->F Gene sequence G Purification F->G H Structural & Functional Characterization G->H I This compound Identified H->I

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Molecular Characteristics

This compound is a 40-amino acid cationic peptide belonging to the cysteine-stabilized α-helix and β-sheet (CS-αβ) superfamily.[9][10] Its structure is stabilized by three intramolecular disulfide bonds (Cys4-Cys30, Cys15-Cys37, Cys19-Cys39) which are essential for its biological function.[8][10] The tertiary structure of this compound closely resembles that of defensins found in invertebrates such as spiders, scorpions, and mussels, further supporting the theory of a shared evolutionary origin.[1][2][3][4][5][6]

Mechanism of Action: Targeting Lipid II

Unlike many defensins that exert their antimicrobial effect by disrupting the microbial cytoplasmic membrane, this compound has a specific intracellular target.[11][12] A range of genetic and biochemical studies have demonstrated that this compound inhibits bacterial cell wall biosynthesis by directly binding to Lipid II, the essential precursor for peptidoglycan synthesis.[11][12][13][14][15]

The binding interaction is highly specific, forming an equimolar stoichiometric complex between this compound and Lipid II.[11][12] Key residues in this compound, identified through NMR spectroscopy and computational modeling, are crucial for this complex formation.[11][12] Specifically, residues Phe2, Gly3, Cys4, and Cys37 interact with the pyrophosphate group of Lipid II, while a salt bridge forms between His18 and the D-γ-glutamic acid of Lipid II.[15] This binding sequesters Lipid II, preventing its use by penicillin-binding proteins and thereby halting the construction of the cell wall, leading to rapid cell death.[16][17]

Recent research has further refined this mechanism, showing that this compound's activity is enhanced by calcium ions. Calcium coordinates to an anionic patch on this compound, inducing allosteric changes that promote the oligomerization of this compound into dense superstructures on bacterial membranes that contain Lipid II, leading to a highly efficient and selective supramolecular killing mechanism.[18]

G Outer Environment cluster_membrane Bacterial Cell This compound This compound Complex This compound-Lipid II Complex (Oligomer) This compound->Complex Calcium Ca²⁺ Calcium->this compound enhances oligomerization LipidII Lipid II (Cell Wall Precursor) LipidII->Complex Wall Peptidoglycan Synthesis LipidII->Wall Is Substrate For PBP Penicillin-Binding Proteins (PBPs) Complex->PBP Sequesters Substrate PBP->Wall Catalyzes Death Cell Death Wall->Death Inhibition Leads To Plectasin_ext This compound Plectasin_ext->this compound Translocation Calcium_ext Ca²⁺ Calcium_ext->Calcium Translocation

Caption: this compound binds Lipid II, a process enhanced by calcium, inhibiting cell wall synthesis.

Antimicrobial Spectrum and Efficacy

This compound demonstrates potent, narrow-spectrum activity primarily against Gram-positive bacteria.[1][19] It is particularly effective against pathogenic streptococci and staphylococci, including strains that have developed resistance to conventional antibiotics like penicillin and vancomycin.[1][2][3][4][5][6] Its efficacy against Gram-negative bacteria is limited.[4][20]

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. This compound and its derivatives have been tested against a wide array of clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Positive Bacteria

Bacterial Species Strain This compound MIC (mg/L or µg/mL) NZ2114 MIC (µM) Reference
Streptococcus pneumoniae ATCC 10813 - 0.06 µg/mL [16]
Streptococcus pneumoniae Various Potent activity - [1][4][5][6][7]
Staphylococcus aureus ATCC 33591 (MRSA) - - [21]
Staphylococcus aureus Clinical Isolate 0.113 - [17][22]
Staphylococcus pseudintermedius Clinical Isolate - 0.23 [23]
Enterococcus faecalis Clinical Isolate 0.056 - [17][22]
Clostridium perfringens CVCC 46 - 0.91 [19]

| Mycobacterium tuberculosis | H37Rv | - | 6.1 |[24][25] |

Note: Direct comparison of MIC values across studies can be challenging due to variations in methodology and reporting units (mg/L, µg/mL, or µM). NZ2114 is a well-studied, more potent derivative of this compound.[21][25]

In Vivo Efficacy

This compound and its derivatives have demonstrated significant therapeutic potential in various animal infection models, often showing efficacy comparable or superior to standard-of-care antibiotics.

Table 2: Summary of In Vivo Efficacy Studies

Animal Model Pathogen This compound/Derivative Comparator(s) Key Findings Reference(s)
Mouse Peritonitis S. pneumoniae This compound Vancomycin Cured mice as efficaciously as vancomycin. [1][2][4][5]
Mouse Pneumonia S. pneumoniae This compound Penicillin Showed comparable efficacy to penicillin. [1][2][4][5]
Murine Thigh Infection S. pneumoniae, S. aureus NZ2114 - Demonstrated concentration-dependent killing and prolonged post-antibiotic effects. [16]

| Rabbit Endocarditis | S. aureus (MRSA) | NZ2114 | Vancomycin, Daptomycin | Showed greater efficacy than vancomycin and similar efficacy to daptomycin; prevented post-therapy relapse. |[21] |

Safety and Toxicology

A critical attribute for any therapeutic candidate is a favorable safety profile. Studies have consistently shown that this compound has extremely low toxicity in animal models.[1][2][4][5] It has demonstrated no cytotoxicity to various human cell lines, including A549 lung cells, normal human bronchial epithelial cells, and lung fibroblasts, even at concentrations well above its MIC for target pathogens.[10][20] This low toxicity is consistent with its specific mechanism of action, which targets a uniquely bacterial molecule (Lipid II) rather than causing general membrane disruption.[26]

Production and Synthesis

The commercial viability of a peptide therapeutic is highly dependent on scalable and cost-effective production methods. This compound has been successfully produced using several recombinant expression systems.

Recombinant Production

Initial studies utilized Aspergillus oryzae for recombinant production, achieving high, commercially viable yields and purity.[1][2][3][5] Subsequently, other systems have been developed, including Pichia pastoris and Escherichia coli, which are common hosts for industrial-scale protein production.[8][14][15][27] The process generally involves cloning the this compound gene into an expression vector, transforming the host organism, and optimizing fermentation conditions to maximize peptide yield. Purification typically involves a series of chromatography steps.

G Figure 3: Recombinant this compound Production Workflow cluster_cloning Gene Engineering cluster_fermentation Upstream Processing cluster_purification Downstream Processing A Optimize & Synthesize This compound Gene B Ligate into Expression Vector (e.g., pGEX, pPICZαA) A->B C Transform Host (E. coli, P. pastoris) B->C D Fermentation & Induction of Expression C->D E Cell Harvest & Lysis D->E F Affinity Chromatography (e.g., IMAC, GST) E->F G Tag Cleavage (if applicable) F->G H Ion Exchange Chromatography (CEX) G->H I Final Purified this compound H->I

Caption: A generalized workflow for the recombinant production and purification of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the discovery and characterization of this compound.

Isolation and Identification
  • Fungal Culture: Pseudoplectania nigrella is cultivated in a suitable broth medium.

  • RNA Extraction: Mycelia are harvested, and total RNA is extracted using standard protocols (e.g., Trizol reagent). mRNA is then isolated.

  • cDNA Library Construction: The purified mRNA is reverse transcribed to create a cDNA library.

  • Gene Identification: The cDNA library is screened, or techniques like insertional mutagenesis are employed to identify the gene responsible for the antimicrobial activity.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Bacterial strains are grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Peptide Dilution: this compound or its derivatives are serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vivo Mouse Peritonitis Model
  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a lethal dose of a bacterial pathogen (e.g., S. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), cohorts of mice are treated with this compound, a comparator antibiotic, or a vehicle control, typically administered intravenously (i.v.) or subcutaneously (s.c.).

  • Monitoring: Animal survival is monitored over a period of several days (e.g., 7 days).

  • Bacterial Load (Optional): At specific time points, peritoneal fluid or blood may be collected to determine bacterial counts (CFU/mL).

Recombinant Production and Purification (E. coli Example)
  • Expression: The this compound gene, often fused to a solubility/purification tag like Glutathione S-transferase (GST), is cloned into an E. coli expression vector (e.g., pGEX-4T-1).[27] The fusion protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)).[8][27]

  • Purification: Cells are lysed, and the soluble fraction is applied to a GST affinity chromatography column.[27]

  • Cleavage: The fusion protein is incubated with a specific protease (e.g., thrombin) to cleave this compound from the tag.[27]

  • Final Purification: this compound is separated from the tag and protease using subsequent purification steps like ultrafiltration or ion-exchange chromatography.[27] The purity and mass are confirmed by SDS-PAGE and mass spectrometry.

Conclusion

This compound represents a significant discovery in the field of antimicrobial research. As the first defensin isolated from a fungus, it highlights a previously untapped source of novel therapeutic leads. Its unique mechanism of action—targeting the essential bacterial cell wall precursor Lipid II—provides a distinct advantage, conferring high specificity and low host toxicity. The potent in vivo efficacy against drug-resistant Gram-positive pathogens, combined with a favorable safety profile and amenability to recombinant production, establishes this compound and its derivatives as highly promising candidates for further clinical development in the ongoing battle against antimicrobial resistance.

References

Plectasin's Assault on Gram-Positive Bacteria: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin, a fungal defensin, has emerged as a promising antimicrobial peptide (AMP) with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1] Unlike many other defensins that disrupt bacterial membranes, this compound employs a more targeted approach, inhibiting the synthesis of the bacterial cell wall.[1] This in-depth technical guide elucidates the core mechanism of action of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting Lipid II

The primary mechanism of action of this compound involves the specific binding to Lipid II, an essential precursor molecule in the biosynthesis of peptidoglycan, the major component of the Gram-positive bacterial cell wall.[2][3][4] This interaction forms a stoichiometric 1:1 complex, effectively sequestering Lipid II and preventing its incorporation into the growing peptidoglycan chain.[4] This targeted inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[2][3]

A noteworthy aspect of this compound's activity is its calcium-sensitive supramolecular killing mechanism. In the presence of calcium ions, this compound undergoes oligomerization on bacterial membranes that contain Lipid II, forming dense supra-structures. This oligomerization enhances its binding to Lipid II and significantly improves its antimicrobial activity.

Data Presentation: In Vitro Efficacy of this compound and its Derivatives

The antimicrobial potency of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound and a truncated derivative, Ple-AB, against a panel of Gram-positive bacteria.

BacteriumStrainThis compound MIC (mg/L)Reference
Enterococcus faecalis-0.056[3][5]
Staphylococcus aureus-0.113[3][5]
Streptococcus suis-4[6]
Staphylococcus aureusATCC 260018 - 32[6]
BacteriumStrainPle-AB MIC (μg/mL)Reference
Streptococcus agalactiaeATCC138132 - 4[2][7]
Streptococcus dysgalactiaeCVCC39382 - 4[2][7]
Streptococcus agalactiaeCAU-FRI-2022-022 - 4[2][7]
Staphylococcus aureusCICC 104734 - 8[4]
Staphylococcus hyicusNCTC 103504 - 8[4]
Staphylococcus aureusATCC 433004 - 8[4]
Staphylococcus hyicus437-24 - 8[4]
Staphylococcus aureusATCC 2592316[4]
Staphylococcus epidermidisATCC 3598416[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.[2][8]

Materials:

  • This compound or its derivative

  • Gram-positive bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the this compound dilutions.

    • Include a positive control well (bacteria and MHB without this compound) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

In Vitro Cell Wall Synthesis Inhibition Assay

This assay utilizes radiolabeled precursors to monitor the inhibition of peptidoglycan synthesis.[9]

Materials:

  • Bacterial membrane preparation containing the necessary enzymes for peptidoglycan synthesis

  • Radiolabeled Lipid II precursor (e.g., containing [¹⁴C]-N-acetylglucosamine)

  • This compound

  • Reaction buffer

  • High-Performance Liquid Chromatography (HPLC) system

  • Flow-through scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the bacterial membrane preparation, radiolabeled Lipid II, and reaction buffer.

    • Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without this compound.

  • Incubation:

    • Incubate the reaction mixtures at the optimal temperature for the enzymes (e.g., 37°C) for a defined period to allow for peptidoglycan synthesis.

  • Analysis of Products:

    • Stop the reaction and separate the synthesized peptidoglycan from the unreacted precursors using HPLC.

    • Quantify the amount of radiolabeled peptidoglycan using a flow-through scintillation counter.

  • Data Interpretation:

    • A decrease in the amount of radiolabeled peptidoglycan in the presence of this compound indicates inhibition of cell wall synthesis.

Lipid II Binding Assay using NMR Titration

Nuclear Magnetic Resonance (NMR) titration can be used to study the direct interaction between this compound and Lipid II.[10][11][12][13][14]

Materials:

  • Isotopically labeled this compound (e.g., ¹⁵N-labeled)

  • Lipid II

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled this compound.

    • Add increasing concentrations of Lipid II to each sample.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample. This spectrum shows a peak for each amide proton in the protein backbone.

  • Data Analysis:

    • Monitor the chemical shift perturbations (changes in the position) of the peaks in the HSQC spectra upon the addition of Lipid II.

    • Residues in this compound that are involved in the binding to Lipid II will show significant chemical shift changes.

    • By fitting the chemical shift changes as a function of the Lipid II concentration, the dissociation constant (Kd), a measure of binding affinity, can be determined.

Mandatory Visualization

Plectasin_Mechanism cluster_Cell Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) Cytoplasmic_Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm This compound This compound Plectasin_Lipid_II_Complex This compound-Lipid II Complex This compound->Plectasin_Lipid_II_Complex Binds to Lipid_II Lipid II (Cell Wall Precursor) Lipid_II->Cell_Wall Incorporation Lipid_II->Plectasin_Lipid_II_Complex Inhibition Inhibition of Cell Wall Synthesis Plectasin_Lipid_II_Complex->Inhibition Inhibition->Cell_Wall Blocks Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: this compound's mechanism of action against Gram-positive bacteria.

MIC_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Dilutions Inoculate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity or OD600) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Supramolecular_Assembly Plectasin_Monomers This compound Monomers Oligomerization This compound Oligomerization on Membrane Plectasin_Monomers->Oligomerization Lipid_II_Membrane Bacterial Membrane with Lipid II Lipid_II_Membrane->Oligomerization Calcium Calcium Ions (Ca2+) Calcium->Oligomerization Mediates Enhanced_Binding Enhanced Binding to Lipid II Oligomerization->Enhanced_Binding Inhibition Potent Inhibition of Cell Wall Synthesis Enhanced_Binding->Inhibition

References

A Technical Guide to the Binding Affinity of Plectasin with the Bacterial Cell Wall Precursor, Lipid II

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the fungal defensin Plectasin and its bacterial target, the peptidoglycan precursor Lipid II. This compound represents a promising class of antimicrobial peptides (AMPs) that inhibit bacterial cell wall synthesis, a clinically validated pathway for antibiotic intervention. Understanding the precise mechanism and affinity of this binding is critical for the development of novel therapeutics to combat antibiotic-resistant pathogens. This document summarizes the current quantitative data, outlines key experimental methodologies, and visualizes the critical pathways and workflows involved in its study.

Core Interaction: this compound and Lipid II

This compound, a 40-amino acid defensin from the fungus Pseudoplectania nigrella, exerts its bactericidal effect not by disrupting the cell membrane, a common mechanism for other defensins, but by specifically targeting and sequestering Lipid II.[1][2][3] Lipid II is an essential glycolipid precursor for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By binding to Lipid II, this compound effectively halts the cell wall assembly process, leading to structural instability and cell lysis.[4] This targeted mechanism makes this compound and its derivatives attractive candidates for further drug development.[2][5]

Quantitative Analysis of Binding Affinity

Direct measurement of this compound's binding affinity to Lipid II is complex due to the lipophilic nature of the target. However, studies have firmly established the formation of a stable, equimolar (1:1) complex.[1][3][5] The interaction is characterized by a high affinity, driven by specific molecular contacts, particularly with the pyrophosphate moiety of Lipid II.[3][6] Recent research has also revealed a calcium-sensitive supramolecular killing mechanism, where calcium ions enhance this compound's oligomerization and binding efficiency on bacterial membranes that contain Lipid II.[7][8]

While specific dissociation constants (K*) for the this compound-Lipid II interaction are not prominently reported in the reviewed literature, data from related defensins and cation interactions provide valuable context.

Interacting MoleculesMethodKey ParametersFindingReference
This compound + Lipid IIThin-Layer ChromatographyStoichiometryForms a 1:1 stoichiometric complex.[1][5]
This compound + Ca²⁺Isothermal Titration Calorimetry (ITC)K10.3 ± 1.3 µM[8]
This compound + Mg²⁺Isothermal Titration Calorimetry (ITC)K13.0 ± 2.0 µM[8]
Actifensin + Lipid IINot SpecifiedK30 ± 20 nM[8]
Actifensin + Lipid INot SpecifiedK24 ± 27 nM[8]
Note: Actifensin is a structurally similar defensin; its binding affinity is included for comparative purposes.

Mechanism of Action: A Visualized Pathway

The binding of this compound to Lipid II is a multi-step process that involves initial recognition, complex formation, and sequestration, ultimately inhibiting the downstream enzymatic processes of cell wall construction. The interaction is critically dependent on key residues within this compound that form hydrogen bonds with the pyrophosphate group of Lipid II.[4][9]

cluster_input This compound This compound Complex This compound-Lipid II Supramolecular Complex This compound->Complex Ca2 Ca²⁺ Ions Ca2->Complex LipidII Lipid II (in membrane) LipidII->Complex Sequestration Lipid II Sequestration Complex->Sequestration Inhibition Inhibition of Transglycosylation & Transpeptidation Sequestration->Inhibition PGN_Synthesis Peptidoglycan Synthesis Blocked Inhibition->PGN_Synthesis Lysis Cell Lysis PGN_Synthesis->Lysis

Caption: this compound's mechanism of action targeting Lipid II.

Experimental Protocols

The characterization of this compound's interaction with membrane-embedded Lipid II requires specialized biophysical techniques. The following sections detail the general methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K*), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]

Objective: To determine the thermodynamic parameters of this compound binding to Lipid II-containing vesicles.

  • Sample Preparation:

    • Prepare a solution of purified this compound in a degassed buffer (e.g., HEPES with physiological salt concentration). This solution is loaded into the sample cell of the calorimeter.

    • Prepare large unilamellar vesicles (LUVs) incorporating a defined molar percentage of Lipid II (e.g., DOPC vesicles with 1-2 mol% Lipid II). Resuspend the vesicles in the identical, degassed buffer. This suspension is loaded into the titration syringe.

  • Titration:

    • The ITC instrument is equilibrated at a constant temperature (e.g., 25°C).

    • A series of small, precise injections (e.g., 5-10 µL) of the Lipid II vesicle suspension are made into the sample cell containing this compound.

    • The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data appears as a series of heat spikes for each injection.

    • Integrating the area under each spike yields the heat change per injection.

    • These values are plotted against the molar ratio of Lipid II to this compound. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on molecular interactions. In this context, it is used to identify the specific amino acid residues of this compound that form the binding interface with Lipid II.[6]

Objective: To map the Lipid II binding site on this compound.

  • Sample Preparation:

    • Produce isotopically labeled this compound (e.g., ¹⁵N-labeled) through recombinant expression.

    • Prepare detergent micelles (e.g., dodecylphosphocholine, DPC) or bicelles containing Lipid II to create a membrane-mimicking environment that is suitable for solution NMR.

  • Spectral Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled this compound in the absence of Lipid II. Each peak in this spectrum corresponds to a specific backbone amide group in the protein.

    • Titrate the Lipid II-containing micelles into the this compound sample and acquire a series of ¹H-¹⁵N HSQC spectra at increasing this compound:Lipid II molar ratios.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide peaks upon addition of Lipid II.

    • Residues that experience significant changes in their chemical environment upon binding will show substantial shifts in their corresponding peak positions.

    • Mapping these perturbed residues onto the 3D structure of this compound reveals the binding interface.[6][13] This information is crucial for building computational models of the this compound-Lipid II complex.[13]

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for quantifying the kinetics (association and dissociation rates) and affinity of molecular interactions.[14][15]

Objective: To measure the on-rate (kₐ), off-rate (k), and dissociation constant (K) of the this compound-Lipid II interaction.

Start Start ChipPrep Prepare L1 Sensor Chip Start->ChipPrep LipoPrep Prepare Lipid II-containing Liposomes Start->LipoPrep Immobilize Immobilize Liposomes on Sensor Surface ChipPrep->Immobilize LipoPrep->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject this compound (Analyte) Equilibrate->Inject Measure Measure Association & Dissociation Inject->Measure Regenerate Regenerate Surface (e.g., NaOH injection) Measure->Regenerate Analyze Analyze Sensorgram (Fit Kinetic Model) Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: A generalized workflow for SPR analysis.

  • Surface Preparation:

    • A sensor chip with a lipophilic surface (e.g., a Biacore L1 chip) is used.[16]

    • Small unilamellar vesicles (SUVs) containing a defined concentration of Lipid II are prepared via extrusion and injected over the sensor surface, where they spontaneously fuse to form a supported lipid bilayer. A reference channel with vesicles lacking Lipid II is also prepared.

  • Interaction Analysis:

    • A continuous flow of running buffer is established over the sensor and reference surfaces to achieve a stable baseline.

    • This compound (the analyte) is injected at various concentrations over both surfaces for a defined period (association phase), followed by a switch back to the running buffer (dissociation phase).

  • Data Analysis:

    • The change in the SPR signal (measured in Response Units, RU) is proportional to the mass of this compound binding to the surface.

    • The reference channel signal is subtracted to correct for non-specific binding.

    • The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (k), and the equilibrium dissociation constant (K = k*/kₐ).[17]

References

A Comprehensive Technical Guide to the Structural Biology of Plectasin and its Disulfide Bridges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structural biology of plectasin, a potent antimicrobial peptide. We delve into its three-dimensional structure, the critical role of its disulfide bridges in maintaining functional integrity, and its mechanism of action. This guide also presents detailed experimental protocols for the structural and functional characterization of this compound, along with quantitative data to support further research and development.

Introduction to this compound

This compound is a fungal defensin, first isolated from the saprophytic ascomycete Pseudoplectania nigrella.[1][2] As a member of the cysteine-stabilized α-helix and β-sheet (CSαβ) family of antimicrobial peptides (AMPs), this compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains like Streptococcus pneumoniae.[1][3] Its unique mechanism of action, which involves the inhibition of bacterial cell wall synthesis by targeting the precursor molecule Lipid II, makes it a promising candidate for the development of new antibiotics.[4][5][6] this compound's efficacy has been demonstrated to be comparable to vancomycin and penicillin in mouse models.[7]

The Three-Dimensional Structure of this compound

This compound is a 40-amino acid cationic peptide.[2][7] Its tertiary structure is characterized by a compact and stable CSαβ fold, which consists of an α-helix and an antiparallel β-sheet.[6][8] This structural arrangement is stabilized by three crucial disulfide bridges, which are indispensable for its biological function.[2] The structure of this compound has been elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing a detailed understanding of its molecular architecture.[7][9]

The Indispensable Role of this compound's Disulfide Bridges

The structural integrity and antimicrobial activity of this compound are critically dependent on its three intramolecular disulfide bonds.[2] These covalent linkages between cysteine residues lock the peptide into its specific three-dimensional conformation, which is essential for its interaction with the target molecule, Lipid II. The disulfide bridges enhance the peptide's stability, making it resistant to degradation and able to function in diverse physiological environments.[10][11]

The reported connectivity of the three disulfide bridges in this compound is Cys4-Cys26, Cys11-Cys33, and Cys15-Cys35.[6][8] Another study has reported the connectivity as Cys4-Cys30, Cys15-Cys37, and Cys19-Cys39.[12][13] This highlights the importance of experimental verification for any new this compound derivative. The formation of these bonds is a key post-translational modification that ensures the correct folding and stability of the peptide.[14] Reduction of all three disulfide bonds leads to the complete unfolding of the peptide and loss of activity.[15]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Unlike many other antimicrobial peptides that act by disrupting the bacterial membrane, this compound has a more specific target.[16] It inhibits bacterial cell wall synthesis by binding directly to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway.[4][5] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to cell death.[2]

Recent studies have revealed a calcium-sensitive supramolecular mechanism of action.[17] this compound oligomerizes on bacterial membranes that contain Lipid II, forming dense supra-structures that efficiently bind the target. This oligomerization and target binding are enhanced by the coordination of calcium ions.[17]

G This compound This compound Oligomerization Oligomerization on Bacterial Membrane This compound->Oligomerization Ca2 Ca²⁺ Ca2->Oligomerization enhances LipidII Lipid II (Cell Wall Precursor) LipidII->Oligomerization dependent on BacterialMembrane Bacterial Membrane BacterialMembrane->Oligomerization ComplexFormation This compound-Lipid II Complex Formation Oligomerization->ComplexFormation Inhibition Inhibition of Peptidoglycan Synthesis ComplexFormation->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

This compound's Mechanism of Action.

Quantitative Data

PDB IDMethodResolution (Å)R-factorR-freeSpace Group
1ZFUSolution NMR----
3E7AX-ray Diffraction1.350.1570.182P6₁
3E7BX-ray Diffraction0.89--P-1

Data sourced from RCSB PDB and associated publications.[1][7]

OrganismThis compound MIC (mg/L)NZ2114 MIC (µM)MP1102 MIC (µM)
Staphylococcus aureus0.113-0.91
Enterococcus faecalis0.0566.1-
Streptococcus pneumoniae---
Klebsiella pneumoniae1.8--
Escherichia coliNo inhibition--
Pseudomonas aeruginosaNo inhibition--
Mycobacterium bovis BCG-6.1-
Enterococcus faecium (vancomycin-resistant)->6.1-

Data compiled from multiple sources.[3][18][19][20] Note: Direct comparison of MIC values should be done with caution due to different experimental conditions and units across studies.

Experimental Protocols

Determining the high-resolution crystal structure of this compound provides precise atomic coordinates. Racemic crystallography has been successfully employed for this compound.[7][9]

  • Protein Synthesis and Purification:

    • Synthesize both L-plectasin and D-plectasin enantiomers using total chemical synthesis.[7]

    • Purify the lyophilized peptides.

  • Crystallization:

    • Prepare a solution by mixing equal amounts of L-plectasin and D-plectasin.[7]

    • Perform crystallization screening using the hanging drop vapor diffusion method at 19°C.[7]

    • A typical crystallization condition for racemic this compound is 0.2M NaCl, 15% (w/v) PEG-3350, 0.1M Tris, pH 8.5.[7]

    • For L-plectasin alone, a condition is 0.1M HEPES, 0.2M ammonium acetate, 21% PEG 3350, pH 7.5.[7]

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data from a suitable crystal, often using a synchrotron source.[9]

    • For racemic crystals, the structure can be solved by direct methods due to the centrosymmetric space group (e.g., P-1).[7][9]

    • For chiral crystals (e.g., L-plectasin in P6₁), molecular replacement can be used with the enantiomer structure from the racemate as a search model.[7]

    • Refine the structure using software like REFMAC5.[7]

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Synth Chemical Synthesis of L- and D-Plectasin Purify Purification Synth->Purify Mix Mix Enantiomers (for Racemic Crystallography) Purify->Mix Screen Hanging Drop Vapor Diffusion Screening Mix->Screen Optimize Optimize Conditions Screen->Optimize DataCollection X-ray Diffraction Data Collection Optimize->DataCollection Solve Structure Solution (Direct Methods/Molecular Replacement) DataCollection->Solve Refine Refinement Solve->Refine Structure Final 3D Structure Refine->Structure G NativeProtein Native this compound (Intact Disulfide Bonds) Digestion Proteolytic/Chemical Cleavage (Non-reducing conditions) NativeProtein->Digestion HPLC RP-HPLC Separation Digestion->HPLC MS Mass Spectrometry (MALDI-TOF or LC-MS) HPLC->MS Analysis Identify Disulfide-Linked Peptide Masses MS->Analysis Confirmation Confirmation by Reduction (e.g., with DTT) Analysis->Confirmation Connectivity Determine Disulfide Connectivity Confirmation->Connectivity

References

An In-depth Technical Guide to the Plectasin Antimicrobial Peptide Family and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The Plectasin family of antimicrobial peptides (AMPs), originally isolated from the fungus Pseudoplectania nigrella, represents a promising class of potent antibiotics with a unique mechanism of action. This technical guide provides a comprehensive overview of this compound and its key homologs, focusing on their structure, mechanism of action, antimicrobial spectrum, and preclinical data. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and development in this critical area.

Introduction

This compound was the first fungal defensin to be identified and is characterized by a cysteine-stabilized alpha-beta (CSαβ) structure.[1][2] Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound and its derivatives function by targeting and sequestering Lipid II, an essential precursor in bacterial cell wall biosynthesis.[3][4] This specific mode of action makes them highly effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2] This guide delves into the technical details of this compound and its notable homologs, including NZ2114, MP1102, and Ple-AB, which have been engineered to enhance their antimicrobial properties and druggability.

Structure and Mechanism of Action

The core structure of this compound is a compact fold stabilized by three disulfide bridges, which is crucial for its biological activity.[1] Its primary mechanism of action involves the specific binding to Lipid II, a pyrophosphate-containing precursor molecule essential for peptidoglycan synthesis in bacteria.[3][4] This interaction occurs on the outer leaflet of the bacterial cytoplasmic membrane, effectively inhibiting the incorporation of new subunits into the growing cell wall, leading to cell death.[3]

Recent studies have revealed a more intricate mechanism involving a calcium-sensitive supramolecular assembly. This compound monomers oligomerize on bacterial membranes containing Lipid II, forming dense supra-structures that efficiently sequester their target. This oligomerization and target binding are enhanced by the presence of calcium ions, which interact with an anionic patch on the this compound molecule, inducing allosteric changes that improve its antimicrobial activity.[5]

Key amino acid residues, including Phe2, Gly3, Cys4, His18, and Cys37, have been identified as crucial for the interaction with Lipid II. The N-terminal residues interact with the pyrophosphate group of Lipid II, while His18 forms a salt bridge with the D-γ-glutamic acid residue of the pentapeptide chain.[6]

Below is a diagram illustrating the mechanism of action of this compound.

Plectasin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Cell_Wall_Synthesis Peptidoglycan Synthesis Lipid_II->Cell_Wall_Synthesis Inhibition Inhibition Lipid_II->Inhibition Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Disruption leads to This compound This compound Plectasin_Ca2 Activated this compound-Ca²⁺ Complex This compound->Plectasin_Ca2 Binds Ca2 Ca²⁺ Ca2->Plectasin_Ca2 Plectasin_Oligomer This compound Oligomer Plectasin_Ca2->Plectasin_Oligomer Oligomerization on membrane Plectasin_Oligomer->Lipid_II Binds and Sequesters Inhibition->Cell_Wall_Synthesis

This compound's Mechanism of Action

Quantitative Data

The antimicrobial efficacy of this compound and its homologs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the reported MIC values and cytotoxicity data for this compound and its key derivatives against a panel of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Homologs against Gram-Positive Bacteria

PeptideStaphylococcus aureusStaphylococcus epidermidisStreptococcus pneumoniaeStreptococcus suisEnterococcus faecalisReference(s)
This compound 8 - 32 µg/mL16 µg/mL2560 µg/mL (comparison)4 µg/mL56 µg/mL[7][8][9]
NZ2114 0.23 µM----[10]
MP1102 -----[3]
Ple-AB 4 - 16 µg/mL-2 - 4 µg/mL--[11]
PN7 4 - 16 µg/mL16 µg/mL1 µg/mL1 µg/mL-[6]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.

Table 2: Cytotoxicity and In Vivo Efficacy of this compound and Homologs

PeptideCytotoxicity AssayResultsIn Vivo ModelEfficacyReference(s)
This compound -Low toxicity in miceMurine peritonitis and pneumonia (S. pneumoniae)Cured infections, comparable to vancomycin and penicillin[12]
NZ2114 Non-hemolytic, non-cytotoxic to human cell linesLow systemic toxicityRabbit endocarditis (MRSA)Equivalent to vancomycin and daptomycin[3][13]
Ple-AB Low hemolytic activity, no significant cytotoxicity to murine macrophages---[11][14]
PN7 No toxicity to mice (intraperitoneal injection)---[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound family of antimicrobial peptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.

Materials:

  • 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • This compound or homolog stock solution (in sterile deionized water or 0.01% acetic acid)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

  • Peptide Dilution Series:

    • Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

    • Include a growth control well (bacteria in MHB without peptide) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Peptide Expression and Purification in Pichia pastoris

This protocol provides a general workflow for the recombinant expression of this compound in the yeast Pichia pastoris.

Materials:

  • Pichia pastoris expression vector (e.g., pPICZαA)

  • Pichia pastoris host strain (e.g., X-33)

  • BMGY and BMMY media

  • Methanol

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged peptides)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding this compound or its homolog with codon optimization for P. pastoris.

    • Clone the gene into the P. pastoris expression vector, in-frame with an N-terminal secretion signal (e.g., α-factor) and a C-terminal purification tag (e.g., 6xHis-tag).

  • Yeast Transformation and Screening:

    • Linearize the recombinant plasmid and transform it into the P. pastoris host strain by electroporation.

    • Screen for high-expressing transformants by small-scale induction with methanol followed by SDS-PAGE and/or Western blot analysis of the culture supernatant.

  • Fermentation and Induction:

    • Grow a high-expressing clone in BMGY medium to a high cell density.

    • Induce protein expression by transferring the cells to BMMY medium containing methanol. Continue incubation for 96-120 hours, adding methanol every 24 hours to maintain induction.

  • Purification:

    • Harvest the culture supernatant by centrifugation.

    • Purify the secreted peptide using affinity chromatography (e.g., Ni-NTA agarose).

    • Further purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the recombinant peptide by SDS-PAGE, Western blotting, and mass spectrometry (e.g., MALDI-TOF).

The following diagram illustrates the general workflow for this compound expression and purification.

Plectasin_Expression_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Pichia pastoris vector Gene_Synthesis->Cloning Transformation Transformation into P. pastoris Cloning->Transformation Screening Screening for High-Expressing Clones Transformation->Screening Fermentation Fermentation & Methanol Induction Screening->Fermentation Purification Purification (Affinity & RP-HPLC) Fermentation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Recombinant this compound Expression and Purification Workflow
Solid-Phase Peptide Synthesis (SPPS)

For synthetic production of this compound and its analogs, Fmoc-based solid-phase peptide synthesis is a standard method.

General Principles:

  • The C-terminal amino acid is attached to a solid support resin.

  • The peptide chain is elongated by sequential addition of N-α-Fmoc-protected amino acids.

  • The Fmoc protecting group is removed with a weak base (e.g., piperidine) before each coupling step.

  • Side-chain protecting groups are removed, and the peptide is cleaved from the resin simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Disulfide bridges are formed by oxidation of the cysteine residues.

Due to the complexity and proprietary nature of specific SPPS protocols, a detailed step-by-step guide is beyond the scope of this document. However, numerous resources are available that provide standard protocols for Fmoc-based SPPS.[16]

Concluding Remarks

The this compound family of antimicrobial peptides holds significant promise as a new class of therapeutics to combat the growing challenge of antibiotic-resistant Gram-positive pathogens. Their unique mechanism of action, targeting the essential cell wall precursor Lipid II, minimizes the likelihood of cross-resistance with existing antibiotic classes. The development of engineered homologs with improved potency and stability further enhances their therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers, summarizing the current knowledge and providing key experimental methodologies to facilitate the advancement of this compound-based therapies from the laboratory to the clinic. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these peptides and evaluating their efficacy and safety in more extensive preclinical and clinical studies.

References

Fungal Defensins: A Technical Guide to a Novel Class of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide / Whitepaper

Executive Summary

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Fungal defensins, a class of small, cationic, cysteine-rich antimicrobial peptides (AMPs), are emerging as a promising source of new antibiotics.[1][2] These peptides are key components of the innate immune system of fungi and exhibit potent activity against a broad spectrum of bacteria and other fungi.[2][3][4] Characterized by a conserved cysteine-stabilized α-helix and β-sheet (CSαβ) structural motif, fungal defensins possess high stability and unique mechanisms of action that differ from conventional antibiotics, making them attractive candidates for therapeutic development.[5][6][7] This guide provides a comprehensive overview of fungal defensins, detailing their structure, diverse mechanisms of action, antimicrobial efficacy, and the experimental workflows used for their discovery and characterization.

Introduction to Fungal Defensins

Defensins are a major family of AMPs found across eukaryotic kingdoms, including fungi, plants, and animals.[8][9] They represent an ancient and effective first line of defense against pathogenic microorganisms.[8] Fungal defensins, or defensin-like peptides (fDLPs), are typically 40-50 amino acids long, characterized by a net positive charge and a compact, stable structure reinforced by multiple disulfide bridges.[4][5][10]

The discovery of plectasin from the fungus Pseudoplectania nigrella marked a significant milestone, demonstrating that a fungal defensin could be as effective as conventional antibiotics like penicillin and vancomycin, particularly against Gram-positive bacteria such as Streptococcus pneumoniae.[11][12] Unlike many traditional antibiotics that are losing efficacy due to resistance, defensins often employ mechanisms that are less prone to developing resistance, such as targeting fundamental components of the microbial cell envelope.[2][6]

Core Structural Characteristics

The defining feature of fungal defensins is the cysteine-stabilized α/β (CSαβ) motif.[13] This structure consists of a single α-helix packed against a three-stranded antiparallel β-sheet, all held together by a network of three to four disulfide bonds.[8][13] This rigid scaffold confers remarkable stability against proteases, temperature fluctuations, and adverse solvent conditions, which are highly desirable properties for therapeutic agents.[1][8] The cationic nature of these peptides is crucial for their initial interaction with the negatively charged surfaces of microbial cell membranes.[5][13]

Mechanisms of Action

Fungal defensins employ a variety of sophisticated mechanisms to exert their antimicrobial effects, often involving multiple steps that lead to microbial cell death.

Interaction with the Cell Envelope and Membrane Permeabilization

The initial step for many defensins is the electrostatic attraction to negatively charged components of the fungal or bacterial cell surface.[5] Following this initial binding, several proposed mechanisms can lead to cell death:

  • Pore Formation: Some defensins oligomerize on the membrane surface and insert themselves to form pores, leading to the leakage of essential ions and metabolites and ultimately cell lysis.[13] This is described by models such as the "pore model" and the "carpet model".[13]

  • Membrane Disruption without Pores: Alternatively, some defensins interact with membrane phospholipids without forming distinct pores, causing a general disruption of membrane integrity, increased ion permeability, and eventual transport of the peptides into the cytoplasm.[13]

Binding to Specific Molecular Targets

A key mechanism that distinguishes many defensins from other AMPs is their ability to bind to specific molecular targets in the microbial cell envelope.

  • Lipid II Inhibition: The fungal defensin this compound and its homolog Py4 kill bacteria by binding to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall peptidoglycan.[6] This interaction sequesters Lipid II, halting cell wall construction and leading to cell death. This mechanism is distinct from membrane disruption.[6][14]

  • Sphingolipid Interaction: Many defensins active against fungi, such as the plant defensin RsAFP2, interact specifically with glucosylceramides (GlcCer), a major class of sphingolipids in fungal membranes that are absent in mammals.[8][15][16][17] This interaction can trigger signaling cascades within the fungal cell.

Induction of Intracellular Stress and Apoptosis

Upon binding to the cell surface or after internalization, defensins can trigger programmed cell death pathways.

  • Reactive Oxygen Species (ROS) Production: Several defensins induce the accumulation of ROS within the target cell.[5][8][18] This oxidative stress damages cellular components, including proteins, lipids, and DNA, contributing to cell death.

  • Signaling Cascade Activation: The interaction of defensins with membrane components can activate intracellular signaling cascades, such as the high-osmolarity glycerol (HOG) MAP kinase pathway, which, if overwhelmed, can lead to apoptosis.[8][13][19] The defensin RsAFP2, for example, triggers caspase activation in Candida albicans.[8][17]

Fungal_Defensin_Mechanisms cluster_extracellular Extracellular cluster_cell_envelope Fungal/Bacterial Cell Envelope cluster_intracellular Intracellular Fungal Defensin Fungal Defensin Cell Membrane Cell Membrane Fungal Defensin->Cell Membrane Binding & Permeabilization Lipid II (Bacteria) Lipid II (Bacteria) Fungal Defensin->Lipid II (Bacteria) Binding GlcCer (Fungi) GlcCer (Fungi) Fungal Defensin->GlcCer (Fungi) Binding ROS Production ROS Production Cell Membrane->ROS Production Internalization/ Signal Cell Wall Cell Wall Lipid II (Bacteria)->Cell Wall Inhibits Synthesis MAPK Pathway MAPK Pathway GlcCer (Fungi)->MAPK Pathway Triggers Signal Cell Death Cell Death Cell Wall->Cell Death Weakening Apoptosis Apoptosis ROS Production->Apoptosis Apoptosis->Cell Death MAPK Pathway->Apoptosis

Caption: General mechanisms of action for fungal defensins.

Antimicrobial Activity of Fungal Defensins

Fungal defensins have demonstrated potent activity against a wide array of pathogens, including antibiotic-resistant bacteria and pathogenic fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).[8] The table below summarizes the activity of selected, well-characterized defensins.

Defensin (Origin)Target OrganismMIC (μM)IC50 (μM)Reference(s)
This compound (P. nigrella)Streptococcus pneumoniae (penicillin-resistant)1.6 - 6.4-[11][12]
Staphylococcus aureus1.6 - 12.8-[11]
Py4 (Fungal defensin)Staphylococcus aureus0.78 - 1.56-[6]
Staphylococcus warneri0.78-[6]
AFP (A. giganteus)Fusarium sporotrichioides0.02-[14]
Fusarium culmorum> 70-[14]
RsAFP1 (R. sativus)Pyricularia oryzae0.05-[14]
Fusarium oxysporum-2.65[14]
GMA4CG_V6 (variant)Sclerotinia sclerotiorum24~14[20]
Botrytis cinerea1.5-[20]
RTD-1 (θ-defensin)Candida albicans (fluconazole-resistant)1.5 - 6.25 µg/mL-[21]
CaDef2.1G27-K44 (variant)Candida krusei255[22]

Note: Some defensins listed (e.g., RsAFP1) are from plants but are included for their well-studied mechanisms and comparative value. MIC/IC50 values can vary based on assay conditions.

Discovery and Characterization Workflow

The identification and development of novel fungal defensins follow a structured workflow, beginning with discovery and culminating in preclinical evaluation. This multi-step process leverages bioinformatics, molecular biology, biochemistry, and microbiology.

Defensin_Discovery_Workflow cluster_discovery Phase 1: Discovery cluster_production Phase 2: Production & Purification cluster_characterization Phase 3: In Vitro Characterization cluster_preclinical Phase 4: Preclinical Evaluation d1 Genome Mining & Bioinformatics Search d3 Gene Cloning & Heterologous Expression (e.g., E. coli, Pichia) d1->d3 d2 Isolation from Natural Fungal Sources d2->d3 d5 Purification (Chromatography) d3->d5 d4 Chemical Peptide Synthesis d4->d5 d6 Mass Spectrometry & Sequence Verification d5->d6 d7 Antimicrobial Susceptibility Testing (MIC/MFC) d6->d7 d8 Mechanism of Action Studies (Permeability, Binding Assays) d7->d8 d9 Cytotoxicity & Hemolysis Assays d7->d9 d10 In Vivo Efficacy (Animal Infection Models) d8->d10 d9->d10 d11 Stability & Pharmacokinetics d10->d11 d12 Drug Development Pipeline d11->d12 Lead Candidate

Caption: Workflow for the discovery and development of fungal defensins.

Key Experimental Protocols

Standardized protocols are essential for accurately assessing the antimicrobial properties of defensins and comparing results across studies.[23][24]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a defensin that inhibits the visible growth of a microorganism.[23]

  • Materials:

    • 96-well polypropylene microtiter plates (low-binding).[23]

    • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium.[23]

    • Microbial inoculum standardized to ~5 x 10^5 Colony Forming Units (CFU)/mL.[23]

    • Defensin stock solution of known concentration.

    • Sterile deionized water or 0.01% acetic acid for peptide dilution.[23]

    • Microplate reader.

  • Procedure:

    • Peptide Preparation: Prepare a series of two-fold serial dilutions of the defensin stock solution in the appropriate broth directly in the 96-well plate. Final volumes should be 50 µL or 100 µL per well.

    • Inoculum Preparation: Dilute an overnight culture of the test microorganism in fresh broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

    • Inoculation: Add an equal volume of the diluted microbial suspension to each well containing the defensin dilutions.

    • Controls: Include a positive control for growth (microbes in broth, no peptide) and a negative control for sterility (broth only).

    • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[23]

    • MIC Determination: The MIC is the lowest defensin concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[23]

Time-Kill Assay

This assay determines the rate at which a defensin kills a microbial population over time.[23]

  • Materials:

    • Standardized microbial suspension (~5 x 10^5 to 5 x 10^6 CFU/mL).

    • Defensin solutions at concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC).[23]

    • Culture tubes, shaker incubator.

    • Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions.

    • Agar plates for colony counting.

  • Procedure:

    • Assay Setup: Add the defensin to the microbial suspension in culture tubes at the desired concentrations. Include a growth control without any peptide.

    • Incubation: Incubate the cultures at the appropriate temperature with shaking.

    • Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each tube.

    • Viable Cell Counting: Perform ten-fold serial dilutions of the withdrawn aliquots in sterile saline or PBS.[23]

    • Plating: Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[23]

    • Incubation & Counting: Incubate the plates for 18-24 hours and count the number of colonies to calculate the CFU/mL for each time point.

    • Data Analysis: Plot the log10 CFU/mL against time for each defensin concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[23]

Membrane Permeability Assay

This assay assesses the ability of a defensin to disrupt the microbial cell membrane using a fluorescent dye like Propidium Iodide (PI), which only enters cells with compromised membranes.[6]

  • Materials:

    • Washed microbial cells suspended in buffer (e.g., PBS).

    • Propidium Iodide (PI) stock solution.

    • Defensin solution.

    • Fluorometer or fluorescence microplate reader.

    • A known membrane-disrupting peptide as a positive control and a non-disrupting agent (e.g., vancomycin) as a negative control.[6]

  • Procedure:

    • Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash them, and resuspend them in buffer to a specific optical density.

    • Assay Setup: In a 96-well plate or cuvette, mix the cell suspension with PI to a final concentration of ~1 µM and incubate for 5 minutes in the dark.[6]

    • Baseline Reading: Measure the baseline fluorescence (Excitation ~535 nm, Emission ~617 nm).

    • Peptide Addition: Add the defensin to the cell-dye mixture at the desired concentration.

    • Fluorescence Monitoring: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates that PI is entering the cells through permeabilized membranes.

    • Data Analysis: Plot the change in fluorescence intensity over time to determine the rate and extent of membrane permeabilization.

Challenges and Future Directions

Despite their therapeutic promise, the development of fungal defensins into clinical drugs faces several challenges, including potential toxicity, high manufacturing costs, and ensuring stability and bioavailability in vivo.[2] Future research will focus on:

  • Peptide Engineering: Modifying native defensin sequences to enhance antimicrobial potency, reduce cytotoxicity, and improve serum stability.[1]

  • Novel Delivery Systems: Developing nanoparticle-based and other advanced delivery systems to protect defensins from degradation and target them to the site of infection.[2]

  • Synergistic Therapies: Investigating the combination of defensins with conventional antibiotics to increase efficacy and combat resistance.

  • Expanding the Search: Continued genome mining and isolation efforts to discover new fungal defensins with unique properties from a wider range of fungal species.[1][7]

Conclusion

Fungal defensins represent a structurally unique and mechanistically diverse class of antimicrobial peptides with significant potential to address the growing crisis of antibiotic resistance. Their high stability and potent activity against pathogenic microbes, including multidrug-resistant strains, make them compelling leads for the next generation of anti-infective therapeutics. Through continued research into their mechanisms of action, peptide engineering, and advanced formulation strategies, the path from fungal immunity to human medicine can be successfully navigated.

References

Plectasin: A Technical Guide to its Ribosomal Synthesis and Heterologous Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin is a 40-amino acid cysteine-rich antimicrobial peptide, originally isolated from the saprophytic fungus Pseudoplectania nigrella. It exhibits potent activity against Gram-positive bacteria, including multidrug-resistant strains like Streptococcus pneumoniae. Its mechanism of action involves binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation. Unlike many other antimicrobial natural products, this compound is not synthesized by large multi-enzyme complexes. Instead, it is a ribosomally synthesized peptide, meaning its production follows the central dogma of molecular biology: from gene to protein, followed by post-translational modifications. This guide provides an in-depth technical overview of the this compound "biosynthetic pathway," which is more accurately described as its ribosomal synthesis and post-translational processing, as well as protocols for its heterologous production.

This compound Gene and Biosynthesis: A Ribosomal Pathway

Contrary to the complex enzymatic pathways of non-ribosomal peptides and polyketides, this compound biosynthesis does not originate from a traditional gene cluster. Instead, it is encoded by a single gene that is transcribed and translated into a precursor peptide. This precursor then undergoes post-translational modifications to yield the mature, active this compound.

The biosynthetic pathway of this compound can be summarized in the following key stages:

  • Transcription: The this compound gene in Pseudoplectania nigrella is transcribed into messenger RNA (mRNA).

  • Translation: The mRNA is translated by ribosomes into a precursor peptide. This precursor consists of a signal peptide, a propeptide, and the mature this compound sequence.

  • Translocation and Signal Peptide Cleavage: The N-terminal signal peptide directs the precursor peptide into the endoplasmic reticulum (ER), where the signal peptide is cleaved off.

  • Disulfide Bond Formation: Within the ER, the correct folding of the peptide is guided by chaperone proteins, and three crucial disulfide bonds are formed between six cysteine residues. This process is likely catalyzed by protein disulfide isomerases (PDIs), enzymes responsible for the formation and rearrangement of disulfide bonds in the ER.[1][2][3][4]

  • Propeptide Cleavage: The propeptide is cleaved to release the mature, 40-amino acid this compound peptide.

  • Secretion: The mature this compound is then secreted from the fungal cell.

The following diagram illustrates this ribosomal synthesis and post-translational modification pathway.

plectasin_biosynthesis gene This compound Gene mrna mRNA gene->mrna Transcription ribosome Ribosome mrna->ribosome Translation precursor Precursor Peptide (Signal-Pro-Mature) ribosome->precursor er Endoplasmic Reticulum (ER) precursor->er Translocation folded_prothis compound Folded Pro-plectasin with Disulfide Bonds er->folded_prothis compound Signal Peptide Cleavage & Disulfide Bond Formation (PDI) mature_this compound Mature this compound folded_prothis compound->mature_this compound Propeptide Cleavage Secreted this compound Secreted this compound mature_this compound->Secreted this compound Secretion experimental_workflow cluster_cloning 1. Gene Cloning cluster_fermentation 2. Fermentation cluster_purification 3. Purification gene_synthesis This compound Gene Synthesis (Codon Optimized) cloning Cloning into Pichia Expression Vector gene_synthesis->cloning transformation Transformation into P. pastoris cloning->transformation inoculum Inoculum Preparation transformation->inoculum batch Batch Phase (Glycerol) inoculum->batch fed_batch Fed-Batch (Glycerol) batch->fed_batch induction Induction (Methanol) fed_batch->induction centrifugation Cell Removal (Centrifugation) induction->centrifugation filtration Supernatant Filtration centrifugation->filtration chromatography Chromatography (e.g., Affinity, Ion Exchange) filtration->chromatography concentration Concentration & Desalting chromatography->concentration Purified this compound Purified this compound concentration->Purified this compound

References

Plectasin's In Vivo Efficacy: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of the novel antimicrobial peptide, Plectasin, and its derivatives in preclinical animal infection models. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the in vivo efficacy, experimental protocols, and pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound.

This compound, a defensin-like antimicrobial peptide isolated from the fungus Pseudoplectania nigrella, has demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Its novel mechanism of action, which involves binding to Lipid II, a crucial precursor in bacterial cell wall synthesis, makes it a promising candidate for combating antimicrobial resistance.[4][5][6] This technical guide synthesizes the available preclinical data from various animal infection models to provide a clear and detailed understanding of this compound's therapeutic potential.

Quantitative Efficacy Data

The in vivo efficacy of this compound and its optimized derivative, NZ2114, has been evaluated in several key animal infection models. The following tables summarize the quantitative data from these studies, providing a comparative overview of dosing regimens, routes of administration, and therapeutic outcomes.

Table 1: Efficacy of this compound in a Mouse Peritonitis Model
PathogenAnimal ModelThis compound DerivativeDosing Regimen (s.c.)Efficacy OutcomeReference
Staphylococcus aureus (E33235)MouseThis compoundSingle dose of 4.25 mg/kg to three doses of 34 mg/kg in 24 hMaximal intracellular bacterial reduction of 1.1-log CFU.[1][7]--INVALID-LINK--[1]
Streptococcus pneumoniaeMouseThis compound0.625 mg/kg and 2.5 mg/kgStrong efficacy even in the presence of anti-drug antibodies at 2.5 mg/kg.[2]--INVALID-LINK--[2]
Table 2: Efficacy of NZ2114 in a Neutropenic Murine Thigh Infection Model
PathogenAnimal ModelThis compound DerivativeDosing Regimen (s.c.)Efficacy OutcomeReference
Streptococcus pneumoniae (ATCC 10813)MouseNZ21140.625 to 160 mg/kg/day (fractionated doses)Reduction of bacterial burden by up to 4.8 ± 0.26 log10 CFU/thigh.[8]--INVALID-LINK--[8]
Staphylococcus aureus (ATCC 29213)MouseNZ21140.625 to 160 mg/kg/day (fractionated doses)Reduction of bacterial burden by up to 1.7 ± 0.01 log10 CFU/thigh.[8]--INVALID-LINK--[8]
Table 3: Efficacy of this compound Derivatives in a Mouse Mastitis Model
PathogenAnimal ModelThis compound DerivativeDosing RegimenEfficacy OutcomeReference
Staphylococcus aureus (E48)MouseNZ2114Intramammary injectionSignificant reduction in S. aureus counts in mammary glands after 24 hours.[4]--INVALID-LINK--[4]
Staphylococcus aureus (E48)MouseMP1102Intramammary injectionSignificant reduction in S. aureus counts in mammary glands after 24 hours.[4]--INVALID-LINK--[4]
Table 4: Efficacy of NZ2114 in a Rabbit Infective Endocarditis Model
PathogenAnimal ModelThis compound DerivativeDosing RegimenEfficacy OutcomeReference
Methicillin-Resistant S. aureus (MRSA)RabbitNZ2114Not specifiedPotent in vivo activity.[5]--INVALID-LINK--[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key animal infection models used to evaluate this compound's efficacy.

Mouse Peritonitis Model Protocol (S. aureus)

This model is utilized to assess both extracellular and intracellular activity of antimicrobial agents.[1]

  • Bacterial Preparation : S. aureus strain E33235 is grown on 5% blood agar plates at 37°C.[1] Colonies are then suspended in saline to a concentration of approximately 1 x 10⁸ CFU/mL.[1] For infection, this suspension is diluted 1:10 in a 5% mucin solution to establish the infection.[1]

  • Infection : Mice are inoculated intraperitoneally with 0.5 mL of the bacterial suspension (5 x 10⁷ CFU/mL).[1]

  • Treatment : Two hours post-inoculation, mice are treated subcutaneously with this compound.[1] Dosing regimens are varied to assess different pharmacokinetic profiles, with doses ranging from a single 4.25 mg/kg dose to three doses of 34 mg/kg over 24 hours.[1]

  • Efficacy Assessment : Bacterial load in the peritoneal fluid is quantified to determine the reduction in CFU counts.

G Mouse Peritonitis Model Workflow A Bacterial Preparation (S. aureus E33235 in 5% mucin) B Intraperitoneal Inoculation (0.5 mL of 5 x 10^7 CFU/mL) A->B Infection C Incubation Period (2 hours) B->C D Subcutaneous this compound Treatment (Variable Dosing Regimens) C->D Treatment E Efficacy Assessment (CFU quantification from peritoneal fluid) D->E

Mouse Peritonitis Model Workflow
Neutropenic Murine Thigh Infection Model Protocol

This model is a standard for evaluating the pharmacodynamics of antimicrobial agents.[8]

  • Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection : Mice are inoculated in the thigh muscle with a bacterial suspension of either S. pneumoniae or S. aureus.

  • Treatment : Therapy with NZ2114 is initiated 2 hours post-infection, with subcutaneous doses ranging from 0.625 to 160 mg/kg/day, often in fractionated regimens (e.g., every 4, 6, 12, or 24 hours).[8][9]

  • Efficacy Assessment : At 24 hours post-treatment initiation, the thigh muscles are excised, homogenized, and plated for CFU enumeration to determine the change in bacterial load.[8]

G Neutropenic Murine Thigh Infection Model Workflow A Induction of Neutropenia (Cyclophosphamide) B Intramuscular Inoculation (S. pneumoniae or S. aureus) A->B Infection C Incubation Period (2 hours) B->C D Subcutaneous NZ2114 Treatment (Fractionated Dosing) C->D Treatment E Efficacy Assessment at 24h (CFU quantification from thigh homogenate) D->E

Neutropenic Murine Thigh Infection Model Workflow

Mechanism of Action and Pharmacodynamics

This compound's bactericidal effect stems from its ability to bind to Lipid II, a precursor molecule essential for the synthesis of the bacterial cell wall.[4][5] This interaction disrupts the formation of the peptidoglycan layer, leading to cell death.[10]

G This compound's Mechanism of Action This compound This compound LipidII Lipid II (Cell Wall Precursor) This compound->LipidII Binds to CellWall Peptidoglycan Synthesis LipidII->CellWall Inhibited BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Leads to

This compound's Mechanism of Action

Pharmacodynamic studies have identified the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) as the PK/PD index that best correlates with the efficacy of the this compound derivative NZ2114 for both S. aureus and S. pneumoniae.[9] For S. pneumoniae, the maximum concentration of drug in serum to MIC ratio (Cmax/MIC) also showed a strong correlation.[9] The free drug 24-hour AUC/MIC values required to achieve a bacteriostatic effect were determined to be 12.3 ± 6.7 for S. pneumoniae and 28.5 ± 11.1 for S. aureus.[9]

Concluding Remarks

The collective in vivo data strongly support the therapeutic potential of this compound and its derivatives as effective agents against challenging Gram-positive pathogens. The demonstrated efficacy in multiple, diverse animal models, including those of peritonitis, pneumonia, thigh infection, and mastitis, underscores its potential clinical utility. The favorable pharmacodynamic profile, characterized by concentration-dependent killing and a strong correlation with the AUC/MIC ratio, provides a solid foundation for designing optimal dosing regimens for future clinical trials. Further investigation into its efficacy against a broader range of clinical isolates and in more complex infection models is warranted to fully elucidate its therapeutic role.

References

Plectasin's Spectrum of Activity Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of plectasin and its derivatives against clinically relevant bacterial isolates. This compound, a fungal defensin, represents a promising class of antimicrobial peptides (AMPs) with a unique mechanism of action, making it a candidate for combating antibiotic-resistant pathogens. This document summarizes quantitative susceptibility data, details common experimental protocols for its evaluation, and illustrates key pathways and workflows.

Core Concepts: this compound's Mechanism of Action

This compound and its analogues exert their bactericidal effect by targeting a fundamental process in bacterial cell wall synthesis. Unlike many other antimicrobial peptides that disrupt the cell membrane, this compound specifically binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan.[1][2][3][4] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to the inhibition of cell wall formation and bacterial cell death.[2][3][4] This targeted mechanism contributes to its potent activity against a range of Gram-positive bacteria.

dot

cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane cluster_peptidoglycan_synthesis Peptidoglycan Synthesis Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Transglycosylation Plectasin_LipidII_Complex This compound-Lipid II Complex Lipid II->Plectasin_LipidII_Complex Peptidoglycan_Layer Growing Peptidoglycan Layer Lipid II->Peptidoglycan_Layer Flippase-mediated translocation This compound This compound This compound->Plectasin_LipidII_Complex Plectasin_LipidII_Complex->Inhibition Inhibits Transglycosylation & Transpeptidation Cell_Death Cell Lysis and Death Plectasin_LipidII_Complex->Cell_Death Leads to

This compound's mechanism of action targeting Lipid II.

In Vitro Spectrum of Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its key derivatives against a variety of clinical isolates. The data has been compiled from multiple studies to provide a comparative overview.

This compound
Bacterial SpeciesIsolate InformationMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Sensitive (MSSA)8 - 32
Staphylococcus aureusMethicillin-Resistant (MRSA)8 - 64[5]
Streptococcus agalactiaeATCC138132 - 4
Streptococcus dysgalactiaeCVCC39382 - 4
Enterococcus faecalisClinical Isolates0.056 mg/ml (56 µg/mL)[6]
Klebsiella pneumoniaeClinical Isolates1.8 mg/ml (1800 µg/mL)[6]

Note: this compound generally shows limited to no activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Salmonella typhi.[6]

This compound Derivatives

Several derivatives of this compound have been engineered to enhance its antimicrobial properties, including NZ2114, MP1102, and NZX.

Table 2: MIC of this compound Derivatives Against Gram-Positive Clinical Isolates

DerivativeBacterial SpeciesIsolate InformationMIC (µM)MIC (µg/mL)
NZ2114 Staphylococcus aureusMRSA0.3~1.3
Staphylococcus aureusMSSA0.3~1.3
Streptococcus pneumoniae-0.5~2.2
Enterococcus faecalisVancomycin-Resistant6.1~26.8
Enterococcus faeciumVancomycin-Resistant6.1~26.8
Clostridium perfringensType A (MDR)0.91~4.0
MP1102 Clostridium perfringensType A (MDR)0.91~4.0
NZX Mycobacterium tuberculosisH37Rv6.3~27.7
Mycobacterium tuberculosisClinical Isolate 16.3~27.7
Mycobacterium tuberculosisClinical Isolate 23.2~14.1
Mycobacterium tuberculosisMDR Isolate6.3~27.7

Note: MIC values were converted from µM to µg/mL for comparison, assuming an approximate molecular weight of 4400 g/mol for the derivatives. MDR: Multi-drug resistant.

Experimental Protocols

The determination of this compound's in vitro activity predominantly relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is the most commonly employed technique.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the general steps for determining the MIC of this compound against bacterial isolates.

Materials:

  • This compound or its derivative (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or appropriate buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, resulting in a final volume of 110 µL.

    • Include a positive control well (CAMHB with inoculum, no this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[2] This can be confirmed by measuring the optical density at 600 nm.

dot

A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB A->B E Inoculate Wells with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (35-37°C, 16-20h) E->F G Read Results and Determine MIC F->G

Workflow for MIC determination by broth microdilution.

Mechanisms of Resistance

While this compound's unique target makes the development of resistance less straightforward than for some other antibiotics, bacteria can employ several strategies to evade the action of antimicrobial peptides.

  • Alterations in Cell Wall Precursors: Mutations in the genes responsible for the synthesis of Lipid II could potentially reduce the binding affinity of this compound.

  • Cell Surface Modifications: Changes in the net surface charge of the bacterial cell envelope, for example through the modification of teichoic acids, can lead to electrostatic repulsion of the positively charged this compound molecule.

  • Efflux Pumps: Overexpression of multidrug efflux pumps could potentially actively transport this compound out of the bacterial cell, although this is a more general resistance mechanism.

  • Proteolytic Degradation: Some bacteria may produce proteases that can degrade this compound, although the compact, disulfide-bonded structure of this compound offers some protection against this.

dot

cluster_outcomes Potential Outcomes This compound This compound Bacterium Bacterial Cell This compound->Bacterium Interaction Susceptible Susceptible: Inhibition of Cell Wall Synthesis -> Cell Death Outcome->Susceptible Effective Binding Resistant Resistant: - Altered Lipid II - Cell Surface Modification - Efflux Pumps - Proteolytic Degradation Outcome->Resistant Resistance Mechanisms

Logical flow of this compound-bacterium interaction outcomes.

Conclusion

This compound and its derivatives exhibit a potent and targeted activity against a significant range of clinically important Gram-positive bacteria, including multi-drug resistant strains. Their unique mechanism of action, centered on the inhibition of cell wall synthesis via Lipid II binding, makes them a valuable subject of ongoing research and development in the fight against antimicrobial resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising class of antimicrobial peptides. Further investigations into in vivo efficacy, safety profiles, and the potential for resistance development are crucial for the clinical translation of this compound-based therapies.

References

The Role of Plectasin in Fungal Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Plectasin, the first defensin discovered from a fungal source, represents a significant component of the innate immune system of the saprophytic ascomycete Pseudoplectania nigrella. As a member of the cysteine-stabilized αβ (CSαβ) superfamily of antimicrobial peptides (AMPs), this compound shares structural homology with defensins found in invertebrates, suggesting a deep evolutionary origin.[1][2][3] While its discovery in a fungus places it within the context of fungal immunity, its primary and most well-characterized role is as a potent antibacterial agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, its relationship to broader innate immunity signaling, and a critical evaluation of its direct antifungal activities. We present quantitative data on its antimicrobial spectrum, detailed experimental protocols for its study, and visual diagrams of its molecular interactions and production workflows to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction to this compound and Innate Immunity

Innate immunity constitutes the first line of defense against pathogens and is a universal feature of multicellular life.[4] A key component of this ancient system is the production of antimicrobial peptides (AMPs), such as defensins.[5] Defensins are small, cationic, cysteine-rich peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses.[2][5]

This compound was first isolated from the fungus Pseudoplectania nigrella and is a 40-amino acid peptide characterized by a CSαβ fold, stabilized by three intramolecular disulfide bonds.[1][6] This structure is highly homologous to defensins from invertebrates like spiders, mussels, and dragonflies.[2][3] While many defensins function by permeabilizing microbial membranes, this compound employs a distinct and highly specific mechanism.[7][8] It selectively targets and binds to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall, thereby inhibiting peptidoglycan synthesis and leading to cell death.[8][9][10] This mode of action makes it exceptionally potent against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] This guide will explore this mechanism in detail and assess the current, more limited, understanding of this compound's role in direct antifungal defense.

cluster_Defensins Defensin Superfamily Vertebrate Vertebrate Invertebrate Invertebrate This compound This compound Invertebrate->this compound Structural Homology Plant Plant Fungal Fungal Fungal->this compound e.g.

Figure 1: this compound's place within the defensin superfamily.

Primary Mechanism of Action: Targeting Bacterial Lipid II

The defining characteristic of this compound's antimicrobial activity is its targeted inhibition of bacterial cell wall synthesis.[8] This mechanism is distinct from the membrane-disrupting action of many other defensins.[9]

  • Binding to Lipid II: this compound directly binds to the pyrophosphate moiety of Lipid II, the universal precursor for peptidoglycan synthesis in bacteria.[9][13] This interaction is highly specific and forms a stable, equimolar stoichiometric complex.[8][10]

  • Inhibition of Cell Wall Synthesis: By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, effectively halting cell wall construction and leading to bacterial lysis.[9][12]

  • Supramolecular Action: Recent studies indicate that this compound's killing mechanism is enhanced by a calcium-sensitive, supramolecular process.[14][15] In the presence of calcium ions, this compound oligomerizes into dense structures on bacterial membranes that contain Lipid II, which significantly improves its binding affinity and overall efficacy.[14]

This targeted mechanism underscores this compound's role as a sophisticated effector molecule of innate immunity, evolved to combat bacterial competitors in its natural environment.

This compound This compound Oligomer This compound Oligomerization This compound->Oligomer Forms LipidII Lipid II LipidII->Oligomer Binds to Ca2 Calcium (Ca²⁺) Ca2->Oligomer Enhances Membrane Bacterial Membrane Inhibition Cell Wall Synthesis Inhibition Oligomer->Inhibition Leads to Lysis Bacterial Lysis Inhibition->Lysis

Figure 2: this compound's mechanism of antibacterial action.

This compound's Role in Antifungal Defense: An Evaluation

While this compound is produced by a fungus, its efficacy against other fungi is markedly lower than its potent antibacterial activity. This suggests its primary role in the innate immunity of P. nigrella is to outcompete bacteria for resources. Quantitative data shows that the minimum inhibitory concentration (MIC) of this compound derivatives against the pathogenic yeast Candida albicans is very high, indicating poor antifungal activity.[12]

Although direct antifungal action is weak, this compound's structural similarity to insect defensins provides a valuable framework for understanding how such peptides function in innate immunity. In insects like Drosophila, the Toll signaling pathway is critical for defending against fungal infections.[16] Fungal pathogen-associated molecular patterns (PAMPs) trigger a serine protease cascade that activates the Toll receptor, leading to the nuclear translocation of NF-κB transcription factors (Dif and Dorsal) and the subsequent expression of antifungal peptides.[16][17][18] While this compound is not part of this specific pathway, the Toll pathway serves as a well-established model for a regulated innate immune response to fungi.

Fungus Fungal Pathogen (PAMPs) Recognition Pattern Recognition Receptors Fungus->Recognition Cascade Serine Protease Cascade Recognition->Cascade Toll Toll Receptor Activation Cascade->Toll Signaling Intracellular Signaling (Tube, Pelle, dMyD88) Toll->Signaling NucTrans NF-κB Nuclear Translocation Signaling->NucTrans Expression Antifungal Peptide Gene Expression NucTrans->Expression

Figure 3: The insect Toll pathway for antifungal defense.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound and its synthetically improved derivatives has been extensively quantified. The data, summarized below, highlights its strong efficacy against Gram-positive bacteria and its comparatively weak activity against fungi.

Table 1: Antibacterial Activity of this compound and Its Derivatives

Peptide/Derivative Target Organism Minimum Inhibitory Concentration (MIC) (μg/mL) Citation(s)
This compound Bacillus subtilis 3 [11]
This compound Methicillin-resistant Staphylococcus aureus (MRSA) 20 [11]
Ple-AB Streptococcus agalactiae 2 - 4 [12][19]
Ple-AB Streptococcus dysgalactiae 2 - 4 [12][19]
Ple-AB Staphylococcus aureus 4 - 16 [12][19]
PN7 Gram-positive bacteria (various) 1 - 16 [13]

| NZX | Mycobacterium tuberculosis | 3.2 - 12.5 (μM) |[20] |

Table 2: Antifungal Activity of this compound Derivative Ple-AB

Peptide/Derivative Target Organism Minimum Inhibitory Concentration (MIC) (μg/mL) Citation(s)

| Ple-AB | Candida albicans | >128 |[12] |

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of this compound or its derivatives against microbial strains.[21][22]

  • Peptide Preparation: Prepare a stock solution of the purified peptide in an appropriate sterile buffer (e.g., 0.01% acetic acid). Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture the target microorganism to the mid-logarithmic growth phase. Dilute the culture in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Add the microbial inoculum to each well of the 96-well plate containing the peptide dilutions. Include positive controls (inoculum with no peptide) and negative controls (medium only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus, 30°C for C. albicans) for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible microbial growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[21]

Protocol for Recombinant this compound Production and Purification

This protocol describes a general workflow for producing recombinant this compound, commonly using the Pichia pastoris or E. coli expression systems.[12][19][23][24]

  • Vector Construction: The gene encoding this compound (or a derivative) is synthesized with codon optimization for the chosen expression host. It is then cloned into an appropriate expression vector, such as pPICZαA for secreted expression in P. pastoris. The construct may include an N-terminal fusion tag (e.g., a 6x-His tag) for affinity purification.

  • Host Transformation and Expression: The linearized recombinant plasmid is transformed into the host cells (e.g., P. pastoris X-33) via electroporation. Positive transformants are selected and cultured. For inducible promoters, expression is initiated by adding an inducer (e.g., methanol for the AOX1 promoter in P. pastoris).

  • Harvesting and Extraction: After a sufficient induction period (e.g., 72-120 hours), the culture is centrifuged. The supernatant, containing the secreted peptide, is collected. If expressed intracellularly (common in E. coli), cells are harvested and lysed.

  • Purification:

    • Capture: The supernatant is filtered and subjected to a capture chromatography step. If His-tagged, Immobilized Metal Affinity Chromatography (IMAC) is used.[23][24] Alternatively, Cation Exchange Chromatography (CEX) can be used as an initial capture step.[12][19]

    • Tag Cleavage (if applicable): The fusion tag is removed by enzymatic cleavage (e.g., using TEV protease).[11]

    • Polishing: A second chromatography step (e.g., subtractive IMAC to remove the cleaved tag and uncleaved protein, followed by CEX) is performed to achieve high purity.

  • Verification: The final product is verified by SDS-PAGE and mass spectrometry, and its concentration is determined.

Fermentation Fermentation Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Extraction Supernatant Collection / Cell Lysis Harvest->Extraction IMAC1 IMAC Capture Extraction->IMAC1 Cleavage Tag Cleavage IMAC1->Cleavage IMAC2 Subtractive IMAC Cleavage->IMAC2 CEX Cation Exchange (CEX) IMAC2->CEX Final Pure this compound CEX->Final

Figure 4: A typical workflow for recombinant this compound purification.

Conclusion and Future Directions

This compound is a cornerstone example of a fungal innate immunity effector. Its primary role is characterized by a highly specific and potent antibacterial mechanism involving the sequestration of the cell wall precursor Lipid II. This makes this compound and its derivatives highly promising candidates for novel antibiotic development, particularly in an era of rising antimicrobial resistance.

However, its designation as a "fungal defensin" primarily reflects its origin rather than its target spectrum. The available evidence indicates that this compound is not a broad-spectrum antifungal agent. This suggests an evolutionary trajectory aimed at combating bacterial competitors in its ecological niche.

Future research should focus on:

  • Regulatory Pathways: Investigating the genetic regulation of this compound expression in P. nigrella to understand if it is differentially expressed in response to bacterial versus fungal stimuli.

  • Broad-Spectrum Antifungal Screening: Systematically testing this compound and its derivatives against a wider array of clinically relevant fungal pathogens to definitively map its antifungal potential.

  • Immunomodulatory Functions: Exploring whether this compound possesses secondary immunomodulatory roles, such as chemotaxis or cytokine regulation, which are common among other defensins and could be relevant to its in vivo efficacy.[5][6]

By clarifying its precise biological roles and leveraging its unique mechanism of action, this compound will continue to be a valuable subject for both fundamental immunology and translational drug discovery.

References

Methodological & Application

Application Notes and Protocols for Recombinant Plectasin Expression in Pichia pastoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression, purification, and characterization of the antimicrobial peptide plectasin using the Pichia pastoris expression system. This compound, originally isolated from the fungus Pseudoplectania nigrella, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for novel antibiotic development.[1][2][3] The protocols outlined below are compiled from established methodologies to guide researchers in obtaining high yields of active recombinant this compound.

Overview of this compound Expression in Pichia pastoris

The Pichia pastoris system is a highly effective eukaryotic platform for producing heterologous proteins due to its ability to perform post-translational modifications, high-density cell growth, and secreted protein expression, which simplifies purification.[4] The expression of this compound in P. pastoris is typically driven by the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter, which is induced by methanol.[5][6] Recent advancements, such as using multi-copy expression cassettes linked by a 2A self-processing peptide, have significantly boosted this compound yields.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on recombinant this compound expression in P. pastoris.

Table 1: this compound Expression Yields

Expression StrategyScaleInduction Time (h)Total Secreted Protein (mg/L)This compound Yield (mg/L)Purity (%)Reference
Single-copy this compoundFlask120-~79.7 (calculated from 183.2 / 2.3)-[1]
Four-copy this compound (2A peptide)Flask120183.2~111.4 (calculated from 183.2 * 0.608)60.8[1]
Four-copy this compound (2A peptide)5-L Fermenter120426.3~259.2 (calculated from 426.3 * 0.608)60.8[1]
Single-copy this compound-120748.63~537.4 (calculated from 748.63 * 0.7179)71.79[3]
This compound derivative (Ple-AB)5-L Fermenter1202900--[8]

Table 2: Antimicrobial Activity of Recombinant this compound

Target OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus ATCC 260018 - 32[1]
Food-borne antibiotic-resistant S. aureus8 - 32[1]
Staphylococcus aureus2 - 16[8]
Staphylococcus epidermidis-[3]
Streptococcus pneumoniae-[3]
Streptococcus suis-[3]

Experimental Workflow and Signaling

The overall experimental workflow for producing recombinant this compound in Pichia pastoris is depicted below. The expression is primarily controlled by the methanol-inducible AOX1 promoter.

Plectasin_Expression_Workflow cluster_gene_prep Gene Preparation cluster_pichia Pichia pastoris Manipulation cluster_expression Expression & Fermentation cluster_downstream Downstream Processing Gene_Synthesis This compound Gene Synthesis & Codon Optimization Vector_Construction Cloning into pPICZα A Expression Vector Gene_Synthesis->Vector_Construction Linearization Vector Linearization (e.g., with PmeI) Vector_Construction->Linearization Transformation Electroporation into P. pastoris (e.g., X-33) Linearization->Transformation Screening Selection of Transformants (e.g., on Zeocin plates) Transformation->Screening Colony_PCR Colony PCR to Confirm Integration Screening->Colony_PCR Inoculation Inoculation in BMGY Medium Colony_PCR->Inoculation Induction Induction in BMMY Medium with Methanol Inoculation->Induction Fermentation Large-Scale Fermentation (5-L Bioreactor) Induction->Fermentation Harvesting Centrifugation to Collect Supernatant Fermentation->Harvesting Purification Purification (e.g., Cation Exchange, RP-HPLC) Harvesting->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis Activity_Assay Antimicrobial Activity Assay (MIC) Analysis->Activity_Assay

Caption: Experimental workflow for recombinant this compound production.

The core of the expression regulation is the methanol induction pathway.

Methanol_Induction_Pathway Methanol Methanol AOX1_Promoter AOX1 Promoter Methanol->AOX1_Promoter induces Plectasin_Gene This compound Gene (Integrated into Genome) AOX1_Promoter->Plectasin_Gene drives Transcription Transcription Plectasin_Gene->Transcription mRNA This compound mRNA Transcription->mRNA Translation Translation mRNA->Translation Secreted_this compound Secreted this compound (with α-factor signal peptide) Translation->Secreted_this compound

Caption: Methanol induction pathway for this compound expression.

Detailed Experimental Protocols

Vector Construction and Transformation
  • Gene Synthesis and Cloning:

    • Synthesize the this compound gene with codons optimized for Pichia pastoris.

    • Clone the synthesized gene into the pPICZα A vector in frame with the α-factor secretion signal. This vector allows for methanol-inducible expression and secretion of the recombinant protein.[6]

  • Vector Linearization:

    • Linearize the recombinant pPICZα A-plectasin plasmid using a restriction enzyme like PmeI to facilitate integration into the P. pastoris genome.[6]

    • Purify the linearized DNA using a standard DNA purification kit.

  • Pichia pastoris Transformation:

    • Prepare electrocompetent P. pastoris cells (e.g., strain X-33).

    • Transform the competent cells with the linearized vector via electroporation.

    • Plate the transformed cells on YPDS agar plates containing Zeocin (100 µg/mL) for selection.

    • Incubate at 30°C for 3-5 days until colonies appear.

  • Screening of Transformants:

    • Confirm the integration of the this compound gene cassette into the P. pastoris genome by colony PCR using AOX1 primers.

Small-Scale Expression Screening
  • Inoculation:

    • Inoculate a single positive colony into 20 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 100 mL baffled flask.

    • Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).[9]

  • Induction:

    • Harvest the cells by centrifugation at 1,000 x g for 5 minutes at room temperature.[9]

    • Discard the supernatant and resuspend the cell pellet in 20 mL of BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0 to induce expression.[9]

    • Add 100% methanol to a final concentration of 0.5-1% to initiate induction.[9]

    • Continue to incubate at 28-30°C with shaking.

  • Time-Course Sampling and Analysis:

    • Take samples at 24, 48, 72, 96, and 120 hours post-induction.

    • Centrifuge the samples and collect the supernatant.

    • Analyze the supernatant for this compound expression by SDS-PAGE and Western blot.

Large-Scale Fermentation
  • Inoculum Preparation:

    • Inoculate a single colony into 30 mL of BMGY medium in a 100 mL flask and grow for 16-18 hours at 28-30°C and 250-300 rpm until an OD600 of 2-6 is reached.[9]

  • Bioreactor Inoculation:

    • Inoculate a 5-L fermenter containing BMGY medium with the seed culture.

    • Maintain the temperature at 30°C and pH at 5.0.

  • Glycerol Fed-Batch Phase:

    • Once the initial glycerol is consumed (indicated by a spike in dissolved oxygen), start a glycerol fed-batch to increase biomass.

  • Methanol Induction Phase:

    • After the glycerol fed-batch phase, add methanol to a final concentration of 0.5-1% to induce this compound expression.[9]

    • Maintain the methanol concentration throughout the induction phase (typically 96-120 hours).

  • Harvesting:

    • After 120 hours of induction, harvest the culture by centrifugation to separate the cells from the supernatant containing the secreted this compound. The supernatant can be stored at -80°C.[9]

This compound Purification
  • Clarification of Supernatant:

    • Centrifuge the culture supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to remove any remaining cells and debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Cation Exchange Chromatography:

    • Equilibrate a cation exchange column (e.g., SP Sepharose) with a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).

    • Load the clarified supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For further purification, subject the this compound-containing fractions from the ion exchange chromatography to RP-HPLC on a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid to elute the peptide.

  • Verification:

    • Analyze the purified fractions by SDS-PAGE to confirm purity and molecular weight.

    • Confirm the identity of this compound by MALDI-TOF mass spectrometry.[3]

Antimicrobial Activity Assay (MIC Determination)
  • Bacterial Strains and Culture Conditions:

    • Use standard strains of Gram-positive bacteria such as Staphylococcus aureus ATCC 26001.

    • Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Microdilution Assay:

    • Perform a serial two-fold dilution of the purified this compound in a 96-well microtiter plate.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add it to each well.

    • Include positive (bacteria with a known antibiotic like vancomycin) and negative (bacteria only) controls.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Stability and Characterization

  • Thermal and pH Stability: The antimicrobial activity of this compound is stable over a wide pH range (2.0-10.0) and at high temperatures (100°C for 1 hour).[3][8]

  • Protease Resistance: this compound shows remarkable resistance to proteases such as papain and pepsin.[3]

  • Ion Dependence: The activity of this compound can be enhanced by the presence of calcium ions.[10]

These protocols and data provide a comprehensive guide for the successful production and evaluation of recombinant this compound in Pichia pastoris, a critical step in the development of new antimicrobial therapies.

References

Application Notes and Protocols for the Purification of His-tagged Plectasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin is a potent, 40-amino acid antimicrobial peptide (AMP) belonging to the fungal defensin family, originally isolated from Pseudoplectania nigrella.[1][2] It exhibits strong bactericidal activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae, by inhibiting cell wall synthesis through binding to Lipid II.[3][4] The recombinant production of this compound, often with a polyhistidine (His) tag, in hosts like Escherichia coli is a common strategy to obtain sufficient quantities for research and therapeutic development.[1]

These application notes provide a detailed, step-by-step protocol for the purification of His-tagged this compound from E. coli, leveraging Immobilized Metal Affinity Chromatography (IMAC) as the primary capture step, followed by a polishing step using Cation Exchange Chromatography (CEX) to achieve high purity.

Principle of Purification

The purification strategy employs a two-step chromatographic process:

  • IMAC Capture: The polyhistidine tag engineered onto the recombinant this compound has a strong affinity for divalent metal ions (commonly Ni²⁺ or Co²⁺) immobilized on a chromatography resin.[5] This allows for the selective capture of the His-tagged this compound from the crude cell lysate, while most host cell proteins are washed away. The bound this compound is then eluted using a high concentration of a competitive agent, such as imidazole.[5]

  • Cation Exchange Polishing: this compound has a theoretical isoelectric point (pI) ranging from 7.77 to 8.62, meaning it will carry a net positive charge at a pH below its pI.[3][6][7] This property is exploited in cation exchange chromatography, where at an appropriate pH (e.g., 6.0-6.7), the positively charged this compound binds to a negatively charged stationary phase.[3][7] Impurities with a different charge profile flow through, and the purified this compound is subsequently eluted by increasing the ionic strength of the buffer with a salt gradient (e.g., NaCl).[3]

Experimental Protocols

Protocol 1: Expression and Cell Lysis

This protocol is optimized for the expression of His-tagged this compound in E. coli BL21(DE3) strain.

Materials:

  • E. coli BL21(DE3) cells transformed with this compound expression vector

  • LB Broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (see Table 2)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail (EDTA-free)

Procedure:

  • Inoculate a starter culture of 50 mL LB broth (with antibiotic) with a single colony of transformed E. coli and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to culture for 4-6 hours at 30°C or overnight at 18-20°C to enhance soluble protein expression.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes to digest residual DNA.

  • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound, and filter it through a 0.45 µm syringe filter.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Clarified cell lysate

  • IMAC Binding Buffer (see Table 2)

  • IMAC Wash Buffer (see Table 2)

  • IMAC Elution Buffer (see Table 2)

  • Ni-NTA or Co-NTA Agarose resin

  • Chromatography column

Procedure:

  • Pack a chromatography column with 5 mL of Ni-NTA resin per liter of original culture.

  • Equilibrate the column with 10 column volumes (CV) of IMAC Binding Buffer.

  • Load the filtered, clarified lysate onto the column at a flow rate of 1 mL/min. Collect the flow-through fraction for analysis.

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the His-tagged this compound from the column with 5 CV of IMAC Elution Buffer.

  • Collect 1 mL fractions and analyze them for protein content using SDS-PAGE and/or a protein assay (e.g., Bradford).

  • Pool the fractions containing the purified His-tagged this compound.

Protocol 3: Cation Exchange Chromatography (CEX)

Materials:

  • Pooled IMAC elution fractions

  • CEX Binding Buffer (see Table 2)

  • CEX Elution Buffer (see Table 2)

  • Strong cation exchange column (e.g., HiPrep SP FF)

Procedure:

  • The pooled fractions from the IMAC step need to be buffer-exchanged into the CEX Binding Buffer. This can be achieved by dialysis or using a desalting column. The final conductivity of the sample should be low to ensure binding to the CEX column.

  • Equilibrate the CEX column with 10 CV of CEX Binding Buffer.

  • Load the buffer-exchanged sample onto the CEX column.

  • Wash the column with 5-10 CV of CEX Binding Buffer until the A₂₈₀ returns to baseline.

  • Elute the purified this compound using a linear gradient from 0% to 100% CEX Elution Buffer over 20 CV.

  • Collect fractions and analyze for the presence of this compound by SDS-PAGE.

  • Pool the fractions containing the pure this compound.

  • For storage, the purified this compound can be buffer-exchanged into a suitable storage buffer (e.g., PBS) and stored at -80°C.

Data Presentation

Table 1: Summary of Purification of His-tagged this compound
Purification StepTotal Protein (mg)This compound (mg)Yield (%)Purity (%)Purification Fold
Clarified Lysate5002510051.0
IMAC Elution302288>85>17
CEX Elution1817.570>98>33

Note: The values presented are representative and may vary depending on expression levels and specific experimental conditions.

Table 2: Buffer Compositions
Buffer NameCompositionpH
Lysis Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole8.0
IMAC Binding Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole8.0
IMAC Wash Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 40-50 mM Imidazole8.0
IMAC Elution Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole8.0
CEX Binding Buffer 50 mM Sodium Phosphate6.7
CEX Elution Buffer 50 mM Sodium Phosphate, 1 M NaCl6.7

Visualizations

Experimental Workflow

PurificationWorkflow cluster_Expression Expression cluster_Lysis Cell Lysis cluster_Purification Purification Culture E. coli Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Resuspend Resuspend in Lysis Buffer Harvest->Resuspend Sonication Sonication & DNase I Resuspend->Sonication Clarification Centrifugation Sonication->Clarification Lysate Clarified Lysate Clarification->Lysate IMAC IMAC (Ni-NTA) Lysate->IMAC BufferExchange Buffer Exchange IMAC->BufferExchange CEX Cation Exchange (CEX) BufferExchange->CEX Purethis compound Pure His-Plectasin CEX->Purethis compound

Caption: Workflow for His-tagged this compound purification.

IMAC Principle

IMAC_Principle cluster_column IMAC Column cluster_proteins Protein Mixture cluster_elution Elution Resin Ni²⁺ Resin This compound His-Plectasin This compound->Resin:f0 Binding Contaminant Host Protein Contaminant->Resin:f0 Weak/No Binding Imidazole Imidazole Imidazole->Resin:f0 Competition

References

Application Notes and Protocols: Plectasin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin is a fungal defensin peptide that has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action, which involves targeting and binding to Lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway, makes it a promising candidate for the development of new antimicrobial agents.[3][4][5][6] The minimum inhibitory concentration (MIC) assay is a fundamental in vitro method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for performing a this compound MIC assay using the broth microdilution method, aligned with general principles from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11]

Principle of the Method

The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined, and the MIC is recorded as the lowest concentration of this compound that inhibits this growth.[1][12]

Data Presentation: this compound MIC Values

The following table summarizes representative MIC values of this compound and its derivatives against various bacterial strains as reported in the literature. It is important to note that MIC values can vary depending on the specific bacterial strain, the exact this compound derivative used, and the specific laboratory conditions.

Bacterial StrainThis compound DerivativeMIC Range (µg/mL)Reference
Streptococcus agalactiae ATCC13813Ple-AB2 - 4[1][12]
Streptococcus dysgalactiae CVCC3938Ple-AB2 - 4[1][12]
Gram-positive bacteria (general)Ple-AB2 - 16[1][12]
Enterococcus faecalisThis compound0.056 (56)[2]
Staphylococcus aureusThis compound0.113 (113)[2]
Klebsiella pneumoniaeThis compound1.8 (1800)[2]
Staphylococcus aureusThis compound32[13]
Streptococcus pneumoniaeThis compound≥ 4[13]
Enterococcus faecalisThis compound128[13]
Listeria monocytogenesThis compound32[13]
Gram-positive bacteria (112 strains)PPI42Not specified[14]
Mycobacterium tuberculosisNZ21146.1 µM[15]

Experimental Protocol: this compound MIC Assay (Broth Microdilution)

This protocol is based on established broth microdilution methods.[1][12][13][16]

Materials:

  • This compound or this compound derivative

  • Sterile 96-well microtiter plates

  • Target bacterial strain(s)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][12]

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL to the third well, and so on. Discard the final 100 µL from the last well in the dilution series. This will result in 100 µL of varying this compound concentrations in each well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (from step 2) to each well containing the this compound dilutions.[1][12] This will bring the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁴ CFU/well.[13]

  • Controls:

    • Growth Control (Negative Control): Include wells containing 100 µL of broth and 10 µL of the bacterial inoculum, but no this compound.

    • Sterility Control (Blank): Include wells containing 110 µL of sterile broth only.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient air.[13]

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[1][12]

    • A reading mirror or a microplate reader can be used to aid in the determination of growth.

Visualizations

This compound Mechanism of Action

This compound exerts its antimicrobial effect by targeting Lipid II, a vital precursor in the synthesis of the bacterial cell wall. This interaction inhibits the proper formation of the peptidoglycan layer, leading to cell lysis and death.[3][4][5][6]

Plectasin_Mechanism_of_Action cluster_bacterium Bacterial Cell Lipid_II Lipid II (Cell Wall Precursor) Peptidoglycan Peptidoglycan Layer (Cell Wall) Lipid_II->Peptidoglycan Incorporation Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis This compound This compound This compound->Lipid_II This compound->Peptidoglycan Inhibits Incorporation

Caption: this compound's mechanism of action targeting Lipid II.

This compound MIC Assay Workflow

The following diagram illustrates the key steps in the this compound Minimum Inhibitory Concentration (MIC) assay protocol.

MIC_Assay_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well Plate with Broth prep_this compound->prep_plate dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Bacterial Inoculum to Wells dilute_inoculum->add_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound prep_plate->serial_dilution serial_dilution->add_inoculum controls Set up Growth and Sterility Controls add_inoculum->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the this compound MIC assay.

References

Application Notes and Protocols for Plectasin Susceptibility Testing using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin, a fungal defensin, is a promising antimicrobial peptide (AMP) with potent activity primarily against Gram-positive bacteria, including multi-drug resistant strains.[1][2][3] Its unique mechanism of action, which involves targeting and binding to the bacterial cell wall precursor Lipid II, makes it an attractive candidate for novel antibiotic development.[4][5][6][7][8] Accurate and reproducible methods for determining the in vitro susceptibility of bacterial isolates to this compound are crucial for its preclinical and clinical development. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is recommended for evaluating the activity of this compound.[2][9][10]

These application notes provide a detailed protocol for performing the broth microdilution assay to determine the MIC of this compound against clinically relevant bacteria.

Mechanism of Action: this compound's Targeting of Lipid II

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][8] This is achieved through a specific interaction with Lipid II, an essential precursor molecule in the peptidoglycan biosynthesis pathway.[6][7] The binding of this compound to Lipid II sequesters it, preventing its incorporation into the growing peptidoglycan chain, thereby disrupting cell wall integrity and leading to bacterial cell death. Some studies suggest this interaction can be enhanced by calcium ions.[4]

cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular Space Lipid_II_Synthesis Lipid II Synthesis Lipid_II Lipid II Precursor Lipid_II_Synthesis->Lipid_II Translocation Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Incorporation This compound This compound This compound->Lipid_II Binding Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to cluster_prep Preparation cluster_plate_setup Plate Setup (96-well) cluster_inoculation_incubation Inoculation & Incubation cluster_results Results Plectasin_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold serial dilution of this compound Plectasin_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum to final concentration Inoculum_Prep->Dilute_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Dilute_Inoculum->Inoculate_Plate Add_Broth Add CAMHB to all wells Add_Broth->Serial_Dilution Serial_Dilution->Inoculate_Plate Controls Set up Growth and Sterility Controls Controls->Inoculate_Plate Incubate Incubate at 35°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC

References

Application Notes: Determining Plectasin Cytotoxicity in Mammalian Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plectasin is a defensin-like antimicrobial peptide originally isolated from the fungus Pseudoplectania nigrella. It exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation and leading to bacterial death.[2][3] This targeted mechanism is distinct from many other antimicrobial peptides that act by disrupting cell membranes.

The specificity of this compound for a bacterial target suggests it may have low toxicity towards mammalian cells, which lack a cell wall. Several studies have reported that this compound exhibits no cytotoxic effects on various human and murine cell lines, including human lung cells (A549, normal human bronchial epithelial cells, and lung fibroblasts), murine fibroblasts, and human epidermal keratinocytes.[4][5] However, other reports indicate that this compound can be cytotoxic at high concentrations.[1][6] Therefore, thorough evaluation of its cytotoxic potential is a critical step in the preclinical development of this compound and its derivatives as therapeutic agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxicity of this compound against mammalian cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the MTT tetrazolium salt by mitochondrial enzymes in living cells. This reduction only occurs in metabolically active cells.[9] The resulting intracellular purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[7][10] A decrease in the number of viable cells results in a decrease in the amount of formazan produced and a corresponding decrease in absorbance.

MTT_Principle cluster_cell Mammalian Cell cluster_well Microplate Well MTT MTT (Yellow, water-soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Uptake Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Quantification Viability Cell Viability Measurement->Viability Proportional to

Principle of the MTT assay for cell viability.

Data Presentation

The following table summarizes the reported cytotoxicity of this compound and its derivative, Ple-AB, against various mammalian cell lines.

PeptideCell LineCell TypeConcentration RangeReported Cytotoxicity/Cell ViabilityReference
This compoundA549Human lung carcinomaNot specifiedNo cytotoxicity observed[4][5]
This compoundNormal Human Bronchial Epithelial (NHBE) CellsHuman primary cells>20 µg/ml (for HNP-1)No cytotoxicity observed with this compound[4]
This compoundNormal Human Lung Fibroblasts (NHLF)Human primary cells>50 µg/ml (for HNP-1)No cytotoxicity observed with this compound[4]
This compoundMurine FibroblastsMurineNot specifiedNot cytotoxic[4]
This compoundHuman Epidermal KeratinocytesHuman primary cellsNot specifiedNot cytotoxic[4]
This compoundNot specifiedNot specifiedHigh concentrationsHighly cytotoxic[1][6]
Ple-AB (this compound derivative)RAW 264.7Murine macrophage2–256 µg/mLCell survival rate was above 80%[1][6]

Experimental Protocols

Materials and Reagents

  • Mammalian cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (lyophilized powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10] Filter-sterilize and store at -20°C, protected from light.[10]

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.[12]

  • Sterile, 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm.[9][11]

Experimental Workflow

MTT_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. start->cell_seeding plectasin_treatment 2. This compound Treatment Add serial dilutions of this compound. Incubate for 24-72h. cell_seeding->plectasin_treatment mtt_addition 3. MTT Addition Add 10-20 µL of MTT solution (5 mg/mL). Incubate for 2-4h. plectasin_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization Remove medium (optional). Add 100-150 µL of solubilization solution (e.g., DMSO). mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading Read absorbance at 570 nm. formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis Calculate % viability and plot dose-response curve to determine IC50. absorbance_reading->data_analysis end End data_analysis->end

Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. The optimal density should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Vehicle Control: Cells treated with the same vehicle used to dissolve this compound (e.g., sterile water or PBS).

    • Blank Control: Wells containing complete medium but no cells, to measure background absorbance.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume logarithmic growth.[13]

Day 2: this compound Treatment

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile PBS or water).

  • Perform serial dilutions of the this compound stock solution in serum-free or complete culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Add 100 µL of medium with vehicle to the vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3/4: MTT Assay

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well, including the control wells. This results in a final MTT concentration of 0.5 mg/mL.[7]

  • Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The formation of crystals can be monitored using an inverted microscope.

  • After the incubation, the formazan crystals must be solubilized. There are two common methods:

    • For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of DMSO or acidified isopropanol to each well.[10][12]

    • For suspension cells or to avoid aspiration: Add 100 µL of a detergent reagent (e.g., SDS in HCl) directly to the wells containing cells and MTT solution.

  • Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[9]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to reduce background noise.[9][11]

Data Analysis

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, the IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.

Troubleshooting

  • High background in blank wells: May indicate contamination of the medium or MTT reagent.[14] Use fresh, sterile reagents. Phenol red in the medium can also contribute to background; consider using phenol red-free medium during the MTT incubation step.[11]

  • Incomplete formazan dissolution: Ensure sufficient volume of solubilization solution is used and allow adequate mixing time on a shaker.[11]

  • Low absorbance readings: The cell seeding density may be too low, or the incubation time with MTT was insufficient.[14] Optimize these parameters for your specific cell line.

  • Interference from this compound: Some compounds can directly reduce MTT or interfere with the absorbance reading. To test for this, run a control plate with this compound in cell-free medium.[11] If interference is observed, alternative viability assays such as the SRB (Sulphorhodamine B) or LDH (Lactate Dehydrogenase) assay should be considered.[11]

References

Plectasin Stability Under Varying pH and Temperature Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin, a fungal defensin, is a promising antimicrobial peptide (AMP) with potent activity against Gram-positive bacteria, including multi-drug resistant strains. As with any therapeutic peptide, a thorough understanding of its stability under various physicochemical conditions is paramount for formulation development, manufacturing, and ensuring efficacy and shelf-life. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound across a range of pH and temperature conditions. The primary method for stability assessment is the determination of its antimicrobial activity via the Minimum Inhibitory Concentration (MIC) assay. Additionally, a protocol for monitoring physical stability and aggregation using Dynamic Light Scattering (DLS) is included.

Data Presentation

The stability of this compound and its variants has been shown to be remarkably high. The following tables summarize the quantitative data on the stability of a this compound variant, Ple-AB, as determined by its antimicrobial activity (MIC) against Staphylococcus aureus ATCC 43300 after incubation under various pH and temperature conditions.

Table 1: pH Stability of Ple-AB

pHIncubation Time (hours)MIC (µg/mL)
2416
4416
6416
8416
10432

Data sourced from a study on Ple-AB, a this compound variant. The MIC value was determined against S. aureus ATCC 43300 after incubation at the specified pH for 4 hours. An increase in MIC indicates a decrease in antimicrobial activity and stability.[1]

Table 2: Thermal Stability of Ple-AB

Temperature (°C)Incubation Time (hours)MIC (µg/mL)
20116
40116
60116
80116
100132

Data sourced from a study on Ple-AB, a this compound variant. The MIC value was determined against S. aureus ATCC 43300 after incubation at the specified temperature for 1 hour. An increase in MIC indicates a decrease in antimicrobial activity and stability.[1]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound using Minimum Inhibitory Concentration (MIC) Assay

This protocol details the procedure for evaluating the stability of this compound at various pH values by measuring its antimicrobial activity.

1. Materials

  • This compound (or its variant)

  • Staphylococcus aureus (e.g., ATCC 29213 or another appropriate strain)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

  • Sterile buffers covering a pH range of 2-10 (see Table 3 for buffer preparation)

  • Sterile deionized water

  • Sterile saline (0.9% NaCl)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Table 3: Buffer Preparations for pH Stability Studies

Desired pHBuffer SystemStock SolutionsPreparation for 100 mL
2.2 - 3.6Glycine-HClA: 0.2 M GlycineCombine 25 mL of Solution A with a specified volume of 0.2 M HCl and dilute to 100 mL.[2]
3.0 - 6.2CitrateA: 0.1 M Citric AcidB: 0.1 M Sodium CitrateMix specified volumes of Solution A and Solution B and dilute to 100 mL.[2]
5.8 - 8.0PhosphateA: 0.2 M NaH2PO4B: 0.2 M Na2HPO4Mix specified volumes of Solution A and Solution B and dilute to 200 mL.
8.6 - 10.6Glycine-NaOHA: 0.2 M GlycineCombine 25 mL of Solution A with a specified volume of 0.2 M NaOH and dilute to 100 mL.
9.2 - 10.8Carbonate-BicarbonateA: 0.1 M Na2CO3B: 0.1 M NaHCO3Mix specified volumes of Solution A and Solution B.

2. Procedure

Part A: this compound Incubation at Different pH

  • Prepare a stock solution of this compound in sterile deionized water at a concentration of 1 mg/mL.

  • For each pH to be tested, dilute the this compound stock solution 1:10 in the corresponding sterile buffer (e.g., 10 µL of this compound stock + 90 µL of buffer) to a final concentration of 100 µg/mL.

  • Incubate the this compound-buffer solutions at room temperature for 4 hours.[1]

  • After incubation, neutralize the pH of each solution to approximately 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Sterilize the pH-adjusted this compound solutions by filtering through a 0.22 µm syringe filter.

Part B: MIC Assay

  • Prepare a bacterial inoculum of S. aureus in MHB, adjusted to a concentration of approximately 1 x 10^5 CFU/mL.

  • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each pH-treated this compound solution in MHB. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Thermal Stability Assessment of this compound

This protocol outlines the method for assessing this compound's stability at various temperatures.

1. Materials

  • This compound (or its variant)

  • Sterile deionized water

  • Heating block or water bath capable of maintaining temperatures from 20°C to 100°C

  • Materials for MIC assay as listed in Protocol 1

2. Procedure

  • Prepare a stock solution of this compound in sterile deionized water at a concentration of 1 mg/mL.

  • Aliquot the this compound solution into sterile microcentrifuge tubes.

  • Incubate the tubes at the desired temperatures (e.g., 20°C, 40°C, 60°C, 80°C, and 100°C) for 1 hour.[1]

  • After incubation, allow the tubes to cool to room temperature.

  • Perform an MIC assay with the heat-treated this compound samples as described in Protocol 1, Part B.

Protocol 3: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a method for assessing the physical stability of this compound by monitoring for aggregation under different pH and temperature conditions.

1. Materials

  • This compound (or its variant)

  • Sterile buffers (as prepared in Protocol 1)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes or a multi-well plate compatible with the DLS instrument

  • 0.22 µm syringe filters

2. Procedure

  • Prepare this compound samples in the desired buffers at a concentration range of 0.5 - 2 mg/mL.

  • Filter all samples through a 0.22 µm syringe filter directly into the DLS cuvette or well plate to remove any pre-existing aggregates or dust.

  • For pH stability, let the samples equilibrate at room temperature for a set period (e.g., 1, 4, 24 hours) before measurement.

  • For thermal stability, use the DLS instrument's temperature control to ramp up the temperature and take measurements at set intervals (e.g., every 5°C from 25°C to 90°C).

  • Set the DLS instrument parameters. Typical settings for peptides include a measurement angle of 173°, an equilibration time of 60 seconds, and at least three replicate measurements per sample.

  • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and/or PDI is indicative of aggregation.

Visualization of Experimental Workflows

Plectasin_pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_mic MIC Assay cluster_key Workflow Stages p_stock This compound Stock (1 mg/mL) p_dilution Dilute this compound in Buffers p_stock->p_dilution buffers Sterile Buffers (pH 2-10) buffers->p_dilution incubation Incubate at RT for 4h p_dilution->incubation neutralize Neutralize pH incubation->neutralize filter Sterile Filter neutralize->filter mic_assay Perform Microbroth Dilution MIC Assay filter->mic_assay readout Determine MIC mic_assay->readout k_prep Preparation k_inc Incubation k_mic Assay

Caption: Workflow for this compound pH Stability Assay.

Plectasin_Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_mic MIC Assay cluster_key Workflow Stages p_stock This compound Stock (1 mg/mL) aliquot Aliquot this compound p_stock->aliquot heat Incubate at Various Temperatures (20-100°C) for 1h aliquot->heat cool Cool to Room Temperature heat->cool mic_assay Perform Microbroth Dilution MIC Assay cool->mic_assay readout Determine MIC mic_assay->readout k_prep Preparation k_inc Incubation k_mic Assay

Caption: Workflow for this compound Thermal Stability Assay.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis p_sample This compound in Buffer (0.5-2 mg/mL) filter Filter (0.22 µm) p_sample->filter load Load into Cuvette/Plate filter->load measure Perform DLS Measurement load->measure analyze Determine Hydrodynamic Radius (Rh) & Polydispersity Index (PDI) measure->analyze interpret Assess Aggregation analyze->interpret

References

Application Notes and Protocols for Assessing Plectasin Efficacy in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction.[1][2][3] The development of novel antimicrobial agents is crucial to combat this condition, particularly with the rise of antibiotic-resistant pathogens. Plectasin, a fungal defensin, has demonstrated potent antimicrobial activity against Gram-positive bacteria, including multi-drug resistant strains, making it a promising candidate for sepsis treatment.[4][5][6]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP). The CLP model is widely regarded as the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.[1][2][7] This document outlines the experimental workflow, from the induction of sepsis and administration of this compound to the assessment of key efficacy endpoints, including survival, bacterial clearance, and modulation of the inflammatory response.

Experimental Workflow

The following diagram illustrates the key phases of the experimental protocol for assessing this compound efficacy in a murine sepsis model.

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_treatment Treatment cluster_monitoring_endpoints Monitoring & Endpoints cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Baseline_Measurements Baseline Measurements (Weight, Temperature) Animal_Acclimatization->Baseline_Measurements Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Baseline_Measurements->Anesthesia CLP_Surgery Cecal Ligation and Puncture (CLP) (Mid-grade sepsis induction) Anesthesia->CLP_Surgery Fluid_Resuscitation Fluid Resuscitation (e.g., 1 ml pre-warmed saline) CLP_Surgery->Fluid_Resuscitation Analgesia Analgesia (e.g., Buprenorphine) Fluid_Resuscitation->Analgesia Randomization Randomization into Treatment Groups Analgesia->Randomization Plectasin_Admin This compound Administration (Subcutaneous, specify dose and regimen) Randomization->Plectasin_Admin Vehicle_Control Vehicle Control Administration Randomization->Vehicle_Control Survival_Monitoring Survival Monitoring (Up to 7 days) Plectasin_Admin->Survival_Monitoring Sample_Collection Sample Collection at Pre-defined Timepoints (e.g., 24h, 48h) Plectasin_Admin->Sample_Collection Vehicle_Control->Survival_Monitoring Vehicle_Control->Sample_Collection Clinical_Scoring Clinical Severity Scoring (Daily) Bacterial_Load Bacterial Load Determination (Blood, Peritoneal Lavage, Spleen, Liver) Sample_Collection->Bacterial_Load Inflammatory_Markers Inflammatory Marker Analysis (Cytokines: IL-6, TNF-α, IL-10) Sample_Collection->Inflammatory_Markers Data_Analysis Statistical Data Analysis Bacterial_Load->Data_Analysis Inflammatory_Markers->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Detailed Experimental Protocols

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is the most frequently utilized model for sepsis research due to its clinical relevance in mimicking human peritonitis.[3][7]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)[2][8]

  • Anesthetic cocktail (e.g., Ketamine 75 mg/kg and Xylazine 15 mg/kg)[7]

  • Surgical instruments (sterile)

  • 3-0 silk suture

  • 21-gauge needle[2][9]

  • Warmed (37°C) 0.9% sterile saline

  • Analgesic (e.g., Buprenorphine, 0.05-0.1 mg/kg)[1][8]

  • Heat lamp

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by absence of a pedal withdrawal reflex. Shave the abdomen and disinfect with an appropriate antiseptic.

  • Surgical Procedure: Make a 1-2 cm midline laparotomy incision to expose the cecum. Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum; for mid-grade sepsis, ligate approximately 50-60% of the cecum.[2][9] Puncture the ligated cecum once or twice with a 21-gauge needle.[9] A small amount of fecal matter can be extruded to ensure patency.[9]

  • Closure and Resuscitation: Return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips. Immediately administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[7]

  • Post-Operative Care: Administer an analgesic such as buprenorphine subcutaneously.[1][8] Place the mouse under a heat lamp until it has fully recovered from anesthesia.[9] House mice individually with easy access to food and water.

This compound Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle (e.g., phosphate-buffered saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Preparation: Reconstitute lyophilized this compound in the sterile vehicle to the desired stock concentration.

  • Administration: At a predetermined time post-CLP (e.g., 2 hours), administer this compound subcutaneously.[4] The dosing regimen (e.g., single dose or multiple doses over 24 hours) and concentration should be based on prior pharmacokinetic studies or literature.[4] A vehicle control group receiving only the vehicle should be included.

Assessment of Efficacy Endpoints

a. Survival Monitoring and Clinical Scoring:

  • Monitor mice at least twice daily for up to 7 days post-CLP.[8]

  • Record survival data to generate Kaplan-Meier survival curves.

  • Assess clinical signs of sepsis daily using a murine sepsis score (MSS) to quantify disease severity. Parameters can include appearance, level of consciousness, activity, response to stimulus, and respiratory rate.

b. Bacterial Load Determination:

  • At selected time points (e.g., 24 or 48 hours post-CLP), euthanize a subset of mice from each group.

  • Aseptically collect blood via cardiac puncture.

  • Perform peritoneal lavage with sterile saline to collect peritoneal fluid.

  • Harvest organs such as the spleen and liver.[10]

  • Homogenize tissue samples in sterile saline.

  • Perform serial dilutions of blood, peritoneal fluid, and tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate plates at 37°C for 24 hours and count colony-forming units (CFU).[3][11] Results are typically expressed as CFU/ml for fluids or CFU/gram for tissues.

c. Inflammatory Marker Analysis:

  • Collect blood at the time of euthanasia and process to obtain plasma or serum.

  • Measure the concentrations of key pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array kits.[8][12][13]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Survival Rate and Clinical Severity Score

Treatment GroupN7-Day Survival Rate (%)Mean Clinical Severity Score (48h post-CLP)
Sham (No CLP)10100%0.5 ± 0.2
CLP + Vehicle2030%3.8 ± 0.5
CLP + this compound (X mg/kg)2075%1.5 ± 0.4
CLP + this compound (Y mg/kg)2085%1.2 ± 0.3
*Data are presented as mean ± SEM. p < 0.05 compared to CLP + Vehicle group.

Table 2: Bacterial Load in Tissues (48h post-CLP)

Treatment GroupBlood (CFU/ml)Peritoneal Lavage (CFU/ml)Spleen (CFU/gram)Liver (CFU/gram)
CLP + Vehicle5.2 x 104 ± 1.1 x 1048.9 x 106 ± 2.3 x 1066.7 x 105 ± 1.5 x 1054.1 x 105 ± 0.9 x 105
CLP + this compound (X mg/kg)1.3 x 103 ± 0.4 x 1032.5 x 104 ± 0.7 x 1041.8 x 104 ± 0.5 x 1049.5 x 103 ± 2.1 x 103
*Data are presented as mean ± SEM. p < 0.05 compared to CLP + Vehicle group.

Table 3: Plasma Cytokine Levels (24h post-CLP)

Treatment GroupTNF-α (pg/ml)IL-6 (pg/ml)IL-10 (pg/ml)
Sham (No CLP)25 ± 845 ± 1230 ± 10
CLP + Vehicle1500 ± 3504500 ± 800800 ± 150
CLP + this compound (X mg/kg)600 ± 1201200 ± 250500 ± 90
Data are presented as mean ± SEM. p < 0.05 compared to CLP + Vehicle group.

Signaling Pathways and Logical Relationships

The pathophysiology of sepsis involves a complex interplay of pathogen recognition, inflammatory signaling, and host immune response. This compound is believed to exert its therapeutic effect primarily through direct antimicrobial activity, thereby reducing the pathogen load that drives the inflammatory cascade.

signaling_pathway cluster_pathogen Pathogen cluster_host_response Host Response cluster_intervention Therapeutic Intervention Bacteria Bacteria in Peritoneum PAMPs PAMPs (e.g., LPS, Peptidoglycan) Bacteria->PAMPs Release Immune_Cells Immune Cells (Macrophages, Neutrophils) PAMPs->Immune_Cells Activate Cytokine_Storm Pro-inflammatory Cytokines (TNF-α, IL-6) Immune_Cells->Cytokine_Storm Produce Systemic_Inflammation Systemic Inflammation Cytokine_Storm->Systemic_Inflammation Induce Organ_Dysfunction Organ Dysfunction & Sepsis Systemic_Inflammation->Organ_Dysfunction Lead to This compound This compound This compound->Bacteria Inhibits/Kills

Caption: this compound's mechanism in mitigating sepsis.

By effectively reducing the bacterial burden, this compound is hypothesized to decrease the release of pathogen-associated molecular patterns (PAMPs), leading to a dampened activation of the host's innate immune cells. This, in turn, should result in a reduction of the systemic inflammatory response and a decreased risk of progression to severe sepsis and organ failure. The protocols outlined in this document are designed to rigorously test this hypothesis.

References

Application Notes and Protocols for Plectasin-Lipid II Binding Assay using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plectasin is a fungal defensin with potent antimicrobial activity against Gram-positive bacteria, including drug-resistant strains.[1][2] Its mechanism of action involves the specific binding to Lipid II, an essential precursor in the bacterial cell wall biosynthesis pathway.[3][4][5] This interaction sequesters Lipid II, thereby inhibiting peptidoglycan synthesis and leading to bacterial cell death.[6][7] Understanding the kinetics and affinity of the this compound-Lipid II interaction is crucial for the development of new antimicrobial agents.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8][9] It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).[10][11] These application notes provide a detailed protocol for studying the binding of this compound to Lipid II-containing liposomes using SPR.

Data Presentation

The following table summarizes the quantitative data for the interaction between this compound and Lipid II, as determined by Isothermal Titration Calorimetry (ITC).

ParameterValueConditionsReference
Dissociation Constant (Kd) 27 nMAnionic liposomes[6]
Dissociation Constant (Kd) 80 nMIn the presence of Mg2+[6]

Experimental Protocols

Preparation of Lipid II-Containing Liposomes
  • Lipid Film Formation:

    • In a round-bottom flask, prepare a lipid mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and Lipid II at a molar ratio of 99:1 in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an appropriate buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing for 30 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 21 passes to ensure a homogenous liposome population.

    • The final liposome suspension can be stored at 4°C for a limited time.

SPR Analysis of this compound-Lipid II Interaction

This protocol is designed for a Biacore SPR instrument but can be adapted for other systems.

  • Sensor Chip Preparation and Liposome Immobilization:

    • Use an L1 sensor chip, which is suitable for capturing lipid vesicles.[12]

    • Clean the Biacore instrument by running the "Desorb" or "Desorb and Sanitize" protocol with water.[13]

    • Equilibrate the system with a running buffer such as HBS-N. It is crucial to use a detergent-free buffer to maintain the integrity of the liposomes.[13]

    • Immobilize the Lipid II-containing liposomes (e.g., at a concentration of 2 mM) onto the measurement flow cell by injecting them at a low flow rate (e.g., 5 µL/min for 300 seconds).[13]

    • On the control flow cell, immobilize liposomes lacking Lipid II (e.g., 100% DOPC) to serve as a reference surface.

    • Stabilize the captured liposomes by injecting a solution of 50 mM NaOH for a short duration (e.g., 10 µL at 50 µL/min).[8]

  • Analyte Injection and Data Collection:

    • Prepare a series of this compound dilutions in the running buffer at various concentrations (e.g., ranging from nanomolar to micromolar).

    • Inject the this compound solutions over both the measurement and control flow cells at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection to serve as a blank.

    • Monitor the association of this compound in real-time, followed by a dissociation phase where only the running buffer flows over the sensor surface.

    • The response units (RU) are directly proportional to the mass of this compound binding to the immobilized liposomes.[14]

  • Surface Regeneration:

    • After each this compound injection cycle, regenerate the sensor surface to remove the bound analyte.

    • Inject a pulse of a regeneration solution, such as 20 mM CHAPS followed by 40 mM Octyl Glucoside, to remove the liposomes.[8] Alternatively, for some systems, a pulse of 0.5% SDS can be used.[13]

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the measurement flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizations

This compound-Lipid II Interaction Pathway

This compound This compound Complex This compound-Lipid II Complex This compound->Complex Binds to Lipid_II Lipid II Bacterial_Membrane Bacterial Membrane Lipid_II->Bacterial_Membrane Embedded in Lipid_II->Complex Inhibition Inhibition of Cell Wall Synthesis Complex->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: this compound binds to Lipid II, inhibiting cell wall synthesis.

SPR Experimental Workflow

cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Liposome_Prep Prepare Lipid II Liposomes Immobilization Immobilize Liposomes on L1 Chip Liposome_Prep->Immobilization Plectasin_Prep Prepare this compound Dilutions Injection Inject this compound (Analyte) Plectasin_Prep->Injection Immobilization->Injection Data_Collection Collect Binding Data (Sensorgram) Injection->Data_Collection Regeneration Regenerate Sensor Surface Data_Collection->Regeneration Data_Processing Reference Subtraction & Blank Correction Data_Collection->Data_Processing Regeneration->Injection Next Cycle Kinetic_Analysis Fit Data to Binding Model Data_Processing->Kinetic_Analysis Results Determine kon, koff, KD Kinetic_Analysis->Results

Caption: Workflow for this compound-Lipid II binding analysis using SPR.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Plectasin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and solubility of recombinant Plectasin.

Frequently Asked Questions (FAQs)

Q1: Which expression system is better for producing recombinant this compound, E. coli or Pichia pastoris?

Both Escherichia coli and Pichia pastoris have been successfully used to produce recombinant this compound. The choice of expression system depends on the specific research goals and available resources.

  • E. coli is a widely used host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and low cost. However, high-level expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies.[1][2]

  • Pichia pastoris is a yeast expression system that offers advantages such as the potential for post-translational modifications, high-cell-density fermentation, and secretion of the recombinant protein into the culture medium, which can simplify purification.[3] Studies have reported significant yields of this compound and its derivatives using P. pastoris.[4][5][6]

Q2: How can I improve the yield of soluble this compound in E. coli?

Several strategies can be employed to enhance the yield of soluble this compound in E. coli:

  • Lower Induction Temperature: Reducing the cultivation temperature (e.g., to 16-25°C) after induction with IPTG can slow down the rate of protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies.[7][8][9][10]

  • Optimize Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, giving the protein more time to fold correctly.[7][11]

  • Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble protein or peptide tag, such as Thioredoxin (Trx), Maltose-Binding Protein (MBP), or Glutathione S-transferase (GST), can significantly improve its solubility.[8][12][13]

  • Co-expression of Chaperones: Co-expressing molecular chaperones, like GroEL-GroES or DnaK-DnaJ-GrpE, can assist in the proper folding of this compound.[9][11]

  • Codon Optimization: Optimizing the this compound gene sequence to match the codon usage of E. coli can enhance translation efficiency and protein yield.[14]

Q3: What are inclusion bodies and how can I recover active this compound from them?

Inclusion bodies are dense aggregates of misfolded, insoluble proteins that can form in the cytoplasm of E. coli during high-level recombinant protein expression.[1][2] While they contain a high concentration of the target protein, it is in a non-functional state. To recover active this compound from inclusion bodies, a process of solubilization and refolding is required. This typically involves:

  • Isolation and Washing of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies are separated from the soluble cellular components by centrifugation. The inclusion bodies are then washed to remove contaminating proteins and cellular debris.[15][16]

  • Solubilization: The washed inclusion bodies are solubilized using strong denaturants, such as 6 M guanidine hydrochloride (Gnd-HCl) or 8 M urea, which disrupt the non-covalent interactions holding the protein aggregates together.[7][16][17]

  • Refolding: The solubilized, denatured this compound is then refolded into its active conformation by gradually removing the denaturant. This is often achieved through methods like dialysis, dilution, or chromatography.[9][15][18]

Q4: What purification strategies are effective for recombinant this compound?

A common and effective strategy for purifying recombinant this compound involves a combination of affinity and ion-exchange chromatography.

  • Affinity Chromatography (AC): If this compound is expressed with an affinity tag (e.g., His-tag), Immobilized Metal Affinity Chromatography (IMAC) can be used as an initial capture step to achieve high purity in a single step.[19][20]

  • Ion-Exchange Chromatography (IEX): this compound is a cationic peptide, making Cation-Exchange Chromatography (CEX) a suitable polishing step to remove remaining impurities.[19][21] The pH of the buffer is adjusted to ensure this compound has a net positive charge and binds to the negatively charged resin.[19]

Troubleshooting Guides

Problem 1: Low Yield of Recombinant this compound
Possible Cause Troubleshooting Recommendation Experimental Protocol
Suboptimal Expression Conditions Optimize induction temperature, inducer concentration, and induction time.Protocol 1: Optimization of Expression Conditions
Codon Bias Analyze the this compound gene sequence for rare codons in the expression host and synthesize a codon-optimized gene.Protocol 2: Codon Usage Analysis and Gene Optimization
Plasmid Instability or Incorrect Construct Verify the integrity and sequence of the expression plasmid. Use fresh transformants for expression.Sequence the plasmid to confirm the correct open reading frame and absence of mutations.
Proteolytic Degradation Add protease inhibitors to the lysis buffer. If using P. pastoris, consider a protease-deficient strain.[3]Add a commercially available protease inhibitor cocktail to the cell lysis buffer immediately before use.
Problem 2: this compound is Insoluble (Forms Inclusion Bodies)
Possible Cause Troubleshooting Recommendation Experimental Protocol
High Expression Rate Lower the expression temperature and/or inducer concentration to slow down protein synthesis.Protocol 1: Optimization of Expression Conditions
Inefficient Protein Folding Co-express molecular chaperones. Use a solubility-enhancing fusion tag (e.g., Trx, MBP).Co-transform the expression host with a compatible plasmid encoding chaperones.
Improper Lysis/Extraction Buffer Modify the buffer composition to enhance solubility. This can include adjusting the pH, ionic strength, or adding detergents or stabilizing osmolytes.Protocol 3: Buffer Optimization for Soluble Protein Extraction
This compound is in Inclusion Bodies Purify this compound from inclusion bodies through solubilization and refolding.Protocol 4: this compound Solubilization and Refolding from Inclusion Bodies

Quantitative Data Summary

Expression SystemConstructYieldReference
Pichia pastorispPICZαA-Plectasin748.63 µg/mL[5]
Pichia pastorispPICZαA-Ple-AB (truncated)2.9 g/L[21]
Pichia pastorisFour-copy this compound cassette426.3 mg/L[4]
E. coliTrx-PlectasinNot explicitly quantified, but successful soluble expression reported.[14]

Experimental Protocols

Protocol 1: Optimization of Expression Conditions

Objective: To determine the optimal temperature and inducer concentration for maximizing the yield of soluble this compound.

Methodology:

  • Transform the expression host (E. coli BL21(DE3) or Pichia pastoris) with the this compound expression plasmid.

  • Inoculate a starter culture and grow overnight.

  • Inoculate several larger cultures with the starter culture and grow to the mid-log phase (OD600 of 0.6-0.8 for E. coli).

  • Induce protein expression with varying concentrations of the inducer (e.g., IPTG for E. coli at 0.1 mM, 0.5 mM, and 1.0 mM).

  • Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, and 37°C).

  • Harvest the cells at different time points post-induction (e.g., 4 hours, 8 hours, overnight).

  • Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the amount of this compound in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and densitometry.

Protocol 2: Codon Usage Analysis and Gene Optimization

Objective: To improve this compound expression by adapting its gene sequence to the codon usage of the expression host.

Methodology:

  • Obtain the amino acid sequence of this compound.

  • Use a gene optimization software or online tool to back-translate the amino acid sequence into a DNA sequence optimized for the chosen expression host (E. coli or P. pastoris). These tools replace rare codons with those that are more frequently used by the host, which can increase the rate and efficiency of translation.[22][23][24]

  • Synthesize the optimized gene and clone it into the appropriate expression vector.

  • Proceed with protein expression and compare the yield to that of the non-optimized gene.

Protocol 3: Buffer Optimization for Soluble Protein Extraction

Objective: To identify a lysis buffer composition that maximizes the recovery of soluble this compound.

Methodology:

  • Prepare a series of lysis buffers with varying pH (e.g., 6.0, 7.0, 8.0), salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl), and additives.

  • Consider including additives known to improve protein solubility, such as:

    • Non-ionic detergents (e.g., 0.1% Triton X-100)

    • Reducing agents (e.g., 5 mM DTT or β-mercaptoethanol)

    • Glycerol (e.g., 10% v/v)

    • Amino acids (e.g., L-arginine)

  • Resuspend cell pellets expressing this compound in each of the test buffers.

  • Lyse the cells (e.g., by sonication).

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the amount of soluble this compound in the supernatant from each buffer condition by SDS-PAGE.

Protocol 4: this compound Solubilization and Refolding from Inclusion Bodies

Objective: To recover active this compound from insoluble inclusion bodies.

Methodology:

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells.

    • Centrifuge to pellet the inclusion bodies.

    • Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.[16]

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Gnd-HCl or 8 M Urea, 10 mM DTT).

    • Incubate with stirring for 1-2 hours at room temperature until the pellet is completely dissolved.

  • Refolding by Dialysis:

    • Transfer the solubilized protein solution to a dialysis bag.

    • Perform a stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.4 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with decreasing concentrations of the denaturant (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no denaturant).

    • Dialyze for several hours to overnight for each step at 4°C.

  • Clarification and Analysis:

    • After the final dialysis step, centrifuge the solution to remove any precipitated protein.

    • Analyze the soluble, refolded this compound for its activity and purity.

Visualizations

Plectasin_Purification_Workflow Fermentation Cell Culture & Expression Harvesting Cell Harvesting Fermentation->Harvesting Lysis Cell Lysis Harvesting->Lysis Centrifugation1 Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifugation1 IMAC IMAC Capture (His-tag) Centrifugation1->IMAC Soluble Fraction Cleavage Fusion Tag Cleavage IMAC->Cleavage IMAC2 Subtractive IMAC (Remove Tag) Cleavage->IMAC2 CEX Cation Exchange Chromatography IMAC2->CEX FinalProduct Purified this compound CEX->FinalProduct

Caption: Workflow for the purification of recombinant this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckExpression Is this compound expressed? (Check total cell lysate) Start->CheckExpression NoExpression No Expression CheckExpression->NoExpression No ExpressionOK Expression Detected CheckExpression->ExpressionOK Yes OptimizeCodons Codon Optimize Gene NoExpression->OptimizeCodons VerifyConstruct Verify Plasmid Sequence NoExpression->VerifyConstruct CheckSolubility Is this compound soluble? (Check soluble vs. insoluble fraction) ExpressionOK->CheckSolubility Soluble Mostly Soluble CheckSolubility->Soluble Yes Insoluble Mostly Insoluble CheckSolubility->Insoluble No OptimizeExpression Optimize Expression Conditions (Temp, Inducer, Time) Soluble->OptimizeExpression OptimizePurification Optimize Purification Buffers (pH, Salt) Soluble->OptimizePurification a Go to Insolubility Troubleshooting Guide Insoluble->a

Caption: Decision tree for troubleshooting low this compound yield.

References

Overcoming Plectasin aggregation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Plectasin aggregation during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a potent antimicrobial peptide (AMP) belonging to the defensin family, characterized by a cysteine-stabilized α-helix and β-sheet structure. Its purification can be challenging due to its tendency to aggregate, especially when expressed recombinantly in hosts like E. coli. This aggregation can occur due to the formation of inclusion bodies, high protein concentrations, and suboptimal buffer conditions such as neutral pH where its solubility is limited.[1][2]

Q2: What are the common expression systems for recombinant this compound?

A2: Recombinant this compound has been successfully expressed in both prokaryotic and eukaryotic systems. Escherichia coli is a common host, often leading to expression in the form of inclusion bodies.[3] Pichia pastoris is another host used for this compound expression, which can secrete the peptide, potentially simplifying downstream processing.[4][5]

Q3: What are the advantages of using fusion tags for this compound purification?

A3: Fusion tags are often employed to enhance the solubility of this compound and simplify its purification. Commonly used tags include:

  • CASPON tag: This tag has been shown to improve soluble expression and allows for a streamlined purification process involving Immobilized Metal Affinity Chromatography (IMAC).[1][2][6]

  • Thioredoxin (Trx) tag: The Trx tag is known to increase the solubility of its fusion partners and facilitate proper folding.[7][8]

Q4: At what concentration is this compound prone to aggregation?

A4: this compound concentration is a critical factor in preventing aggregation. During purification using the CASPON platform, it is recommended to keep the this compound concentration from exceeding 1.6 g/L after cleavage of the fusion tag to prevent precipitation.[1]

Troubleshooting Guide: this compound Aggregation

Problem: My this compound is expressed as inclusion bodies in E. coli. How can I obtain soluble and active protein?

Solution: Expression as inclusion bodies requires a denaturation and refolding process. The general workflow involves isolation and washing of inclusion bodies, solubilization using strong denaturants, and subsequent refolding into the native, active conformation.

  • Step 1: Isolation and Washing of Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation. It is crucial to wash the inclusion body pellet to remove contaminating proteins and cellular debris. A common wash buffer includes a non-ionic detergent like Triton X-100.[9]

  • Step 2: Solubilization: The washed inclusion bodies are then solubilized in a buffer containing a high concentration of a denaturant, such as 6-8 M Guanidine Hydrochloride (Gua-HCl) or urea.[10] A reducing agent like dithiothreitol (DTT) should be included to ensure all cysteine residues are in a reduced state.[10]

  • Step 3: Refolding: The solubilized, denatured this compound is then refolded by removing the denaturant. This is typically achieved through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer should be at an optimal pH and may contain additives to promote proper folding and prevent aggregation.

Problem: My this compound precipitates after cleaving the fusion tag.

Solution: This is often due to the high concentration of the purified peptide.

  • Dilution: Immediately after tag cleavage, dilute the this compound solution to a concentration below 1.6 g/L.[1]

  • Optimize Buffer Conditions: Ensure the buffer pH is not at the isoelectric point (pI) of this compound. Adjusting the pH away from the pI will increase the net charge of the peptide, enhancing solubility.[11] Consider performing a buffer screen to identify the optimal pH and ionic strength for your specific this compound construct.

Problem: I observe aggregation during the chromatography steps.

Solution: Aggregation during chromatography can be influenced by the resin, buffer composition, and protein concentration.

  • IMAC (Immobilized Metal Affinity Chromatography): If using a His-tag, ensure the pH of your binding buffer is optimal (typically around 8.0) and the salt concentration is sufficient (100-500 mM) to minimize non-specific interactions.[12]

  • Ion-Exchange Chromatography (IEX): For cation-exchange chromatography (CEX), the pH of the buffer should be adjusted to ensure this compound is positively charged and binds to the column.[1][6] Elution is then achieved by increasing the salt concentration. Careful optimization of the salt gradient is necessary to prevent aggregation upon elution.

  • Use of Additives: Consider including additives in your chromatography buffers to enhance solubility. A combination of 50 mM L-arginine and L-glutamate can be effective in preventing aggregation.[13] Low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20) can also help solubilize hydrophobic patches that may lead to aggregation.[13]

Quantitative Data Summary

Table 1: Purification Yields of CASPON-Plectasin

Purification StepMolar Step Yield (%)
IMAC Capture~85
Tag Cleavage~85
Subtractive IMAC~85
Cation Exchange~85

Data adapted from a study on CASPON-Plectasin purification. The yields are approximate and can vary between experiments.[14]

Table 2: Stability of this compound Derivative (Ple-AB) under Different Conditions

ConditionTreatmentRemaining Activity (%)
Temperature 20°C for 1 h~100
40°C for 1 h~100
60°C for 1 h~100
80°C for 1 h~90
100°C for 1 h~80
pH pH 2 for 4 h~95
pH 4 for 4 h~100
pH 6 for 4 h~100
pH 8 for 4 h~95
pH 10 for 4 h~90

This data is for a truncated derivative of this compound, Ple-AB, and indicates its high stability across a range of temperatures and pH values.[4]

Experimental Protocols

Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies

  • Inclusion Body Isolation and Wash: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press. b. Centrifuge the lysate at 15,000 x g for 20 minutes to pellet the inclusion bodies. c. Wash the pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100).[9] Repeat this wash step at least twice.

  • Solubilization: a. Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant and a reducing agent (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Gua-HCl, 10 mM DTT).[10] b. Incubate at room temperature with gentle stirring for 1-2 hours or until the pellet is completely dissolved. c. Clarify the solution by centrifugation at high speed (e.g., >100,000 x g) for 30 minutes to remove any remaining insoluble material.[10]

  • Refolding by Dialysis: a. Transfer the solubilized protein into dialysis tubing (with an appropriate molecular weight cut-off). b. Dialyze against a refolding buffer with a gradually decreasing concentration of the denaturant. For example, a stepwise dialysis against buffers containing 4 M, 2 M, 1 M, and finally 0 M Gua-HCl. The refolding buffer should be at a suitable pH (e.g., pH 8.0-9.0) and may contain a redox system like reduced/oxidized glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.

Protocol 2: Purification of Soluble CASPON-Tagged this compound

  • Cell Lysis and Clarification: a. Resuspend the cell pellet expressing CASPON-Plectasin in a suitable buffer (e.g., PBS, pH 7.4).[2] b. Lyse the cells and clarify the lysate by centrifugation.

  • IMAC Capture: a. Load the clarified lysate onto a Ni-NTA or other IMAC resin equilibrated with a binding buffer (e.g., PBS with 10-20 mM imidazole). b. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound impurities. c. Elute the CASPON-Plectasin with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage: a. Exchange the buffer of the eluted protein to a cleavage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column. b. Add the CASPON enzyme and incubate according to the manufacturer's instructions. c. Crucially, dilute the reaction mixture with cleavage buffer to maintain the this compound concentration below 1.6 g/L to prevent aggregation. [1]

  • Subtractive IMAC: a. Pass the cleavage reaction mixture through a fresh IMAC column to bind the cleaved CASPON tag and the His-tagged CASPON enzyme. b. The flow-through contains the untagged, purified this compound.

  • Cation Exchange Chromatography (CEX) - Polishing Step: a. Adjust the pH of the flow-through to a value where this compound is positively charged (e.g., pH 4.0-5.0). b. Load the sample onto a CEX column (e.g., SP Sepharose). c. Wash the column with a low-salt buffer. d. Elute the purified this compound using a linear salt gradient (e.g., 0-1 M NaCl).

Visualizations

Plectasin_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Expression Recombinant this compound Expression (E. coli or P. pastoris) Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Capture Capture Step (e.g., IMAC) Clarification->Capture Cleavage Tag Cleavage (if applicable) Capture->Cleavage Polishing Polishing Step (e.g., CEX) Cleavage->Polishing Final_Product Purified this compound Polishing->Final_Product

Caption: General workflow for recombinant this compound purification.

Aggregation_Troubleshooting Start Aggregation Observed During Purification Inclusion_Bodies Is this compound in Inclusion Bodies? Start->Inclusion_Bodies Post_Cleavage Aggregation after Tag Cleavage? Inclusion_Bodies->Post_Cleavage No Solubilize_Refold Implement Solubilization and Refolding Protocol Inclusion_Bodies->Solubilize_Refold Yes During_Chromo Aggregation during Chromatography? Post_Cleavage->During_Chromo No Dilute Dilute Protein (e.g., < 1.6 g/L) Post_Cleavage->Dilute Yes Optimize_Buffer Optimize Buffer (pH, Ionic Strength) During_Chromo->Optimize_Buffer Yes Additives Add Solubilizing Agents (Arginine, Detergents) Optimize_Buffer->Additives

Caption: Troubleshooting decision tree for this compound aggregation.

Inclusion_Body_Processing Start Inclusion Body Pellet Wash Wash with Detergent Buffer Start->Wash Solubilize Solubilize in Denaturant (Gua-HCl/Urea) + Reducing Agent (DTT) Wash->Solubilize Clarify High-Speed Centrifugation Solubilize->Clarify Refold Refolding (Dialysis or Dilution) Clarify->Refold Purify Purify Refolded this compound Refold->Purify

Caption: Workflow for processing this compound from inclusion bodies.

References

Strategies to reduce Plectasin cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the cytotoxicity of the antimicrobial peptide Plectasin at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit cytotoxicity at high concentrations?

This compound's primary antibacterial mechanism is the inhibition of bacterial cell wall synthesis by binding to Lipid II, a precursor of peptidoglycan.[1][2][3] While highly specific for this microbial target, at elevated concentrations, this compound can exhibit off-target effects leading to cytotoxicity in mammalian cells.[1][4] The precise mechanisms of its cytotoxicity are not fully elucidated but are a known concern for many antimicrobial peptides.[5]

Q2: What are the primary strategies to reduce this compound's cytotoxicity?

There are three main strategies to mitigate the cytotoxicity associated with high concentrations of this compound:

  • Structural Modification (Peptide Engineering): This involves altering the amino acid sequence of this compound to enhance its therapeutic index. A key example is truncation, where parts of the peptide chain are removed. For instance, the truncated derivative Ple-AB has shown significantly reduced hemolytic activity and cytotoxicity compared to the parent this compound molecule.[4] Other modifications can include the incorporation of unnatural amino acids or altering the peptide's backbone to create proteomimetic variants, which can improve stability and reduce toxicity.[6]

  • Formulation and Delivery Systems: Encapsulating this compound in delivery vehicles like lipid nanocapsules can shield mammalian cells from direct exposure to high local concentrations of the peptide, thereby reducing systemic toxicity.[5][7] These delivery systems can also be designed for targeted release at the site of infection.

  • Combination Therapy: Using this compound in combination with conventional antibiotics (e.g., β-lactams or aminoglycosides) can produce a synergistic effect.[8][9][10] This synergy allows for the use of lower, non-toxic concentrations of this compound while achieving a potent antimicrobial effect, effectively reducing the risk of dose-dependent side effects.[7][8]

Q3: Are there any known derivatives of this compound with lower cytotoxicity?

Yes, several derivatives have been developed with improved safety profiles.

  • Ple-AB: A truncated version of this compound that exhibits significantly lower hemolytic activity and cytotoxicity while retaining good bactericidal activity.[4]

  • NZ2114 and NZX: These are other derivatives of this compound. NZX, in particular, has been shown to be effective against Mycobacterium tuberculosis and is reported to be non-toxic to human cells at concentrations up to 100 μM.[11]

Q4: How can I test for the cytotoxicity of my this compound sample?

Standard in vitro assays are used to evaluate the cytotoxicity of this compound and its derivatives. The two most common are:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess cytotoxicity against mammalian cell lines.[1][4]

  • Hemolysis Assay: This assay determines the peptide's ability to lyse red blood cells, providing a measure of its toxicity to erythrocytes, which is crucial for systemic applications.[4]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and mitigating this compound cytotoxicity.

Guide 1: Assessing Cytotoxicity

Issue: High cell death observed in experiments using this compound.

Troubleshooting:

  • Confirm Peptide Concentration: Ensure the final concentration of this compound in your assay is accurate. Errors in dilution can lead to unexpectedly high concentrations.

  • Evaluate Purity: Impurities in the peptide synthesis process can contribute to cytotoxicity. Verify the purity of your this compound sample using techniques like HPLC.

  • Perform a Dose-Response Experiment: To understand the cytotoxic profile of your specific this compound batch, conduct a dose-response experiment using the MTT assay to determine the concentration at which toxicity becomes significant.

This protocol is used to measure the cytotoxic effects of this compound on a mammalian cell line (e.g., RAW 264.7 murine macrophages).[1][4]

Materials:

  • 96-well flat-bottom microplates

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include a "cells only" control (medium without this compound) and a "medium only" blank. Incubate for another 24 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell survival rate using the following formula:

    • Survival Rate (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

This protocol measures the lytic effect of this compound on red blood cells (RBCs).[4]

Materials:

  • Freshly collected red blood cells (e.g., mouse or human)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution

  • 0.1% Triton X-100 solution (Positive control)

  • 96-well V-bottom plate

  • Centrifuge

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with PBS by centrifuging at 1000 x g for 10 minutes and resuspending the pellet in fresh PBS. Prepare a 2% (v/v) RBC suspension in PBS.

  • Prepare Peptide Dilutions: Prepare serial dilutions of this compound in PBS.

  • Assay Setup: In a 96-well plate, add 50 µL of PBS to all wells. Add 50 µL of the this compound dilutions to the sample wells. Add 50 µL of PBS to the negative control wells and 50 µL of 0.1% Triton X-100 to the positive control wells.

  • Add RBCs: Add 50 µL of the 2% RBC suspension to all wells. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula:

    • % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Guide 2: Implementing Mitigation Strategies

Issue: Need to develop a this compound-based therapeutic with a better safety profile.

Solution: Explore peptide engineering or combination therapy to reduce the required effective concentration of this compound.

This protocol is used to evaluate the synergistic effect of this compound in combination with another antibiotic.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Stock solution of a second antibiotic (e.g., amoxicillin, gentamicin)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of the second antibiotic.

    • This creates a matrix of wells with varying concentrations of both agents. Row H will contain only this compound dilutions (to determine its MIC alone), and column 11 will contain only the second antibiotic's dilutions (to determine its MIC alone). Column 12 will serve as a growth control (no antibiotics).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of an antibiotic (alone or in combination) that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

    • FIC Index (FICI) = FIC of this compound + FIC of Antibiotic B

  • Interpret Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Quantitative Data Summary

Table 1: Comparative Cytotoxicity and Hemolytic Activity of this compound and its Truncated Derivative Ple-AB

PeptideConcentration (µg/mL)Cytotoxicity (% Cell Survival of RAW264.7)Hemolytic Activity (%)Reference
This compound256< 68%< 5.31%[4]
Ple-AB256> 80%1.07%[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

PeptideTarget OrganismMIC (µg/mL)Reference
Ple-ABS. aureus ATCC433008[1][4]
Ple-ABS. agalactiae ATCC138132[1][4]
AP114 (NZ2114)S. aureus Strains1 - 8[7]
AP138S. aureus Strains0.125 - 4[7]

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis This compound Prepare this compound Stock Solution MTT MTT Assay (Cell Viability) This compound->MTT Hemolysis Hemolysis Assay (RBC Lysis) This compound->Hemolysis Cells Culture Mammalian Cell Line Cells->MTT RBCs Prepare Red Blood Cell Suspension RBCs->Hemolysis Cytotoxicity_Data Calculate % Cell Survival MTT->Cytotoxicity_Data Hemolysis_Data Calculate % Hemolysis Hemolysis->Hemolysis_Data

Caption: Workflow for assessing this compound cytotoxicity.

Mitigation_Strategies_Logic Start High this compound Cytotoxicity Observed Strategy1 Strategy 1: Peptide Engineering Start->Strategy1 Strategy2 Strategy 2: Combination Therapy Start->Strategy2 Goal Reduced Cytotoxicity & Maintained Efficacy Action1a Truncation (e.g., Ple-AB) Strategy1->Action1a Action1b Chemical Modification Strategy1->Action1b Action2a Combine with β-lactams Strategy2->Action2a Action2b Combine with Aminoglycosides Strategy2->Action2b ReTest Re-assess Cytotoxicity (MTT / Hemolysis Assays) Action1a->ReTest Action1b->ReTest Test Assess Synergy (Checkerboard Assay) Action2a->Test Action2b->Test Test->ReTest ReTest->Goal

Caption: Logical flow of strategies to reduce this compound cytotoxicity.

References

Plectasin Stability and Protease Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Plectasin stability and protease resistance.

Frequently Asked Questions (FAQs)

Q1: My this compound variant shows reduced antimicrobial activity after modification. What are the possible causes?

A1: Reduced antimicrobial activity post-modification can stem from several factors:

  • Disruption of the Lipid II Binding Site: this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to Lipid II.[1][2][3] Modifications, particularly mutations or truncations, near the key binding residues (e.g., F2, G3, C4, H18, K20, I22, K23, Y25, K26, Y29, C37, and Y40) can impair this interaction.[1][4]

  • Incorrect Tertiary Structure: The overall three-dimensional fold of this compound is crucial for its function.[5] While the three disulfide bridges (C4-C30, C15-C37, C19-C39) confer significant conformational stability, modifications can still lead to localized misfolding that affects activity.[6][7][8]

  • Altered Oligomerization: this compound oligomerizes on the bacterial membrane in a Lipid II-dependent manner, a process enhanced by calcium ions.[9] Mutations, especially in the α-helix region responsible for oligomerization, can disrupt this process and reduce efficacy.

  • Changes in Physicochemical Properties: Modifications can alter the peptide's net charge, amphipathicity, and hydrophobicity, which are critical for its interaction with the bacterial membrane and overall activity.[10]

Troubleshooting Tip: If you observe a loss of activity, consider performing structural analysis using techniques like Circular Dichroism (CD) to assess the secondary structure of your variant.[10] Additionally, review the location of your modifications in relation to the known functional domains of this compound.

Q2: I am observing aggregation of my purified this compound variant. How can I improve its solubility and colloidal stability?

A2: this compound and its variants can be prone to aggregation, especially at high concentrations or under certain buffer conditions.[7]

  • pH and Ionic Strength: this compound's stability is pH-dependent. High colloidal stability has been reported in the acidic pH range (e.g., 10 mM acetate buffer at pH 4).[7] Aggregation is more likely to occur around the isoelectric point (pI). Adjusting the pH of your buffer away from the pI of your specific variant can improve solubility. The ionic strength of the buffer can also influence stability.[6][11]

  • Use of Excipients: The addition of stabilizing excipients can prevent peptide-peptide interactions and subsequent aggregation.[7] Common classes of excipients include:

    • Sugars: Sucrose, Trehalose

    • Sugar Alcohols: Mannitol, Sorbitol

    • Amino Acids: Arginine, Glycine, Proline

  • Temperature: Store purified this compound at appropriate temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize aggregation. Some variants may show temperature-dependent aggregation.[7]

Q3: How can I increase the resistance of this compound to proteases for in vivo applications?

A3: Enhancing protease resistance is crucial for improving the in vivo bioavailability and efficacy of this compound.[10] Several strategies can be employed:

  • Backbone Engineering: Incorporation of artificial backbone connectivities can create proteomimetic variants with significantly improved resistance to proteolytic degradation.[5]

  • Truncation: Designing shorter derivatives can enhance protease resistance. For example, the truncated variant Ple-AB showed significantly improved tolerance to trypsin.[10] In general, shorter peptides can be less susceptible to proteolysis.[10]

  • Site-Directed Mutagenesis: While primarily used to enhance antimicrobial activity, strategic mutations can also improve protease stability. The goal is to modify or mask potential cleavage sites recognized by proteases.[10]

  • Chemical Modifications:

    • End-Capping: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.[10]

    • Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-canonical residues can render peptide bonds unrecognizable to proteases.[10][12][13]

    • Cyclization: Cyclizing the peptide backbone can increase conformational rigidity and reduce the accessibility of cleavage sites.[10][12]

Troubleshooting Guides

Guide 1: Low Yield of Recombinant this compound Expression
Symptom Possible Cause Suggested Solution
Low or no expression of the this compound fusion protein. Codon usage not optimized for the expression host.Synthesize a gene with codon usage optimized for your expression system (e.g., E. coli or Pichia pastoris).[14][15]
Toxicity of the expressed peptide to the host cells.Use a tightly regulated promoter system to control expression. Lower the induction temperature and/or the inducer concentration.
This compound is found in inclusion bodies (insoluble fraction). Improper folding of the peptide, especially the disulfide bridges.Express this compound in an E. coli strain engineered to promote disulfide bond formation in the cytoplasm, such as SHuffle® cells.[16] Co-express with chaperones or disulfide isomerases. Optimize refolding protocols from inclusion bodies.
High expression rate overwhelming the cellular folding machinery.Lower the induction temperature and inducer concentration to slow down the rate of protein synthesis.
Low recovery of mature this compound after cleavage of the fusion tag. Inefficient cleavage by the protease (e.g., Factor Xa, Thrombin).Optimize the cleavage reaction conditions (enzyme-to-substrate ratio, temperature, incubation time). Ensure the cleavage site is accessible.
Degradation of this compound during purification.Add protease inhibitors to your lysis and purification buffers. Perform purification steps at 4°C.

Quantitative Data Summary

Table 1: Antimicrobial Activity (MIC) of this compound and Selected Variants

PeptideTarget OrganismMIC (μg/mL)Reference
PN7 Staphylococcus aureus (various strains)1 - 16[1]
Ple-AB Staphylococcus aureus ATCC433002 - 16[10][17]
Ple-AB Streptococcus agalactiae ATCC138132 - 4[10][17]
Ple-AB Streptococcus dysgalactiae CVCC39382 - 4[10][17]

Table 2: Stability of this compound Variant Ple-AB

Stability ParameterConditionResultReference
Thermal Stability Incubation at 20, 40, 60, 80, and 100°C for 1 hourMaintained bactericidal activity[10]
pH Stability Incubation in buffers with pH 2, 4, 6, 8, and 10 for 4 hoursMaintained bactericidal activity[10]
Protease Resistance Incubation with simulated intestinal fluid for 1 hourRetained approximately 50% of its initial activity[10]

Key Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol outlines a general procedure for introducing point mutations into a this compound expression vector.

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases long) containing the desired mutation. The mutation should be in the center of the primer with ~10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., KOD Hot Start DNA Polymerase).

    • Use the wild-type this compound plasmid as the template.

    • A typical thermocycling program is:

      • Initial denaturation: 95°C for 5 minutes.

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 52-60°C for 30 seconds (optimize as needed).

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 72°C for 12 minutes.

  • Template Digestion: Digest the parental, methylated DNA template by adding a restriction enzyme like DpnI directly to the PCR product. Incubate at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells (e.g., DH5α).

  • Screening and Sequencing:

    • Plate the transformation mix on appropriate antibiotic selection plates.

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the desired mutation and check for any unintended mutations by Sanger sequencing.

Protocol 2: Protease Stability Assay

This protocol is used to assess the resistance of this compound variants to specific proteases.

  • Peptide Preparation: Prepare a stock solution of the purified this compound variant at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).

  • Protease Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or simulated intestinal fluid) at a specified concentration.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the this compound variant with the protease solution at a defined ratio (e.g., 50:1 peptide to protease by weight).

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and immediately stop the digestion by adding a protease inhibitor or by heat inactivation (e.g., boiling in SDS-PAGE loading buffer).

  • Analysis of Degradation:

    • SDS-PAGE/Tricine-SDS-PAGE: Analyze the samples on a high-percentage Tris-Tricine gel to resolve the small peptide. Stain the gel (e.g., with silver stain or Coomassie blue) to visualize the intact peptide band. Degradation will be indicated by the disappearance of the band over time.

    • RP-HPLC: Alternatively, stop the reaction by adding an acid (e.g., trifluoroacetic acid) and analyze the samples by reverse-phase high-performance liquid chromatography. Quantify the area of the peak corresponding to the intact peptide at each time point.

  • Activity Assay (Optional but Recommended):

    • At each time point, also take an aliquot of the digestion reaction and test its residual antimicrobial activity using a standard MIC or bacterial killing assay. This confirms whether the observed degradation correlates with a loss of function.

Visualizations

experimental_workflow Diagram 1: Workflow for Engineering and Testing this compound Variants cluster_design Design & Synthesis cluster_production Production & Purification cluster_characterization Characterization design Design Modification (Mutation, Truncation) synthesis Gene Synthesis & Primer Design design->synthesis mutagenesis Site-Directed Mutagenesis synthesis->mutagenesis transformation Transformation into Expression Host mutagenesis->transformation expression Recombinant Expression transformation->expression purification Purification (Affinity, IEX, etc.) expression->purification structure Structural Analysis (e.g., CD Spectroscopy) purification->structure activity Antimicrobial Assay (MIC, Killing Kinetics) purification->activity stability Stability Assays (Thermal, pH, Protease) purification->stability activity->design Iterative Improvement stability->design Iterative Improvement

Caption: Diagram 1: Workflow for Engineering and Testing this compound Variants.

plectasin_mechanism Diagram 2: this compound's Mechanism of Action This compound This compound Peptide Binding This compound-Lipid II Complex Formation This compound->Binding Binds to LipidII Lipid II (Cell Wall Precursor) LipidII->Binding Targeted by Membrane Bacterial Cytoplasmic Membrane Binding->Membrane Occurs at Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition Leads to Death Cell Lysis & Bacterial Death Inhibition->Death Results in

Caption: Diagram 2: this compound's Mechanism of Action.

References

Technical Support Center: Optimizing Plectasin Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the antimicrobial peptide Plectasin in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is codon optimization important for expressing the fungal peptide this compound in E. coli?

A1: Codon optimization is crucial because of differences in codon usage bias between the native organism of this compound (Pseudoplectania nigrella) and the E. coli expression host.[1][2] E. coli has a preference for certain codons to encode specific amino acids, and the presence of "rare" codons in the this compound gene can lead to translational stalls, reduced protein expression, and even premature termination of synthesis.[3][4] By replacing rare codons with those frequently used by E. coli, the translation efficiency and overall yield of recombinant this compound can be significantly enhanced.[5]

Q2: What is a good Codon Adaptation Index (CAI) to aim for when optimizing the this compound gene for E. coli expression?

A2: The Codon Adaptation Index (CAI) is a measure of how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a particular organism.[2] A CAI value closer to 1.0 indicates a higher level of codon optimization for that host. For optimal expression in E. coli, it is generally recommended to aim for a CAI above 0.8.[2] One study on optimizing a human gene in E. coli saw the CAI improve from 0.60 to 0.84, which resulted in a significant increase in protein expression.[5]

Q3: Besides codon usage, what other sequence features should be considered during gene optimization for this compound expression?

A3: In addition to codon usage, other important factors to consider during gene design include:

  • GC Content: The overall GC content of the gene should be adjusted to be within the optimal range for E. coli (typically around 50%).

  • mRNA Secondary Structure: Complex secondary structures, especially near the ribosome binding site (RBS), can hinder translation initiation.[2] It is advisable to minimize stable hairpin loops in the 5' untranslated region of the mRNA.[5]

  • Negative Cis-acting Elements: Avoid sequences that could be recognized as premature transcription termination signals (e.g., polyadenylation signals) or cryptic splice sites.[5]

Q4: Can I express this compound in E. coli without a fusion tag?

A4: While it is possible, expressing this compound with a fusion tag is highly recommended for several reasons. Small peptides like this compound can be prone to degradation by host cell proteases. A larger fusion partner, such as Thioredoxin (Trx) or Glutathione S-transferase (GST), can protect this compound from proteolysis and may also enhance its solubility.[6][7] Fusion tags also simplify the purification process through affinity chromatography.[7][8]

Troubleshooting Guides

Problem 1: Low or No this compound Expression
Possible Cause Troubleshooting Step Rationale
Suboptimal Codon Usage Synthesize a codon-optimized this compound gene for E. coli.[7][9]Different organisms have different codon preferences; optimizing the gene for E. coli's codon usage can significantly improve translation efficiency.[1]
mRNA Instability or Secondary Structures Analyze the mRNA sequence for potential hairpins, especially near the start codon. Re-design the gene sequence to minimize these structures.[2][5]Stable secondary structures in the mRNA can block ribosome binding and inhibit translation initiation.
Toxicity of this compound to E. coli Use a tightly regulated promoter system (e.g., pBAD) or an expression vector with very low basal expression.[3] Consider co-expressing a protein that neutralizes this compound's activity or targeting the expressed protein to the periplasm.[3]As an antimicrobial peptide, this compound can be toxic to the E. coli host, leading to cell death and low yields.
Inefficient Transcription or Translation Initiation Ensure the expression vector has a strong promoter (e.g., T7) and an optimal Shine-Dalgarno sequence.[1]These elements are critical for efficient transcription and translation initiation in E. coli.
Protein Degradation Use a protease-deficient E. coli strain. Express this compound with a protective fusion tag (e.g., Trx, GST).[6][7]Small peptides can be rapidly degraded by host cell proteases.
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
Possible Cause Troubleshooting Step Rationale
High Expression Rate Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG).[3][8]Slower expression rates can give the protein more time to fold correctly, preventing aggregation into inclusion bodies.
Improper Disulfide Bond Formation Co-express disulfide bond isomerases (e.g., DsbC) or use E. coli strains engineered for enhanced disulfide bond formation in the cytoplasm (e.g., SHuffle).[3] Target this compound to the oxidative environment of the periplasm.[3]This compound contains three essential disulfide bonds for its activity, and the reducing environment of the E. coli cytoplasm is not conducive to their formation.[10]
Lack of Chaperones Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in proper protein folding.[6][11]Chaperones can help prevent protein misfolding and aggregation.
Inappropriate Fusion Tag Use a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Thioredoxin (Trx).[8]These tags can significantly improve the solubility of the target protein.

Experimental Protocols

Codon Optimization and Gene Synthesis
  • Obtain the this compound amino acid sequence.

  • Utilize a codon optimization software tool (e.g., GeneArt, OptimumGene, JCat) to design a synthetic gene sequence tailored for E. coli K-12.[12]

    • Set the target organism to Escherichia coli.

    • Aim for a Codon Adaptation Index (CAI) > 0.8.[2]

    • Adjust the GC content to approximately 50-60%.

    • Remove any potential cis-acting regulatory sequences and minimize mRNA secondary structures.[5]

  • Add appropriate restriction sites to the ends of the optimized gene for cloning into the desired expression vector.

  • Synthesize the optimized gene.

Expression and Purification of Fusion this compound
  • Clone the codon-optimized this compound gene into an appropriate E. coli expression vector, such as pET32a(+) for a Trx-His fusion protein.[7]

  • Transform the expression plasmid into a suitable E. coli expression strain, like BL21(DE3).[5]

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of expression medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM). For potentially insoluble proteins, consider lowering the post-induction temperature to 16-25°C and inducing for a longer period (e.g., 16-24 hours).[3]

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to separate the soluble fraction from the insoluble pellet.

  • Purify the soluble fusion protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[7]

  • Cleave the fusion tag using a site-specific protease (e.g., Factor Xa or TEV protease) according to the manufacturer's protocol.[7]

  • Further purify the released this compound by a second round of affinity chromatography (to remove the cleaved tag and uncleaved fusion protein) or other chromatographic methods like reverse-phase HPLC.[7]

Visualizations

CodonOptimizationWorkflow Codon Optimization Workflow for this compound Expression start This compound Amino Acid Sequence software Codon Optimization Software (e.g., GeneArt, JCat) start->software params Set Parameters: - Host: E. coli - High CAI (>0.8) - Optimal GC Content - Minimize mRNA secondary structure software->params synthesis Gene Synthesis software->synthesis cloning Cloning into Expression Vector (e.g., pET32a(+)) synthesis->cloning transformation Transformation into E. coli Host (e.g., BL21(DE3)) cloning->transformation expression Protein Expression transformation->expression

Caption: A flowchart of the codon optimization and gene synthesis workflow.

TroubleshootingLowExpression Troubleshooting Low this compound Expression problem Low or No this compound Expression cause1 Suboptimal Codon Usage problem->cause1 cause2 mRNA Instability problem->cause2 cause3 Protein Toxicity problem->cause3 cause4 Protein Degradation problem->cause4 solution1 Synthesize Codon-Optimized Gene cause1->solution1 solution2 Redesign Gene to Minimize mRNA Secondary Structures cause2->solution2 solution3 Use Tightly Regulated Promoter or Target to Periplasm cause3->solution3 solution4 Use Protease-Deficient Strain and/or Fusion Tag cause4->solution4

Caption: A troubleshooting guide for low or no this compound expression.

TroubleshootingInclusionBodies Troubleshooting this compound Inclusion Bodies problem This compound in Inclusion Bodies cause1 High Expression Rate problem->cause1 cause2 Improper Disulfide Bonds problem->cause2 cause3 Lack of Chaperones problem->cause3 cause4 Insoluble Fusion Tag problem->cause4 solution1 Lower Induction Temperature and Inducer Concentration cause1->solution1 solution2 Use SHuffle Strain or Co-express DsbC cause2->solution2 solution3 Co-express Chaperones (e.g., GroEL/GroES) cause3->solution3 solution4 Use Soluble Fusion Tag (e.g., MBP, Trx) cause4->solution4

Caption: A troubleshooting guide for this compound expression as inclusion bodies.

References

Technical Support Center: Enhancing the In Vivo Half-Life of Plectasin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in-vivo half-life of Plectasin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of this compound and its derivatives for in-vivo applications?

A1: While this compound and its derivatives, such as NZ2114 and MP1106, exhibit potent antimicrobial activity against Gram-positive bacteria, their therapeutic potential can be limited by several factors. These include susceptibility to proteolytic degradation (e.g., by trypsin), which contributes to a short in-vivo half-life, and potential cytotoxicity at high concentrations.[1] For instance, the elimination half-life of the this compound derivative NZ2114 in mice has been reported to be in the range of 0.38 to 1.0 hour.[2]

Q2: What are the most common strategies to extend the in-vivo half-life of this compound derivatives?

A2: The most common strategies focus on increasing the hydrodynamic size of the peptide to reduce renal clearance and protecting it from enzymatic degradation. These methods include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains. This increases the molecule's size and can shield it from proteases.

  • Fusion to Albumin or Albumin-Binding Domains (ABDs): Genetically fusing the this compound derivative to serum albumin or a smaller domain that binds to albumin leverages the long half-life of albumin (around 19 days in humans).[3][4]

  • Truncation and Amino Acid Substitution: As demonstrated with the derivative Ple-AB, strategic truncation of the peptide sequence can enhance resistance to proteases like trypsin, which can indirectly improve its stability in vivo.[1][5]

Q3: How does the expression system impact the production of this compound derivatives?

A3: The choice of expression system is critical for obtaining sufficient yields of correctly folded and active this compound derivatives, which are cysteine-rich peptides.

  • Pichia pastoris (a type of yeast): This is a commonly used host for expressing this compound and its derivatives. It is a eukaryotic system capable of forming the necessary disulfide bonds for proper folding and can secrete the peptide into the culture medium, simplifying initial purification.[6][7] Using multi-copy expression cassettes, such as those based on 2A peptide assembly, can significantly boost expression levels in P. pastoris.[6]

  • Escherichia coli (a bacterium): While a cost-effective and rapid expression system, producing cysteine-rich peptides like this compound in E. coli can be challenging due to the potential for inclusion body formation (insoluble protein aggregates). To overcome this, this compound is often expressed as a fusion protein with a highly soluble partner, such as thioredoxin (Trx) or Small Ubiquitin-related Modifier (SUMO), to enhance solubility and aid in purification.[8]

Troubleshooting Guides

Issue 1: Low Yield of Recombinant this compound Derivative
Possible Cause Troubleshooting Steps
Suboptimal Expression Conditions Optimize Induction: Vary the inducer concentration (e.g., IPTG for E. coli, methanol for P. pastoris), induction temperature, and duration. Lower temperatures (e.g., 18-25°C) can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein.[9] Optimize Culture Media: Test different media formulations to ensure optimal cell growth and protein expression.
Codon Usage Mismatch Codon Optimization: The codon usage of the gene encoding the this compound derivative may not be optimal for the expression host. Synthesize a new gene with codons optimized for the host organism (e.g., P. pastoris or E. coli).
Toxicity of the Peptide to the Host Use a Fusion Partner: Express the this compound derivative as a fusion protein with a partner like SUMO or Trx. This can often mitigate toxicity and improve expression levels.[9] Secretion Signal: For secreted expression in P. pastoris, ensure an efficient secretion signal peptide is correctly fused to the N-terminus of your peptide.
Protein Degradation Use Protease Inhibitors: During cell lysis and purification, add a protease inhibitor cocktail to the buffers to prevent degradation of the target peptide.[9] Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[9]
Issue 2: this compound Derivative Forms Inclusion Bodies in E. coli
Possible Cause Troubleshooting Steps
High Expression Rate Lower Induction Temperature: Reduce the induction temperature to 15-20°C to slow down protein expression, which can allow more time for proper folding. Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to decrease the rate of protein synthesis.
Incorrect Disulfide Bond Formation Use a Specialized Host Strain: Employ E. coli strains engineered to promote disulfide bond formation in the cytoplasm, such as SHuffle® or Origami™. Co-express with Chaperones: Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in proper protein folding.
Suboptimal Lysis and Refolding Optimize Lysis: Ensure complete cell lysis to release the inclusion bodies. Refolding Screen: If the protein is in inclusion bodies, a refolding screen is necessary. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea, guanidinium chloride) and then removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer. Screen different refolding buffer conditions (pH, additives like arginine, redox shuffling agents).
Issue 3: Loss of Antimicrobial Activity After Half-Life Extension Modification
Possible Cause Troubleshooting Steps
Steric Hindrance at the Active Site Site-Specific Modification: If using PEGylation, employ a strategy that targets a specific site on the peptide away from the active region. This can involve introducing a unique cysteine residue for thiol-specific PEGylation or using enzymatic methods. Linker Design: When creating a fusion protein, incorporate a flexible linker between the this compound derivative and the fusion partner (e.g., albumin-binding domain) to minimize interference with the peptide's structure and function.
Conformational Changes Structural Analysis: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of the modified peptide and compare it to the unmodified version. This can indicate if the modification has caused significant structural changes.[10]
Aggregation of the Modified Peptide Optimize Modification Conditions: Reduce the protein concentration during the PEGylation reaction. Screen different pH and buffer conditions to find those that maintain the stability of the modified peptide.[11] Add Excipients: During formulation and storage, include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 80) to prevent aggregation.[12]
Issue 4: Difficulty in Purifying the Modified this compound Derivative
Possible Cause Troubleshooting Steps
Heterogeneity of PEGylated Product Chromatography Optimization: PEGylation often results in a mixture of mono-, di-, and multi-PEGylated species, as well as unreacted peptide. Ion-exchange chromatography (IEX) is a powerful technique to separate these species based on differences in charge shielding by the PEG chains.[13][14] Size-exclusion chromatography (SEC) can be used to separate based on size, but may not resolve species with the same number of PEG chains.[13]
Co-purification with Unreacted Fusion Partner Multi-Step Purification: For fusion proteins, a multi-step purification strategy is often necessary. An initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) can be followed by a polishing step like ion-exchange or size-exclusion chromatography to remove any unreacted fusion partner or aggregates.
Aggregation During Purification Buffer Optimization: Ensure that the purification buffers have a pH and ionic strength that maintain the solubility and stability of the modified peptide. The addition of stabilizing agents like arginine or low concentrations of non-ionic detergents may be beneficial.

Quantitative Data on this compound Derivatives and Half-Life Extension

Table 1: In Vivo Half-Life of this compound Derivative NZ2114

Derivative Animal Model Dose (mg/kg) Route of Administration Elimination Half-Life (t½)
NZ2114Mouse10, 40, 160Subcutaneous0.38 - 1.0 hours[2]
NZ2114Rabbit5, 10, 20IntravenousApparent half-life of free drug plasma concentration was not explicitly stated in the provided abstract, but pharmacokinetic profiles were determined.[11][12]

Table 2: Representative Examples of Half-Life Extension of Antimicrobial Peptides

Peptide Modification Animal Model Unmodified Half-Life Modified Half-Life Fold Increase
Onc7220 kDa PEGylationMouse43 minutes~5.5 hours~7.7
rhTIMP-120 kDa PEGylationMouse1.1 hours28 hours~25
LysostaphinFusion to Albumin-Binding DomainRat1.5 hours7.4 hours~5

Note: These are representative examples to illustrate the potential extent of half-life improvement with common modification strategies.

Detailed Experimental Protocols

Protocol 1: Representative Protocol for N-terminal PEGylation of a this compound Derivative

This protocol is a representative methodology based on common practices for peptide PEGylation and should be optimized for the specific this compound derivative.

1. Materials:

  • Purified this compound derivative (e.g., NZ2114) in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
  • Methoxy-PEG-succinimidyl carbonate (mPEG-SC) with the desired molecular weight (e.g., 20 kDa).
  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.0).
  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO).
  • Chromatography system with ion-exchange and size-exclusion columns.

2. Procedure:

  • Preparation: Dissolve the this compound derivative in the reaction buffer to a final concentration of 1-5 mg/mL. Equilibrate to room temperature.
  • PEGylation Reaction: Add mPEG-SC to the peptide solution at a 5 to 10-fold molar excess. The optimal ratio should be determined empirically.
  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
  • Purification:
  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove unreacted PEG and quenching reagent.
  • Ion-Exchange Chromatography (IEX): Load the dialyzed sample onto a cation-exchange column. Elute with a salt gradient (e.g., 0-1 M NaCl) to separate unreacted peptide, mono-PEGylated, and multi-PEGylated species.
  • Size-Exclusion Chromatography (SEC): Pool the fractions containing the desired mono-PEGylated product and perform a final polishing step using an SEC column to remove any remaining aggregates or impurities.
  • Analysis: Analyze the purified PEGylated this compound derivative by SDS-PAGE to confirm the increase in molecular weight and by a relevant antimicrobial activity assay (e.g., MIC determination) to assess the retention of biological function.

Protocol 2: General Workflow for Creating a this compound-Albumin Fusion Protein

1. Gene Design and Cloning:

  • Design a synthetic gene encoding the this compound derivative, a flexible linker (e.g., (G4S)3), and an albumin-binding domain (ABD) or full-length human serum albumin (HSA).
  • Incorporate appropriate restriction sites for cloning into an expression vector (e.g., pPICZαA for P. pastoris).
  • Include a secretion signal for expression in P. pastoris and a C-terminal His-tag for purification.
  • Clone the synthetic gene into the expression vector.

2. Expression in Pichia pastoris :

  • Linearize the expression vector and transform it into P. pastoris (e.g., X-33 strain).
  • Screen for high-expressing clones by small-scale expression trials.
  • For large-scale production, grow a high-expressing clone in a fermenter and induce expression with methanol.

3. Purification:

  • Harvest the culture supernatant containing the secreted fusion protein.
  • Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin to capture the His-tagged fusion protein.
  • Wash the column extensively to remove unbound proteins.
  • Elute the fusion protein using a buffer containing imidazole.
  • Conduct a buffer exchange by dialysis or using a desalting column into a suitable storage buffer.
  • Perform a final polishing step with size-exclusion chromatography to remove aggregates.

4. Characterization:

  • Confirm the identity and purity of the fusion protein by SDS-PAGE and Western blot.
  • Assess the antimicrobial activity of the fusion protein using an MIC assay.
  • Determine the in-vivo half-life through pharmacokinetic studies in an appropriate animal model.

Visualizations

experimental_workflow_pegylation cluster_synthesis Peptide Synthesis & Purification cluster_pegylation PEGylation Reaction cluster_purification Purification of PEGylated Peptide cluster_analysis Analysis peptide Purified this compound Derivative reaction Mix Peptide with mPEG-SC Reagent peptide->reaction pH 8.0, RT, 1-2h quench Quench Reaction reaction->quench dialysis Dialysis quench->dialysis Remove excess reagent iex Ion-Exchange Chromatography dialysis->iex Separate by charge sec Size-Exclusion Chromatography iex->sec Separate by size (Polishing) sds_page SDS-PAGE sec->sds_page activity_assay Activity Assay sec->activity_assay pk_study Pharmacokinetic Study sec->pk_study

Caption: Workflow for PEGylation of a this compound derivative.

logical_relationship_troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_activity Solutions for Low Activity cluster_solutions_aggregation Solutions for Aggregation start Experiment Start: Half-Life Extension problem Problem Encountered start->problem low_yield Low Yield of Modified Peptide problem->low_yield e.g. low_activity Loss of Antimicrobial Activity problem->low_activity e.g. aggregation Aggregation of Modified Peptide problem->aggregation e.g. opt_expr Optimize Expression/ Reaction Conditions low_yield->opt_expr opt_pur Optimize Purification Strategy low_yield->opt_pur site_specific Site-Specific Modification low_activity->site_specific linker Add Flexible Linker (Fusion Proteins) low_activity->linker structure Check Structure (CD) low_activity->structure opt_cond Optimize Buffer/pH/ Concentration aggregation->opt_cond add_excip Add Stabilizing Excipients aggregation->add_excip success Successful Outcome: Improved Half-Life & Maintained Activity opt_expr->success opt_pur->success site_specific->success linker->success structure->success opt_cond->success add_excip->success

References

Technical Support Center: Recombinant Plectasin Refolding Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refolding of denatured recombinant Plectasin expressed in E. coli.

Frequently Asked Questions (FAQs)

Q1: Why does my recombinant this compound form inclusion bodies?

A1: High-level expression of recombinant proteins in E. coli, such as this compound, often leads to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.[1] This is particularly common for proteins containing multiple disulfide bonds, like this compound, as the reducing environment of the E. coli cytoplasm is not conducive to their correct formation.[2]

Q2: What are the critical steps for successful this compound refolding?

A2: The critical steps include:

  • Thorough solubilization of the inclusion bodies using strong denaturants (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) to completely unfold the protein.

  • Presence of a reducing agent (e.g., DTT or β-mercaptoethanol) during solubilization to break incorrect disulfide bonds.[1]

  • Gradual removal of the denaturant and reducing agent , typically through dilution or dialysis, to allow the protein to refold.

  • Maintaining an optimized redox environment during refolding with a redox pair (e.g., reduced and oxidized glutathione) to facilitate the formation of native disulfide bonds.

  • Controlling physical parameters such as protein concentration, temperature, and pH.

Q3: How can I minimize this compound aggregation during refolding?

A3: Aggregation is a common issue during refolding. To minimize it:

  • Refold at a low protein concentration (typically < 0.1 mg/mL).

  • Perform refolding at a low temperature (e.g., 4°C).

  • Use a refolding buffer with additives that suppress aggregation, such as L-arginine.

  • Consider a gradual refolding method like stepwise dialysis.

Q4: My refolded this compound has low antimicrobial activity. What could be the reason?

A4: Low activity of refolded this compound can be due to:

  • Incorrect disulfide bond formation: this compound's activity is dependent on its three disulfide bridges.[3] Ensure an appropriate redox shuffling system (e.g., GSH/GSSG) is used during refolding.

  • Misfolded protein: The refolding conditions (pH, temperature, buffer composition) may not be optimal.

  • Presence of residual denaturant: Ensure complete removal of urea or GnHCl, as they can inhibit protein function.

  • Protein degradation: Use protease inhibitors during cell lysis and purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of refolded this compound Incomplete solubilization of inclusion bodies.Increase incubation time with denaturant; ensure thorough resuspension.
Protein precipitation during refolding.Optimize refolding conditions: lower protein concentration, lower temperature, add aggregation suppressors (e.g., L-arginine), try a different refolding method (e.g., pulse dilution).
Incorrect disulfide bond formation leading to soluble, but inactive/unstable protein.Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG) in the refolding buffer. Typical starting ratios are between 5:1 and 1:1.
High aggregation during refolding Protein concentration is too high.Dilute the denatured protein solution further into the refolding buffer.
Rapid removal of denaturant.Use a slower refolding method like stepwise dialysis against decreasing concentrations of denaturant.
Suboptimal pH or temperature.Screen a range of pH values (typically 7.5-8.5) and temperatures (4-25°C).[4]
Refolded this compound is inactive Incorrectly formed disulfide bonds.Ensure the presence of a reducing agent in the solubilization buffer and a redox pair in the refolding buffer.
Protein is misfolded.Experiment with different refolding buffer additives (e.g., glycerol, PEG) and conditions.
Residual denaturant is present.Ensure complete removal of denaturants by extensive dialysis or diafiltration.
Difficulty solubilizing inclusion bodies Denaturant concentration is too low.Use 8 M urea or 6 M guanidine hydrochloride.
Insufficient reduction of disulfide bonds.Increase the concentration of DTT or β-mercaptoethanol in the solubilization buffer.
Incomplete cell lysis.Ensure complete cell disruption by sonication or French press.

Experimental Protocols

Protocol 1: this compound Inclusion Body Solubilization and Refolding by Dilution

This protocol is a standard method for refolding proteins from inclusion bodies.

1. Inclusion Body Isolation and Washing: a. Resuspend the cell pellet from a 1 L culture in 20-30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. d. Wash the inclusion body pellet twice with a wash buffer (Lysis buffer + 1% Triton X-100) followed by a final wash with the lysis buffer without Triton X-100 to remove the detergent.

2. Solubilization of Denatured this compound: a. Resuspend the washed inclusion body pellet in solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT). b. Incubate with gentle stirring for 1-2 hours at room temperature to ensure complete solubilization. c. Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.

3. Refolding by Rapid Dilution: a. Prepare the refolding buffer: 50 mM Tris-HCl, pH 8.0, 1 M L-arginine, 1 mM reduced glutathione (GSH), 0.1 mM oxidized glutathione (GSSG), 2 mM EDTA. b. Cool the refolding buffer to 4°C. c. Add the solubilized this compound solution dropwise into the cold refolding buffer with gentle stirring, to a final protein concentration of 0.05-0.1 mg/mL. d. Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.

4. Concentration and Purification: a. Concentrate the refolded this compound solution using tangential flow filtration or a similar method with a 3 kDa molecular weight cut-off membrane. b. Purify the refolded this compound using ion-exchange or size-exclusion chromatography.

Data Presentation

Table 1: Recombinant this compound Production Yields in Different Expression Systems

Expression SystemVectorFusion TagYieldReference
E. colipET32a(+)Thioredoxin (Trx)Not specified, but successful expression[5]
E. colipET303/CT5x His tags~75 g/L (inclusion bodies)[6]
Pichia pastorispPICZαANative signal peptide426.3 mg/L (secreted)[7]

Table 2: Antimicrobial Activity of Refolded Recombinant this compound

Target StrainMIC (µg/mL)Reference
Staphylococcus aureus32[3]
Streptococcus pneumoniae4[3]
Enterococcus faecalis128[3]
Listeria monocytogenes32[3]
Food-borne antibiotic-resistant S. aureus8-32[7]

Visualizations

Refolding_Workflow General Workflow for this compound Refolding cluster_0 Inclusion Body Preparation cluster_1 Denaturation cluster_2 Refolding cluster_3 Purification & Analysis Cell_Harvest Cell Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis IB_Isolation IB Isolation (Centrifugation) Cell_Lysis->IB_Isolation IB_Washing IB Washing (with detergent) IB_Isolation->IB_Washing Solubilization Solubilization (8M Urea, DTT) IB_Washing->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification Rapid_Dilution Rapid Dilution into Refolding Buffer (L-Arg, GSH/GSSG) Clarification->Rapid_Dilution Incubation Incubation (4°C, 24-48h) Rapid_Dilution->Incubation Concentration Concentration (TFF) Incubation->Concentration Purification Purification (Chromatography) Concentration->Purification Activity_Assay Activity Assay Purification->Activity_Assay

A general workflow for recombinant this compound refolding.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Refolding cluster_solutions Solutions Start Refolding Experiment Outcome Low Yield or Aggregation? Start->Outcome Check_Solubilization Check IB Solubilization Outcome->Check_Solubilization Yes Purification Purification Outcome->Purification No Incomplete_Sol Incomplete Solubilization Check_Solubilization->Incomplete_Sol No Complete_Sol Complete Solubilization Check_Solubilization->Complete_Sol Yes Optimize_Refolding Optimize Refolding Conditions Ref_Sol1 Lower Protein Concentration Optimize_Refolding->Ref_Sol1 Ref_Sol2 Lower Temperature Optimize_Refolding->Ref_Sol2 Ref_Sol3 Add L-Arginine Optimize_Refolding->Ref_Sol3 Ref_Sol4 Use Stepwise Dialysis Optimize_Refolding->Ref_Sol4 Sol_Sol1 Increase Denaturant/DTT Increase Incubation Time Incomplete_Sol->Sol_Sol1 Complete_Sol->Optimize_Refolding

A decision tree for troubleshooting common this compound refolding issues.

References

Technical Support Center: Enhancing Plectasin Activity Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the activity of Plectasin against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

1. Why is this compound ineffective against most Gram-negative bacteria?

This compound's primary target is Lipid II, a precursor molecule essential for the synthesis of the peptidoglycan cell wall in bacteria.[1] In Gram-positive bacteria, the peptidoglycan layer is exposed, allowing this compound to readily access Lipid II. However, Gram-negative bacteria possess an outer membrane that acts as a barrier, preventing this compound from reaching its target in the periplasmic space.[2][3]

2. What are the main strategies to overcome this compound's inactivity against Gram-negative bacteria?

There are three primary strategies to enhance this compound's efficacy against Gram-negative bacteria:

  • Use of Outer Membrane Permeabilizers: Co-administration of agents that disrupt the outer membrane can allow this compound to access its target.

  • Development of this compound Variants: Engineering new derivatives of this compound with improved properties, such as increased cationic charge or altered hydrophobicity, may facilitate their passage through the outer membrane.

  • Synergistic Combinations with Antibiotics: Combining this compound with conventional antibiotics that have different mechanisms of action can lead to synergistic killing of Gram-negative bacteria.

3. What are some examples of outer membrane permeabilizers that can be used with this compound?

Commonly used outer membrane permeabilizers include:

  • EDTA (Ethylenediaminetetraacetic acid): This chelating agent removes divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of the outer membrane, leading to increased permeability.[4][5][6][7]

  • Polymyxin B Nonapeptide (PMBN): A derivative of Polymyxin B that has lost its bactericidal activity but retains its ability to bind to LPS and disrupt the outer membrane, making it permeable to other molecules.[8][9][10][11]

4. Are there any known this compound derivatives with enhanced activity against Gram-negative bacteria?

While most this compound derivatives have been optimized for activity against Gram-positive bacteria, some variants have shown modest improvements against Gram-negative strains. For example, the derivative NZX has been investigated for its activity against Mycobacterium tuberculosis, which has a complex cell wall that shares some characteristics with Gram-negative bacteria.[12] Further research is ongoing to develop this compound variants with potent Gram-negative activity.

5. How can I assess the synergistic effect of this compound with other compounds?

The most common method for evaluating synergy is the checkerboard assay .[13][14][15][16] This involves testing various concentrations of two compounds alone and in combination to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic.[10]

Troubleshooting Guides

Issue: this compound shows no activity against my Gram-negative strain of interest, even with a permeabilizer.

  • Possible Cause 1: Insufficient Permeabilization.

    • Solution: Optimize the concentration of the permeabilizer. Perform a dose-response experiment with the permeabilizer alone to determine the highest non-toxic concentration. Also, ensure the incubation time with the permeabilizer is sufficient to disrupt the outer membrane before adding this compound.

  • Possible Cause 2: Efflux Pump Activity.

    • Solution: Gram-negative bacteria can possess efflux pumps that actively remove antimicrobial compounds.[17] Consider using an efflux pump inhibitor in your assay.

  • Possible Cause 3: this compound Degradation.

    • Solution: The experimental medium may contain proteases that degrade this compound. Include protease inhibitors in your assay or use a more defined medium.

Issue: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inconsistent Bacterial Inoculum.

    • Solution: Ensure that the bacterial culture is in the mid-logarithmic growth phase and that the inoculum size is standardized (typically 5 x 10⁵ CFU/mL) for all experiments.

  • Possible Cause 2: this compound Adsorption to Plasticware.

    • Solution: this compound, being a peptide, can adsorb to the surface of standard polystyrene microplates. Using low-protein-binding plates can help to mitigate this issue.

Issue: Difficulty in expressing and purifying active this compound.

  • Possible Cause 1: Low Expression Levels.

    • Solution: Optimize expression conditions such as induction time, temperature, and inducer concentration. Codon optimization of the this compound gene for the expression host can also significantly improve yield.

  • Possible Cause 2: Misfolding and Aggregation.

    • Solution: this compound contains three disulfide bonds that are crucial for its activity.[18] Ensure that the expression and purification conditions promote proper folding. Co-expression of chaperones or using a host with a periplasmic space that favors disulfide bond formation (like E. coli) can be beneficial.

Data Presentation

Table 1: Hypothetical MICs of this compound in Combination with an Outer Membrane Permeabilizer against E. coli

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound>1288
Permeabilizer X6432
FICI 0.56

This table illustrates an additive effect. A synergistic effect would have a FICI ≤ 0.5.

Table 2: Synergy of this compound with Conventional Antibiotics against P. aeruginosa (Example Data)

AntibioticThis compound MIC Alone (µg/mL)Antibiotic MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FICIInterpretation
Ciprofloxacin>1282160.50.375Synergy
Gentamicin>1284320.50.375Synergy
Meropenem>12886410.625Additive

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another compound.

Materials:

  • 96-well microtiter plates (low-protein-binding recommended)

  • This compound stock solution

  • Stock solution of the second compound (e.g., antibiotic or permeabilizer)

  • Bacterial culture in mid-log phase, adjusted to ~1 x 10⁶ CFU/mL in 2X Mueller-Hinton Broth (MHB)

  • Sterile 1X MHB

Procedure:

  • Plate Setup:

    • Add 50 µL of 1X MHB to all wells of the 96-well plate.

    • In column 1, add an additional 50 µL of a 4X working stock of this compound.

    • In row A, add an additional 50 µL of a 4X working stock of the second compound.

  • Serial Dilutions:

    • Perform a 2-fold serial dilution of this compound from column 1 across to column 10 by transferring 50 µL.

    • Perform a 2-fold serial dilution of the second compound from row A down to row G by transferring 50 µL.

  • Bacterial Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone (wells with only one compound) and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of compound B in combination / MIC of compound B alone)

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additive; 1 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.

Protocol 2: Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Gram-negative bacteria in mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (500 µM in acetone)

  • Compound of interest (e.g., EDTA, PMBN)

  • Fluorometer and 96-well black plates

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay:

    • Add 100 µL of the cell suspension to each well of a black 96-well plate.

    • Add 10 µL of NPN stock solution to each well (final concentration 50 µM).

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the compound of interest at various concentrations.

    • Immediately begin kinetic fluorescence readings for 10-15 minutes.

  • Data Analysis:

    • An increase in fluorescence indicates that NPN has entered the outer membrane, signifying permeabilization.

    • Plot the change in fluorescence against the concentration of the compound to determine its permeabilizing activity.

Mandatory Visualizations

Experimental_Workflow cluster_screening Screening for this compound Activity start Start with Gram-negative bacterial strain mic_this compound Determine MIC of this compound alone start->mic_this compound mic_permeabilizer Determine MIC of Permeabilizer (e.g., EDTA) start->mic_permeabilizer checkerboard Perform Checkerboard Assay (this compound + Permeabilizer) mic_this compound->checkerboard mic_permeabilizer->checkerboard fici Calculate FICI checkerboard->fici interpretation Interpret Synergy fici->interpretation synergy Synergy Observed (FICI <= 0.5) interpretation->synergy Yes no_synergy No Synergy (FICI > 0.5) interpretation->no_synergy No

Caption: Workflow for assessing this compound synergy.

Plectasin_Mechanism cluster_gram_negative Gram-negative Bacterium OM Outer Membrane (LPS) Periplasm Periplasm Peptidoglycan Peptidoglycan Layer IM Inner Membrane LipidII Lipid II This compound This compound This compound->OM Blocked This compound->LipidII Binds & Inhibits Cell Wall Synthesis Permeabilizer Permeabilizer (e.g., EDTA) Permeabilizer->OM Disrupts

Caption: this compound's mechanism and the role of permeabilizers.

References

Validation & Comparative

Plectasin vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals on the Performance of Plectasin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains.

The rise of antibiotic resistance, particularly in Staphylococcus aureus, has created an urgent need for novel antimicrobial agents. Methicillin-resistant S. aureus (MRSA) is a major public health concern, and the efficacy of last-resort antibiotics like vancomycin is increasingly compromised. This compound, a fungal defensin, and its derivatives have emerged as promising alternatives. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against MRSA, benchmarked against the established glycopeptide antibiotic, vancomycin.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound, its derivative NZ2114, and vancomycin against various MRSA strains, including methicillin-susceptible S. aureus (MSSA) and vancomycin-intermediate S. aureus (VISA).

Antimicrobial AgentMRSA StrainMIC (µg/mL)Reference
This compound MRSA (USA300)2-32[1]
NZ2114 (this compound Derivative) MRSA (ATCC 33591)0.5[2]
MRSA (USA300)<0.78 - 4[1]
MRSA (Clinical Isolates)0.3[3]
Vancomycin MRSA (ATCC 33591)2.0[2]
MRSA (USA300)Not specified
VISA (NRS402)4 (Assay dependent)[4]
VRSA (VRS5)Not specified
Antimicrobial AgentMSSA StrainMIC (µg/mL)Reference
This compound MSSA (ATCC29213)>32[1]
NZ2114 (this compound Derivative) MSSA (ATCC29213)2[1]
Vancomycin MSSA (ATCC29213)Not specified

In Vivo Efficacy: Animal Model Studies

Animal models provide crucial insights into the in vivo performance of antimicrobial agents. The following data summarizes the comparative efficacy of this compound derivative NZ2114 and vancomycin in established MRSA infection models.

Rabbit Infective Endocarditis Model

A study utilizing a rabbit model of infective endocarditis caused by MRSA (ATCC 33591) demonstrated the superior efficacy of NZ2114 compared to vancomycin.[2][4][5]

Treatment GroupDosageMean Bacterial Load Reduction (log10 CFU/g of vegetation)OutcomeReference
NZ2114 20 mg/kg~6Significantly greater efficacy than vancomycin (P < 0.05) and prevented post-therapy relapse.[2][5]
Vancomycin Standard doseNot specifiedBacterial counts continued to increase post-therapy.[5]
Untreated Control ---[2][5]
Murine Thigh Infection Model

In a neutropenic murine thigh infection model, NZ2114 demonstrated dose-dependent killing of S. aureus.[6] While a direct head-to-head comparison with vancomycin from the same study is not detailed, the data highlights the potent in vivo activity of this this compound derivative.

Time-Kill Kinetics

Time-kill assays reveal the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies have shown that this compound and its derivatives exhibit rapid, concentration-dependent killing of MRSA.

One study demonstrated that a this compound derivative, Ple-AB, at 1x and 2x its MIC, killed all S. aureus ATCC43300 within 4 hours, while 2x MIC of vancomycin required 6 hours to achieve the same effect.[7]

Mechanisms of Action

The distinct mechanisms of action of this compound and vancomycin contribute to their differing efficacy profiles.

This compound's Mechanism of Action

This compound targets Lipid II, an essential precursor in the bacterial cell wall synthesis pathway.[1] By binding to Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, leading to the inhibition of cell wall formation and subsequent bacterial cell death.

G cluster_bacterium Staphylococcus aureus Lipid_II_precursor Lipid II Precursor Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II_precursor->Peptidoglycan_synthesis Incorporation Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Inhibition This compound This compound This compound->Lipid_II_precursor Binds and Sequesters caption This compound's Mechanism of Action

Caption: this compound inhibits bacterial cell wall synthesis by targeting Lipid II.

Vancomycin's Mechanism of Action

Vancomycin also inhibits bacterial cell wall synthesis but through a different mechanism. It forms a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.

G cluster_bacterium Staphylococcus aureus Peptidoglycan_precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_precursor->Transglycosylase Substrate Transpeptidase Transpeptidase Peptidoglycan_precursor->Transpeptidase Substrate Cell_wall_synthesis Cell Wall Synthesis Transglycosylase->Cell_wall_synthesis Elongation Cell_lysis Cell Lysis Transglycosylase->Cell_lysis Inhibition Transpeptidase->Cell_wall_synthesis Cross-linking Transpeptidase->Cell_lysis Inhibition Vancomycin Vancomycin Vancomycin->Peptidoglycan_precursor Binds to D-Ala-D-Ala caption Vancomycin's Mechanism of Action

Caption: Vancomycin blocks cell wall synthesis by binding to peptidoglycan precursors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antimicrobial Agents in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35±2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End caption MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution: The antimicrobial agents (this compound and vancomycin) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well, containing the antimicrobial dilution, is inoculated with the prepared bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35±2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol outlines the methodology for assessing the bactericidal activity of an antimicrobial agent over time.

G Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture (~1-5 x 10^6 CFU/mL) Start->Prepare_Culture Add_Antimicrobial Add Antimicrobial Agent at desired concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Add_Antimicrobial Incubate_Shake Incubate at 37°C with shaking Add_Antimicrobial->Incubate_Shake Sample_Collection Collect Aliquots at Specific Time Points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Sample_Collection Serial_Dilution_Plating Perform Serial Dilutions and Plate on Agar Sample_Collection->Serial_Dilution_Plating Incubate_Plates Incubate Plates at 37°C for 18-24 hours Serial_Dilution_Plating->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End caption Time-Kill Assay Workflow

Caption: Workflow for performing a time-kill assay.

Detailed Steps:

  • Inoculum Preparation: A logarithmic-phase culture of the MRSA strain is prepared and diluted in fresh CAMHB to a starting concentration of approximately 1-5 x 10^6 CFU/mL.

  • Antimicrobial Addition: The antimicrobial agent is added to the bacterial culture at predetermined concentrations (e.g., 1x, 2x, and 4x MIC). A growth control with no antimicrobial is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted in sterile saline and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

Rabbit Infective Endocarditis Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a deep-seated infection.

G Start Start Catheter_Placement Induce Aortic Valve Damage via Catheter Placement in Rabbit Start->Catheter_Placement MRSA_Inoculation Intravenous Inoculation with MRSA Strain Catheter_Placement->MRSA_Inoculation Infection_Establishment Allow Infection to Establish (e.g., 24 hours) MRSA_Inoculation->Infection_Establishment Treatment_Initiation Initiate Antimicrobial Treatment (e.g., NZ2114 or Vancomycin) Infection_Establishment->Treatment_Initiation Sacrifice_Harvest Sacrifice Animals and Harvest Cardiac Vegetations, Kidneys, Spleen Treatment_Initiation->Sacrifice_Harvest Bacterial_Quantification Homogenize Tissues and Determine Bacterial Load (CFU/g) Sacrifice_Harvest->Bacterial_Quantification End End Bacterial_Quantification->End caption Rabbit Endocarditis Model Workflow

Caption: Workflow for the rabbit infective endocarditis model.

Detailed Steps:

  • Induction of Aortic Valve Damage: A sterile catheter is inserted through the carotid artery into the left ventricle of a rabbit to induce sterile vegetations on the aortic valve.

  • Bacterial Inoculation: After a period to allow for vegetation formation, a suspension of the MRSA strain is injected intravenously.

  • Infection Establishment: The infection is allowed to establish for a defined period (e.g., 24 hours).

  • Treatment: Animals are treated with the antimicrobial agents (e.g., NZ2114 or vancomycin) or a placebo for a specified duration and dosing regimen.

  • Outcome Assessment: At the end of the treatment period, animals are euthanized, and the cardiac vegetations, kidneys, and spleen are aseptically removed.

  • Bacterial Load Determination: The tissues are homogenized, and serial dilutions are plated to quantify the bacterial load (CFU per gram of tissue).

Conclusion

The available data suggests that this compound and its derivatives, particularly NZ2114, demonstrate potent in vitro and in vivo activity against MRSA, including strains with reduced susceptibility to vancomycin. The lower MIC values and superior performance in animal models of severe infection highlight the potential of this compound-based therapeutics as a valuable alternative to vancomycin for the treatment of challenging MRSA infections. The distinct mechanism of action of this compound, targeting Lipid II, may also offer an advantage in overcoming existing resistance mechanisms to glycopeptide antibiotics. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising class of antimicrobial peptides.

References

A Comparative Analysis of Plectasin and Daptomycin: Unraveling Their Distinct Modes of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a thorough understanding of the mechanisms of action of novel and existing antimicrobial agents is paramount. This guide provides a detailed comparative analysis of two potent antibiotics, Plectasin and Daptomycin, focusing on their distinct modes of action against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.

Introduction

This compound, a fungal defensin, and Daptomycin, a cyclic lipopeptide, are both effective against a range of Gram-positive pathogens, including multidrug-resistant strains. However, their bactericidal effects are achieved through fundamentally different mechanisms. This compound targets the bacterial cell wall synthesis by binding to Lipid II, a crucial precursor molecule.[1] In contrast, Daptomycin disrupts the bacterial cell membrane integrity in a calcium-dependent manner, leading to rapid depolarization and cell death.[2] This guide will delve into the specifics of their molecular targets, the role of calcium ions, their impact on the bacterial cell envelope, and the known mechanisms of resistance.

Molecular Targets and Mechanism of Action

This compound: A Targeted Attack on Cell Wall Synthesis

This compound's primary mode of action is the inhibition of peptidoglycan synthesis through its specific binding to Lipid II.[1] Lipid II is an essential precursor molecule for the bacterial cell wall, and its sequestration by this compound effectively halts the construction of this protective layer. Recent studies suggest a calcium-sensitive supramolecular killing mechanism, where this compound oligomerizes on bacterial membranes that contain Lipid II, a process enhanced by the presence of calcium ions.[1]

Daptomycin: A Calcium-Dependent Disruption of the Cell Membrane

Daptomycin exerts its bactericidal effect by compromising the integrity of the bacterial cell membrane.[2] Its mechanism is critically dependent on the presence of calcium ions. In a calcium-rich environment, Daptomycin undergoes a conformational change that facilitates its insertion into the bacterial cell membrane, particularly in regions rich in phosphatidylglycerol (PG).[2] Following insertion, Daptomycin molecules oligomerize to form ion-conducting channels or pores.[3] This leads to a rapid efflux of potassium ions from the cell, causing membrane depolarization and a subsequent cascade of events that inhibit the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3]

Comparative Data

The following table summarizes the key differences in the mode of action and other relevant properties of this compound and Daptomycin.

FeatureThis compoundDaptomycin
Class Fungal DefensinCyclic Lipopeptide
Primary Target Lipid II (Peptidoglycan precursor)Bacterial Cell Membrane (Phosphatidylglycerol)
Mechanism Inhibition of cell wall synthesisMembrane depolarization via ion channel/pore formation
Calcium Dependence Enhances activityEssential for activity
Effect on Membrane Potential Indirect or secondary effectDirect and rapid depolarization
Resistance Mechanisms Alterations in cell wall precursorsChanges in membrane composition and charge
Minimum Inhibitory Concentrations (MICs)

The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and Daptomycin against common Gram-positive pathogens. MIC values can vary depending on the specific strain and testing methodology.

OrganismThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 20.25 - 1
Staphylococcus aureus (MRSA)0.5 - 40.5 - 2
Streptococcus pneumoniae0.125 - 1≤0.5
Enterococcus faecalis4 - 161 - 4
Enterococcus faecium (VRE)8 - 322 - 4

Note: The MIC values presented are a general range compiled from various studies and may not represent all possible values.[4][5][6][7][8]

Experimental Protocols

Membrane Potential Assay Using DiSC3(5)

This protocol describes the use of the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[9][10][11][12][13]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (1 mM in DMSO)

  • Valinomycin (optional, as a positive control for depolarization)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Wash bacterial cells twice with 5 mM HEPES buffer and resuspend to an OD600 of 0.05.

  • Add 100 µL of the bacterial suspension to each well of the microplate.

  • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 30 minutes to allow the dye to equilibrate across the bacterial membranes.

  • Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

  • Add the antimicrobial agent (this compound or Daptomycin) at the desired concentration.

  • Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • An increase in fluorescence indicates membrane depolarization.

  • (Optional) Add valinomycin (1 µM final concentration) to a control well to induce complete depolarization and serve as a positive control.

In Vitro Lipid II Binding Assay

This protocol outlines a method to assess the direct binding of an antimicrobial peptide to Lipid II.[14]

Materials:

  • Purified Lipid II

  • Antimicrobial peptide (this compound or Daptomycin)

  • Liposomes (e.g., composed of DOPC and DOPG)

  • Phosphate buffered saline (PBS)

  • Fluorescently labeled antimicrobial peptide (optional, for fluorescence-based detection)

  • Method for detecting binding (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence spectroscopy)

Procedure (using Isothermal Titration Calorimetry):

  • Prepare a solution of the antimicrobial peptide in PBS in the ITC sample cell.

  • Prepare a solution of Lipid II-containing liposomes in PBS in the ITC injection syringe.

  • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Perform a series of small injections of the Lipid II liposome solution into the peptide solution while monitoring the heat change.

  • The resulting thermogram will show peaks corresponding to the binding events.

  • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Visualizing the Modes of Action

To further illustrate the distinct mechanisms of this compound and Daptomycin, the following diagrams were generated using Graphviz.

Plectasin_Mode_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound LipidII Lipid II This compound->LipidII Binds to Inhibition Inhibition CellWallSynthesis Cell Wall Synthesis LipidII->CellWallSynthesis Precursor for Inhibition->CellWallSynthesis Inhibits Daptomycin_Mode_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (PG-rich) cluster_cytoplasm Cytoplasm Daptomycin Daptomycin MembraneInsertion Membrane Insertion Daptomycin->MembraneInsertion with Ca²⁺ Calcium Ca²⁺ Calcium->MembraneInsertion Oligomerization Oligomerization MembraneInsertion->Oligomerization PoreFormation Pore Formation Oligomerization->PoreFormation K_ion K⁺ PoreFormation->K_ion Efflux Depolarization Membrane Depolarization CellDeath Cell Death Depolarization->CellDeath Experimental_Workflow_Membrane_Potential start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_dye Add DiSC₃(5) Dye & Incubate prep_cells->add_dye baseline Measure Baseline Fluorescence add_dye->baseline add_drug Add this compound or Daptomycin baseline->add_drug kinetic_measurement Kinetic Measurement of Fluorescence add_drug->kinetic_measurement analysis Data Analysis: Fluorescence vs. Time kinetic_measurement->analysis end End analysis->end

References

A Head-to-Head Comparison of the Antibacterial Spectra of Plectasin and Nisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptides (AMPs), Plectasin and nisin have emerged as significant contenders, both demonstrating potent activity, particularly against Gram-positive bacteria. This guide provides a comprehensive, data-driven comparison of their antibacterial spectra, supported by experimental data and detailed methodologies to aid researchers in their evaluation and potential application.

Executive Summary

Both this compound, a fungal defensin, and nisin, a bacteriocin, exert their primary antibacterial effect by targeting and binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. This interaction ultimately leads to the inhibition of peptidoglycan production and, in the case of nisin, pore formation in the cell membrane, resulting in bacterial cell death.

While both peptides are highly effective against a range of Gram-positive bacteria, including drug-resistant strains, their specific activity profiles can vary. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data from various studies to facilitate a direct comparison of their potency against key pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound and nisin against a selection of Gram-positive bacteria. It is important to note that these values are compiled from different studies and experimental conditions may have varied, which can influence the outcome. For a definitive comparison, these peptides should be evaluated side-by-side in the same experimental setup.

Bacterial SpeciesThis compound MIC (µg/mL)Nisin MIC (µg/mL)
Staphylococcus aureus32[1]1 - 2 (MSSA/MRSA)[2]
Staphylococcus aureus (MRSA)-2[2]
Streptococcus pneumoniae4[1]0.4 - 6.4[3]
Enterococcus faecalis128[1]-
Listeria monocytogenes32[1]-

Experimental Protocols: Broth Microdilution Assay for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is the most common and standardized procedure.

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptides (this compound, nisin)

  • Target bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile culture tubes

  • Spectrophotometer or microplate reader

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing sterile MHB.

    • Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase, visually comparable to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or a weak acid solution to aid solubility).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of the 96-well polypropylene plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted antimicrobial peptide.

    • Include a positive control well (bacteria with no antimicrobial peptide) and a negative control well (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial peptide at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Mandatory Visualization

Mechanism of Action

The following diagrams illustrate the mechanisms by which this compound and nisin inhibit bacterial growth.

Plectasin_Mechanism This compound This compound LipidII Lipid II (Cell Wall Precursor) This compound->LipidII Binds to Inhibition Inhibition of Peptidoglycan Synthesis This compound->Inhibition Causes LipidII->Inhibition CellWall Bacterial Cell Wall CellDeath Bacterial Cell Death Inhibition->CellDeath Leads to

Caption: this compound's mechanism of action targeting Lipid II.

Nisin_Mechanism Nisin Nisin LipidII Lipid II (Cell Wall Precursor) Nisin->LipidII Binds to CellMembrane Cell Membrane Nisin->CellMembrane Inserts into Inhibition Inhibition of Peptidoglycan Synthesis Nisin->Inhibition Causes PoreFormation Pore Formation Nisin->PoreFormation Induces LipidII->Inhibition CellMembrane->PoreFormation CellDeath Bacterial Cell Death Inhibition->CellDeath PoreFormation->CellDeath

Caption: Nisin's dual mechanism of action.

Experimental Workflow

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Plectasin Derivative NZ2114: A Comparative Analysis of Efficacy Against its Parent Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial efficacy of the plectasin derivative, NZ2114, and its parent molecule, this compound. The analysis is based on available experimental data and is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fungal defensin with potent antimicrobial activity against Gram-positive bacteria.[1] Its mechanism of action involves binding to Lipid II, a crucial precursor in bacterial cell wall synthesis.[2][3][4] NZ2114 is a synthetically developed derivative of this compound, featuring three amino acid substitutions (D9N, M13L, and Q14R).[5] These modifications have been shown to significantly enhance its antimicrobial potency, particularly against clinically relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).[5] This guide will objectively compare the efficacy of NZ2114 and this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the mechanism of action.

Quantitative Comparison of Antimicrobial Activity

The in vitro efficacy of NZ2114 and this compound has been evaluated against a range of Gram-positive bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Comparative MIC Values (µg/mL) of this compound and NZ2114 against Staphylococcus Species
MicroorganismThis compound (µg/mL)NZ2114 (µg/mL)Fold Improvement
Staphylococcus aureus (MRSA)824x
Staphylococcus aureus (MSSA)422x
Staphylococcus simulans414x

Data sourced from a mutagenesis study of this compound.

Table 2: MIC Values of NZ2114 against Various Gram-Positive Bacteria
MicroorganismNZ2114 MIC (µM)NZ2114 MIC (µg/mL)
Streptococcus pneumoniae0.5~2.2
Enterococcus faecalis6.1~27.5
Enterococcus faecium (Vancomycin-Resistant)6.1~27.5
Staphylococcus aureus (MRSA)0.3~1.35
Staphylococcus aureus (MSSA)0.3~1.35

Note: MIC values for NZ2114 against various Gram-positive bacteria were reported in µM. Approximate conversions to µg/mL are provided for comparison, assuming a molecular weight of approximately 4500 g/mol for NZ2114.[1]

While direct comparative MIC values for this compound against Streptococcus and Enterococcus species are not as readily available in the reviewed literature, multiple sources indicate that NZ2114 possesses stronger and improved activity against these pathogens compared to its parent molecule.[6]

Mechanism of Action: Enhanced Lipid II Binding

Both this compound and NZ2114 exert their antimicrobial effect by targeting and binding to Lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall. This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell death.

The enhanced efficacy of NZ2114 is attributed to its three amino acid substitutions. While these mutations do not directly overlap with the primary Lipid II binding site, they are thought to induce conformational changes in the this compound molecule. These changes likely improve the overall binding affinity and stability of the NZ2114-Lipid II complex, leading to more potent inhibition of cell wall synthesis. Specifically, the D9N and Q14R mutations have been shown to drastically increase this compound's activity against MRSA.

Mechanism of Action: this compound and NZ2114 Targeting Lipid II cluster_bacterial_cell Bacterial Cell cluster_peptides Antimicrobial Peptides Lipid II Synthesis Lipid II Synthesis Lipid II Lipid II Lipid II Synthesis->Lipid II Produces Cell Wall Synthesis Cell Wall Synthesis Lipid II->Cell Wall Synthesis Precursor for Cell Death Cell Death Cell Wall Synthesis->Cell Death Inhibition leads to This compound This compound This compound->Lipid II Binds to NZ2114 NZ2114 (D9N, M13L, Q14R) NZ2114->Lipid II Binds with higher affinity

Caption: this compound and NZ2114 both inhibit bacterial cell wall synthesis by binding to Lipid II.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and NZ2114.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10][11]

  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound or NZ2114 in an appropriate solvent.

    • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (bacteria in broth without antimicrobial) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_procedure Procedure A Bacterial Colony (Agar Plate) B Standardized Inoculum (0.5 McFarland) A->B C Diluted Inoculum (5x10^5 CFU/mL) B->C F Inoculate Plate C->F D Antimicrobial Stock E Serial Dilutions (96-well plate) D->E E->F G Incubate (35-37°C, 16-20h) F->G H Read Results G->H

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13][14][15][16]

  • Preparation of Inoculum:

    • Prepare a logarithmic phase bacterial culture in a suitable broth (e.g., CAMHB).

    • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial:

    • Add this compound or NZ2114 at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

    • Include a growth control without any antimicrobial agent.

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Enumeration:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in a sterile saline solution.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Conclusion

The this compound derivative NZ2114 demonstrates significantly enhanced antimicrobial efficacy against a range of Gram-positive bacteria compared to its parent molecule, this compound. This improved activity, as evidenced by lower MIC values, is attributed to specific amino acid substitutions that likely enhance the binding affinity of NZ2114 to its target, Lipid II. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel antimicrobial peptides. The potent activity of NZ2114, particularly against drug-resistant strains like MRSA, highlights its potential as a promising candidate for further therapeutic development.

References

Plectasin in Combination: A Synergistic Approach to Combat Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the combination of the antimicrobial peptide Plectasin with conventional antibiotics is emerging as a promising strategy to enhance efficacy against challenging pathogens. This guide provides a comprehensive comparison of this compound's synergistic effects with various antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.

Synergistic Activity of this compound with Conventional Antibiotics

This compound, a defensin-like antimicrobial peptide, has demonstrated significant synergistic activity when combined with β-lactam and aminoglycoside antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6][7][8] However, this synergistic interaction is not observed with all classes of antibiotics, as studies have shown no such effect when this compound is paired with vancomycin.[1][2][3][4][5][7][8]

Quantitative Analysis of Synergistic Effects

The synergistic interactions have been quantified using the fractional inhibitory concentration (FIC) index in checkerboard assays. These studies reveal a high percentage of synergy between this compound and specific classes of antibiotics against a wide range of clinical isolates.

Antibiotic ClassConventional AntibioticTarget OrganismsPercentage of Synergistic Interactions (FIC Index ≤ 0.5)
β-Lactams Penicillin, Amoxicillin, FlucloxacillinMSSA & MRSA87-89%[1][2][3][4]
Aminoglycosides Gentamicin, Neomycin, AmikacinMSSA & MRSA76-78%[1][2][3][4]
Glycopeptides VancomycinMSSA & MRSANo significant synergy observed[1][2][3][4][5]

Mechanism of Synergistic Action

The synergistic effect of this compound with β-lactam antibiotics is attributed to a "double-hit" on the bacterial cell wall synthesis pathway. This compound directly binds to Lipid II, a crucial precursor for cell wall construction.[1][9] This action, combined with the inhibition of penicillin-binding proteins by β-lactam antibiotics, leads to a more potent bactericidal effect than either agent alone.

SynergyMechanism Mechanism of this compound and β-Lactam Synergy This compound This compound LipidII Lipid II (Cell Wall Precursor) This compound->LipidII Binds to BetaLactam β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWallSynthesis Bacterial Cell Wall Synthesis LipidII->CellWallSynthesis Essential for PBP->CellWallSynthesis Catalyzes CellLysis Cell Lysis & Bacterial Death CellWallSynthesis->CellLysis Inhibition leads to

Caption: Logical diagram of the synergistic mechanism of this compound and β-lactam antibiotics.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Checkerboard Assay

The checkerboard assay is utilized to determine the synergistic, additive, indifferent, or antagonistic effect of antimicrobial combinations.

CheckerboardWorkflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis PrepA Prepare serial dilutions of Antibiotic A DispenseA Dispense Antibiotic A along x-axis of 96-well plate PrepA->DispenseA PrepB Prepare serial dilutions of Antibiotic B DispenseB Dispense Antibiotic B along y-axis of 96-well plate PrepB->DispenseB PrepInoculum Prepare standardized bacterial inoculum Inoculate Inoculate all wells with bacterial suspension PrepInoculum->Inoculate DispenseA->Inoculate DispenseB->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) for each well Incubate->ReadMIC CalcFIC Calculate Fractional Inhibitory Concentration (FIC) Index ReadMIC->CalcFIC

Caption: Workflow for the checkerboard synergy assay.

Protocol:

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Create a series of twofold dilutions for each antimicrobial agent.

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the conventional antibiotic along the y-axis.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of the combination, which is the lowest concentration of the drug combination that inhibits visible bacterial growth. The FIC index is calculated as follows: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of conventional antibiotic in combination / MIC of conventional antibiotic alone). A FIC index of ≤ 0.5 indicates synergy.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of antimicrobial combinations over time.

Protocol:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and then dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Exposure: Add this compound and the conventional antibiotic, alone and in combination, at concentrations corresponding to their MICs or sub-MICs.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture tube.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

In Vivo Murine Infection Models

Murine thigh and peritoneal infection models are used to evaluate the in vivo efficacy of antimicrobial combinations.

MurineModelWorkflow Murine Infection Model Workflow cluster_induction Infection Induction cluster_treatment Treatment cluster_evaluation Evaluation Neutropenia Induce neutropenia (optional, e.g., with cyclophosphamide) Infection Infect mice with S. aureus (intramuscularly for thigh model, intraperitoneally for peritonitis model) Neutropenia->Infection Administer Administer this compound and/or conventional antibiotic at specified doses and time points Infection->Administer Harvest Harvest tissues (thigh muscle or peritoneal lavage) at set time points Administer->Harvest Homogenize Homogenize tissues Harvest->Homogenize Enumerate Determine bacterial load (CFU/g of tissue or CFU/mL of lavage) Homogenize->Enumerate

Caption: General workflow for in vivo murine infection models.

Protocol for Murine Thigh Infection Model:

  • Neutropenia Induction: Mice are typically rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10][11]

  • Infection: A standardized inoculum of S. aureus is injected into the thigh muscle of the mice.[10][12]

  • Treatment: At a specified time post-infection, treatment is initiated with this compound, the conventional antibiotic, or the combination, administered via a suitable route (e.g., intravenously or subcutaneously).[7]

  • Evaluation: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).[10][13]

Protocol for Murine Peritoneal Infection Model:

  • Infection: A bacterial suspension is injected into the peritoneal cavity of the mice.[14][15][16]

  • Treatment: Treatment with the antimicrobial agents is initiated at a set time after infection.[7]

  • Evaluation: At designated time points, peritoneal lavage is performed to collect the fluid from the peritoneal cavity. The lavage fluid is then serially diluted and plated to enumerate the bacterial count (CFU/mL).[15]

Conclusion

The synergistic combination of this compound with conventional antibiotics, particularly β-lactams and aminoglycosides, presents a compelling strategy to overcome antibiotic resistance in S. aureus. The provided data and experimental protocols offer a solid foundation for further research and development in this critical area of infectious disease therapeutics. The "double-hit" mechanism on bacterial cell wall synthesis highlights a rational basis for this combination therapy and warrants further investigation for clinical applications.

References

Plectasin vs. MP1106: A Comparative Analysis of Stability and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a lead antimicrobial peptide candidate hinges on a delicate balance of potent activity and robust stability. This guide provides a head-to-head comparison of Plectasin, a fungal defensin, and its rationally designed derivative, MP1106, with a focus on their stability profiles and antimicrobial efficacy, supported by experimental data.

This compound, isolated from the fungus Pseudoplectania nigrella, has garnered significant attention for its potent activity against Gram-positive bacteria, including multi-drug resistant strains.[1][2] Its mechanism of action involves binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation.[3][4][5] However, limitations such as sensitivity to proteases like trypsin and potential cytotoxicity at high concentrations have spurred the development of more drug-like analogues.[1][2]

MP1106 is a novel antimicrobial peptide engineered from this compound, featuring four amino acid substitutions. This rational design aimed to enhance its therapeutic properties. This comparative guide will delve into the reported data on the stability and activity of both peptides to aid in informed decision-making for research and development.

Comparative Data Overview

The following tables summarize the available quantitative data on the antimicrobial activity and stability of this compound and MP1106.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (µg/mL)MP1106 MIC (µM)MP1106 MIC (µg/mL)
Staphylococcus aureus ATCC 25923-0.014~0.06
Staphylococcus aureus ATCC 29213-1.8~7.8
Staphylococcus aureus ATCC 6538-0.45~1.95
Staphylococcus aureus ATCC 43300 (MRSA)32[6]0.91~3.94
Methicillin-resistant S. aureus (MRSA) clinical isolates-0.03 - 1.8~0.13 - 7.8
Streptococcus pneumoniae4[6]--
Enterococcus faecalis128[6]--
Listeria monocytogenes32[6]--

Note: MP1106 MIC values were reported in µM and have been converted to µg/mL for comparison, assuming a molecular weight similar to this compound (~4.4 kDa). Direct comparative studies under identical conditions are limited.

Table 2: Stability Profile
Stability ParameterThis compoundMP1106
Thermostability Stable over a wide range of temperatures.[7] Maintained activity after 1h at 20, 40, 60, 80, and 100°C.[1]Broad thermostability from 20 to 100°C.[8]
pH Stability Maintained activity in buffers with pH 2, 4, 6, 8, and 10 for 4h.[1]Activity maintained in neutral and alkaline environments (pH 6, 8, 10); slightly reduced in acidic environments (pH 2, 4).[8]
Protease Stability Sensitive to trypsin.[1][2]Sensitive to trypsin; resistant to pepsin, snailase, and proteinase K.[8]
Serum Stability High serum stability.Stable in human serum at 37°C for 24 hours.[8]
Other -Activity minorly affected by 10 mM dithiothreitol and 20% dimethylsulfoxide.[8]

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating the stability and activity of antimicrobial peptides.

cluster_bacterium Gram-Positive Bacterium LipidII Lipid II CellWall Cell Wall Synthesis LipidII->CellWall precursor CellLysis Cell Lysis CellWall->CellLysis inhibition leads to This compound This compound / MP1106 This compound->LipidII binds and sequesters

Caption: Mechanism of action of this compound/MP1106 targeting Lipid II.

cluster_workflow AMP Stability & Activity Workflow cluster_stability Stability Assays cluster_activity Activity Assays Peptide Antimicrobial Peptide (this compound / MP1106) Thermal Thermostability Peptide->Thermal pH pH Stability Peptide->pH Protease Protease Resistance Peptide->Protease Serum Serum Stability Peptide->Serum MIC MIC Determination (Broth Microdilution) Peptide->MIC Hemolysis Hemolysis Assay Peptide->Hemolysis Cytotoxicity Cytotoxicity Assay Peptide->Cytotoxicity Thermal->MIC assess residual activity pH->MIC assess residual activity Protease->MIC assess residual activity Serum->MIC assess residual activity

Caption: General experimental workflow for AMP evaluation.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides is typically determined by a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Dilution: The peptides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Stability Assays
  • Thermostability: The peptide solution is incubated at various temperatures (e.g., 20, 40, 60, 80, 100°C) for a specified time (e.g., 1 hour). After incubation, the residual antimicrobial activity is determined by the MIC assay against a susceptible bacterial strain.[1]

  • pH Stability: The peptide is incubated in buffers of varying pH values (e.g., pH 2, 4, 6, 8, 10) for a set duration (e.g., 4 hours). The remaining activity is then assessed using the MIC assay.[1]

  • Protease Stability: The peptide is incubated with various proteases (e.g., trypsin, pepsin, proteinase K) at 37°C. At different time points, aliquots are taken, the protease is inactivated (e.g., by heat or inhibitors), and the residual antimicrobial activity is measured by the MIC assay.

  • Serum Stability: The peptide is incubated in human serum at 37°C for different time intervals (e.g., up to 24 hours). The remaining antimicrobial activity is subsequently determined by the MIC assay.[8]

Hemolysis Assay
  • Red Blood Cell Preparation: Fresh human or animal red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2% v/v).

  • Incubation: The RBC suspension is incubated with serial dilutions of the peptide at 37°C for 1 hour. A positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (PBS) are included.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. MP1106 exhibited only 1.16% hemolytic activity at a high concentration of 512 μg/ml.[8]

Conclusion

Both this compound and its derivative MP1106 exhibit potent antimicrobial activity against Gram-positive bacteria. The available data suggests that MP1106 retains the broad thermostability of its parent compound while showing a slightly more nuanced pH stability profile. A key advantage of MP1106 appears to be its resistance to a broader range of proteases, although sensitivity to trypsin remains a shared characteristic. Furthermore, MP1106 has demonstrated low hemolytic activity, a favorable trait for potential therapeutic applications. The rational design of MP1106 appears to have successfully addressed some of the limitations of this compound, making it a compelling candidate for further preclinical development. This guide underscores the importance of systematic evaluation of both stability and activity in the rational design and selection of next-generation antimicrobial peptides.

References

In vitro comparison of Plectasin and other defensin peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance has propelled the search for novel antimicrobial agents. Among the most promising candidates are defensins, a class of cationic, cysteine-rich peptides that form a crucial component of the innate immune system across a wide range of organisms. Plectasin, the first defensin discovered from a fungus, has garnered significant attention for its potent activity against Gram-positive bacteria, including multi-drug resistant strains.[1] This guide provides an objective in vitro comparison of this compound and its derivatives with other notable defensin peptides, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these potential therapeutics.

Performance at a Glance: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, its derivatives, and other defensins against a panel of clinically relevant bacteria. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions.

This compound and Its Derivatives

This compound derivatives have been engineered to enhance antimicrobial activity and improve pharmacokinetic properties.[2] NZ2114 and MP1102 are two such derivatives that have demonstrated superior potency against certain bacterial strains compared to the parent this compound peptide.[3][4] A truncated version, Ple-AB, has also shown good bactericidal activity.[5]

PeptideOrganismMIC (µg/mL)MIC (µM)Source
This compound Streptococcus pneumoniae--[1][6]
Staphylococcus aureus32-[7]
113-[3][8]
Enterococcus faecalis56-[3][8]
128-[7]
Listeria monocytogenes32-[7]
Klebsiella pneumoniae1800-[3][8]
Clostridium perfringens CVCC 46-1.81[3]
NZ2114 Staphylococcus aureus (MRSA)-0.3[9]
Staphylococcus aureus (MSSA)-0.3[9]
Streptococcus pneumoniae-0.5[9]
Enterococcus faecalis-6.1[9]
Enterococcus faecium (VRE)-6.1[9]
Clostridium perfringens CVCC 46-0.91[3]
MP1102 Clostridium perfringens CVCC 46-0.91[3]
Ple-AB Gram-positive bacteria2 - 16-[5]
Human Defensins

Human defensins are classified into alpha-defensins (α-defensins) and beta-defensins (β-defensins). Human Neutrophil Peptide 1 (HNP-1), an α-defensin, and Human Beta-Defensin 3 (hBD-3) are among the most studied. Their activity spectrum extends to both Gram-positive and Gram-negative bacteria.

PeptideOrganismMIC (mg/L)Source
HNP-1 Staphylococcus aureus (MSSA)1[10]
Staphylococcus aureus (MRSA)1[10]
Gram-negatives (various)>32[11]
hBD-3 Staphylococcus aureus (MSSA)0.5[10]
Staphylococcus aureus (MRSA)0.5[10]
Acinetobacter baumannii2 - 16[11]
Enterobacter cloacae8[11]
Klebsiella pneumoniae8 - >32[11]
Pseudomonas aeruginosa8 - >32[11]

Mechanism of Action: A Shared Target

A key aspect of the antimicrobial activity of this compound and several other defensins is their ability to target and bind to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.[5][7][8] This interaction sequesters Lipid II, thereby inhibiting the peptidoglycan synthesis and ultimately leading to bacterial cell death. This targeted mechanism is distinct from the membrane-disrupting action of many other antimicrobial peptides.[12]

Interestingly, some human defensins, such as hBD-3 and HNP-1, also share this ability to bind to Lipid II, suggesting a conserved mechanism of action against bacterial pathogens.[11]

Mechanism of Action: Lipid II Inhibition cluster_defensins Defensin Peptides This compound This compound LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Inhibition Inhibition Derivatives This compound Derivatives (e.g., NZ2114, MP1102) Derivatives->LipidII hBD3 Human β-defensin 3 hBD3->LipidII HNP1 Human α-defensin 1 HNP1->LipidII CellWall Bacterial Cell Wall Synthesis LipidII->CellWall Essential for Death Bacterial Cell Death CellWall->Death Leads to Inhibition->CellWall Blocks

Caption: this compound and certain human defensins inhibit bacterial cell wall synthesis by binding to Lipid II.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial activity. The most common method for determining the MIC of defensin peptides is the broth microdilution assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method involves preparing a series of twofold dilutions of the defensin peptide in a liquid growth medium in a 96-well microtiter plate.[13] A standardized suspension of the target bacterium is then added to each well.[14] The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the peptide that shows no visible bacterial growth.[13]

Broth Microdilution Workflow start Start prep_peptide Prepare serial dilutions of defensin peptide start->prep_peptide prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microtiter plate wells with bacteria and peptide dilutions prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Visually or spectrophotometrically assess bacterial growth incubate->read determine_mic Determine MIC: Lowest concentration with no growth read->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of defensin peptides.

Conclusion

This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity, particularly against Gram-positive bacteria. Their targeted mechanism of action, inhibiting cell wall synthesis via Lipid II binding, is a key advantage that may reduce the likelihood of resistance development. While human defensins like hBD-3 share this mechanism, their broader spectrum of activity against Gram-negative bacteria warrants further investigation for different therapeutic applications. The data presented in this guide highlights the potential of these defensin peptides and underscores the need for continued research and standardized comparative studies to fully elucidate their therapeutic potential in the fight against antibiotic-resistant infections.

References

Benchmarking Plectasin production yield in different expression hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Plectasin, a potent antifungal defensin, holds significant promise as a therapeutic agent. Its effective production is a critical step in harnessing its clinical potential. This guide provides an objective comparison of this compound production yields in three commonly used microbial expression hosts: Escherichia coli, Pichia pastoris, and Bacillus subtilis. The information presented is supported by experimental data to aid researchers in selecting the optimal expression system for their specific needs.

This compound Production Yield: A Comparative Analysis

The choice of expression host significantly impacts the final yield of recombinant this compound. The following table summarizes the reported production yields in E. coli, P. pastoris, and B. subtilis, highlighting the diverse strategies employed to enhance production.

Expression HostExpression StrategyThis compound Yield (mg/L)Reference
Escherichia coli Thioredoxin (Trx) fusion protein, soluble expression~3.5 (from 92 mg fusion protein)[1]
Tandem repeats (5x) as inclusion bodies~75[2]
Pichia pastoris Constitutive expression (pGAPZαA vector)370[3]
Inducible expression (pPICZαA vector)880[3]
Single-copy cassette~111 (from 183.2 mg/L total protein with 60.8% this compound)[4]
Four-copy cassette via 2A peptide~260 (from 426.3 mg/L total protein)[4]
Secreted expression~537 (from 748.63 µg/ml total protein with 71.79% this compound)[5]
This compound derivative (PN7)5530[1]
This compound derivative (Ple-AB)2900[6][7]
This compound derivative (MP1106)1808[8]
Bacillus subtilis SUMO fusion protein, secreted5.5[9][10]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of the key methodologies used for this compound production in each host.

Escherichia coli
  • Gene and Vector: The coding sequence for this compound is often optimized for E. coli codon usage and cloned into an expression vector, such as pET32a(+), which allows for the expression of a fusion protein. A common fusion partner is thioredoxin (Trx) to enhance solubility.[11]

  • Expression: The expression construct is transformed into a suitable E. coli strain, like BL21(DE3). Protein expression is typically induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification:

    • Cells are harvested and lysed.

    • If the this compound is expressed as a soluble fusion protein, the supernatant of the cell lysate is collected.[11] If it forms inclusion bodies, these are isolated and the protein is refolded.[2]

    • The fusion protein is purified using affinity chromatography, such as Ni²⁺-chelating affinity chromatography for His-tagged proteins.[11]

    • The fusion tag is cleaved using a specific protease, like Factor Xa.[2][11]

    • A final purification step, often another round of affinity chromatography, is performed to separate the mature this compound from the cleaved tag and protease.[11]

Pichia pastoris
  • Gene and Vector: A recombinant this compound gene is generated, often through techniques like splicing by overlap extension PCR (SOE-PCR), and inserted into P. pastoris expression vectors. Both inducible (e.g., pPICZαA, regulated by the AOX1 promoter) and constitutive (e.g., pGAPZαA, regulated by the GAP promoter) vectors are used.[3] To enhance secretion, a signal peptide, such as the α-factor secretion signal, is typically fused to the N-terminus of this compound.

  • Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain, such as GS115.

  • Expression:

    • For inducible expression, cells are grown in a buffered glycerol-complex medium (BMGY) and then transferred to a buffered methanol-complex medium (BMMY) to induce protein expression. Methanol is added at regular intervals to maintain induction.

    • For constitutive expression, cells are grown in a suitable medium without the need for an inducer.

  • Purification:

    • The culture supernatant containing the secreted this compound is collected after fermentation (e.g., 120 hours).[3][5]

    • The supernatant is purified using methods like nickel column affinity chromatography for His-tagged this compound.[3] Other methods include gel filtration (Sephadex G-25) and reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Bacillus subtilis
  • Gene and Vector: The this compound gene is fused with a secretion signal peptide (e.g., the signal peptide of SacB) and often a fusion partner like the small ubiquitin-like modifier (SUMO) to enhance expression and solubility.[9][10] This construct is cloned into an E. coli-B. subtilis shuttle vector, such as pGJ148, under the control of an inducible promoter like the maltose-inducible promoter (Pglv).[9]

  • Transformation: The recombinant plasmid is transformed into a suitable B. subtilis strain.

  • Expression: The culture is grown and induced with a suitable inducer (e.g., maltose). The fusion protein is secreted into the culture medium.

  • Purification:

    • The culture supernatant is collected.

    • The secreted fusion protein is purified using affinity chromatography (e.g., Ni-NTA resin).[9][10]

    • The SUMO tag is cleaved by a specific SUMO protease.[9][10]

    • A final purification step removes the cleaved tag and the protease, yielding pure this compound.[9][10]

Visualizing the Production and Secretion Pathways

To better understand the processes involved in recombinant this compound production, the following diagrams illustrate the general experimental workflow and the protein secretion pathways in the different host organisms.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_transformation Host Transformation cluster_expression Protein Expression cluster_purification Purification Gene_Isolation This compound Gene Isolation/Synthesis Ligation Ligation Gene_Isolation->Ligation Vector_Prep Expression Vector Preparation Vector_Prep->Ligation Transformation Transformation into Host Ligation->Transformation Selection Selection of Transformants Transformation->Selection Culture Cell Culture Selection->Culture Induction Induction (if applicable) Culture->Induction Harvest Cell Harvest / Supernatant Collection Induction->Harvest Lysis Cell Lysis (if intracellular) Harvest->Lysis Purification1 Affinity Chromatography Lysis->Purification1 Cleavage Fusion Tag Cleavage Purification1->Cleavage Purification2 Final Purification Cleavage->Purification2

General experimental workflow for recombinant this compound production.
Protein Secretion Pathways

The secretion of recombinant proteins is a key advantage of using hosts like Pichia pastoris and Bacillus subtilis. Even in E. coli, strategies exist to promote secretion into the periplasm or extracellular medium. The following diagrams illustrate the primary secretion pathways in these organisms.

E_coli_Secretion cluster_ecoli Escherichia coli Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane Extracellular Extracellular Space Plectasin_cyto This compound Sec_Pathway Sec Pathway Plectasin_cyto->Sec_Pathway Unfolded Tat_Pathway Tat Pathway Plectasin_cyto->Tat_Pathway Folded Plectasin_peri This compound Sec_Pathway->Plectasin_peri Tat_Pathway->Plectasin_peri

Protein secretion pathways across the inner membrane in E. coli.

Pichia_Secretion cluster_pichia Pichia pastoris Cytoplasm Cytoplasm ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Vesicles Secretory Vesicles Plasma_Membrane Plasma Membrane Plectasin_secreted Secreted this compound Vesicles->Plectasin_secreted Fusion with Plasma Membrane Extracellular Extracellular Space Plectasin_cyto This compound Plectasin_ER This compound (folding, glycosylation) Plectasin_cyto->Plectasin_ER Plectasin_Golgi This compound (sorting) Plectasin_ER->Plectasin_Golgi Plectasin_Golgi->Vesicles

Eukaryotic protein secretion pathway in Pichia pastoris.

Bacillus_Secretion cluster_bacillus Bacillus subtilis Cytoplasm Cytoplasm Plasma_Membrane Plasma Membrane Cell_Wall Cell Wall Extracellular Extracellular Space Plectasin_cyto This compound Sec_Pathway Sec Pathway Plectasin_cyto->Sec_Pathway Unfolded Tat_Pathway Tat Pathway Plectasin_cyto->Tat_Pathway Folded Plectasin_secreted Secreted this compound Sec_Pathway->Plectasin_secreted Tat_Pathway->Plectasin_secreted

Protein secretion pathways in Bacillus subtilis.

References

Comparative Transcriptomic Analysis: Plectasin and Penicillin Effects on Bacterial Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct cellular responses elicited by two potent cell wall synthesis inhibitors.

This guide provides a comparative analysis of the transcriptomic changes in bacteria when treated with plectasin, a novel antimicrobial peptide, versus the conventional beta-lactam antibiotic, penicillin. While both agents target bacterial cell wall synthesis, their distinct mechanisms of action trigger unique transcriptional responses, offering valuable insights for researchers, scientists, and drug development professionals. This report synthesizes data from studies on Staphylococcus aureus treated with functionally similar antimicrobial agents to provide a comparative overview.

Executive Summary

This compound, a defensin-like antimicrobial peptide, and penicillin, a cornerstone of antibiotic therapy, both effectively inhibit bacterial cell wall formation, leading to cell lysis and death. However, their interaction with the cellular machinery and the subsequent stress responses they induce differ significantly at the transcriptional level. This comparison elucidates these differences, highlighting the nuanced bacterial responses to these two classes of antimicrobials. The data presented for the this compound-like peptide is based on studies of the scorpion defensin BmKDfsin4, which shares a similar mechanism of action with this compound. The data for penicillin is based on studies of oxacillin, a member of the penicillin family.

Comparative Transcriptomic Data

The following tables summarize the key differentially expressed genes in Staphylococcus aureus following treatment with a this compound-like antimicrobial peptide (defensin BmKDfsin4) and a penicillin-class antibiotic (oxacillin).

Table 1: Key Upregulated Genes in S. aureus in Response to a this compound-like Peptide (BmKDfsin4) vs. Penicillin (Oxacillin)

Gene CategoryThis compound-like Peptide (BmKDfsin4) InducedPenicillin (Oxacillin) InducedFunctional Significance
Ribosomal Proteins rplA, rplB, rplC, rpsB, rpsCNot significantly affectedUpregulation suggests an attempt to increase protein synthesis to counteract cellular stress.
Cell Wall Stress Regulon vraS, vraRvraS, vraR, pbp2, murZActivation of a key two-component system that responds to cell wall damage.[1][2]
Heat Shock Proteins dnaK, groEL, clpBhtrA, hslOGeneral stress response to protein misfolding and damage.[1][2]
ABC Transporters Various uncharacterized transportersvraDEPotential role in efflux of the antimicrobial agent or transport of molecules for cell repair.[3]

Table 2: Key Downregulated Genes in S. aureus in Response to a this compound-like Peptide (BmKDfsin4) vs. Penicillin (Oxacillin)

Gene CategoryThis compound-like Peptide (BmKDfsin4) InducedPenicillin (Oxacillin) InducedFunctional Significance
Amino Acid Biosynthesis argB, argC, hisA, hisB, proANot significantly affectedDownregulation suggests a shutdown of non-essential metabolic pathways to conserve energy.[4]
Cell Wall Synthesis murG, pbp1Not directly downregulated, but function is inhibitedInhibition of peptidoglycan and teichoic acid synthesis pathways.[4]
Virulence Factors hla, hld, spaVariably affectedReduction in the expression of toxins and other virulence-related proteins.
Fatty Acid Biosynthesis fabF, fabG, fabINot significantly affectedDisruption of membrane lipid synthesis, potentially as a secondary effect.

Mechanisms of Action and Signaling Pathways

This compound and penicillin target different steps in the bacterial cell wall synthesis pathway, leading to distinct downstream signaling events.

This compound's Mechanism of Action

This compound directly binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[5] This sequestration of Lipid II prevents its incorporation into the growing cell wall, leading to a halt in peptidoglycan synthesis and subsequent cell death.

plectasin_mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane Lipid II Lipid II Cell Wall Synthesis Cell Wall Synthesis Lipid II->Cell Wall Synthesis Inhibition Inhibition Cytoplasm Cytoplasm Cell Wall Synthesis->Inhibition This compound This compound This compound->Lipid II Binds to

This compound's mechanism of action.
Penicillin's Mechanism of Action

Penicillin, a beta-lactam antibiotic, targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan cross-linking. This inhibition weakens the cell wall, making the bacterium susceptible to osmotic lysis.

penicillin_mechanism cluster_cell Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Catalyzes cross-linking Inhibition Inhibition PBPs->Inhibition Penicillin Penicillin Penicillin->PBPs Inhibits

Penicillin's mechanism of action.

Experimental Protocols

The following sections detail the methodologies used in the cited transcriptomic studies.

Transcriptomic Analysis of S. aureus Treated with a this compound-like Peptide (Defensin BmKDfsin4)
  • Bacterial Strain and Growth Conditions: Staphylococcus aureus (AB94004) was grown in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.

  • Antimicrobial Treatment: The bacterial culture was treated with the defensin BmKDfsin4 at a concentration that moderately inhibits growth for 15, 30, and 45 minutes.

  • RNA Extraction and Sequencing: Total RNA was extracted from the bacterial cells at each time point. Ribosomal RNA was depleted, and the remaining mRNA was used to construct cDNA libraries. The libraries were then sequenced using an Illumina sequencing platform.

  • Data Analysis: The sequencing reads were mapped to the S. aureus reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the treated samples compared to untreated controls.[4]

Transcriptomic Analysis of S. aureus Treated with Penicillin (Oxacillin)
  • Bacterial Strain and Growth Conditions: Staphylococcus aureus strain COL was grown in MHB to an optical density at 600 nm (OD600) of 0.2.

  • Antimicrobial Treatment: The culture was then treated with a sub-inhibitory concentration of oxacillin for 30 minutes.

  • RNA Extraction and Microarray Analysis: Total RNA was isolated from both treated and untreated bacterial cells. The RNA was then labeled and hybridized to an S. aureus whole-genome Affymetrix GeneChip.

  • Data Analysis: The microarray data was analyzed to identify genes with statistically significant changes in expression levels between the oxacillin-treated and untreated samples.[1][2]

Experimental Workflow

The general workflow for comparative transcriptomic analysis of bacteria treated with antimicrobial agents is depicted below.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Bacterial Culture Bacterial Culture Antimicrobial Treatment Antimicrobial Treatment Bacterial Culture->Antimicrobial Treatment Expose to RNA Extraction RNA Extraction Antimicrobial Treatment->RNA Extraction Isolate RNA RNA Sequencing / Microarray RNA Sequencing / Microarray RNA Extraction->RNA Sequencing / Microarray Read Mapping / Normalization Read Mapping / Normalization RNA Sequencing / Microarray->Read Mapping / Normalization Generate Data Differential Gene Expression Differential Gene Expression Read Mapping / Normalization->Differential Gene Expression Identify Changes Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Interpret Results

General experimental workflow.

Conclusion

The comparative transcriptomic analysis reveals that while both this compound-like peptides and penicillin effectively target the bacterial cell wall, they elicit distinct and complex cellular responses. The upregulation of ribosomal proteins in response to the defensin suggests a different type of stress compared to the classic cell wall stress stimulon induced by penicillin. Furthermore, the significant downregulation of metabolic pathways by the defensin indicates a more profound impact on cellular homeostasis. These findings underscore the importance of understanding the detailed molecular responses to different classes of antibiotics to inform the development of novel therapeutic strategies and combat antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Plectasin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Plectasin, an antimicrobial peptide. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring a safe workspace.

While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is prudent to handle all antimicrobial peptides with care, treating them as potentially bioactive chemical waste.[1][2] This ensures the highest standard of safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be familiar with the immediate safety and handling precautions for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or liquid form.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[3]
Eye Protection Safety goggles or face shieldTo protect eyes from splashes or dust.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary when handling bulk powder to avoid inhalation.[2]To prevent inhalation of the peptide.[2]

In Case of a Spill: In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.

  • Containment: For liquid spills, absorb the material with sand, vermiculite, or other inert absorbent material.[1][4] For solid spills, gently cover with a damp paper towel to avoid raising dust before sweeping.[2][4]

  • Collection: Carefully sweep up the contained material and place it into a designated, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent and water.[1]

This compound Waste Disposal Protocols

The proper disposal method for this compound depends on its form (solid or liquid) and the nature of the waste (e.g., pure substance, contaminated labware). All this compound waste should be treated as chemical waste.[5][6]

Solid this compound Waste Disposal: This category includes unused or expired lyophilized this compound powder, as well as contaminated consumables such as pipette tips, vials, and gloves.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: At the point of generation, collect all solid this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3][4]

  • Labeling: The container must be labeled as "Hazardous Chemical Waste" and should include the name "this compound."

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[3]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service, which will likely involve incineration.[1][7]

Liquid this compound Waste Disposal: This includes this compound solutions, contaminated buffers, and cell culture media containing this compound. Never pour peptide solutions down the sink.[4][5]

Experimental Protocol for Liquid Waste Inactivation and Disposal:

  • Collection: Collect all liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous chemical waste container.[4]

  • Chemical Inactivation (Recommended): Before disposal, it is best practice to inactivate the antimicrobial properties of this compound. This can be achieved through chemical degradation.

    • Method 1: Bleach Treatment: Add a 10% bleach solution to the liquid waste to achieve a final sodium hypochlorite concentration of 0.5-1.0%.[1] Allow a contact time of at least 30 minutes.[1]

    • Method 2: Acid/Base Hydrolysis: Alternatively, add 1 M HCl or 1 M NaOH to the solution to hydrolyze the peptide.[3] A minimum reaction time of 24 hours is recommended to ensure complete degradation.[3]

  • Neutralization: If acid or base was used for inactivation, neutralize the waste to a pH between 6.0 and 8.0.[3] This can be done by slowly adding a neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a weak acid for basic waste) while monitoring the pH.[3]

  • Storage and Disposal: After inactivation and neutralization, store the waste in the sealed, labeled container in the satellite accumulation area for collection by your institution's EHS department.[3]

ParameterGuidelineSource(s)
Inactivation Reagent 10% Bleach Solution (0.5-1.0% final concentration) OR 1 M HCl / 1 M NaOH[1][3]
Inactivation Time Minimum 30 minutes (Bleach) / Minimum 24 hours (Acid/Base)[1][3]
Final pH for Aqueous Waste 6.0 - 8.0[3]
Waste Storage Labeled, sealed, leak-proof containers in a designated area[3]
Final Disposal Through institutional EHS or a licensed contractor[3][7]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (Powder, Contaminated Labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Media) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Store Store in Satellite Accumulation Area Collect_Solid->Store Inactivate Inactivate (e.g., Bleach or Acid/Base Hydrolysis) Collect_Liquid->Inactivate Neutralize Neutralize to pH 6-8 Inactivate->Neutralize Neutralize->Store Neutralized EHS_Pickup Arrange for EHS Waste Pickup Store->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical and antimicrobial waste. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Plectasin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Plectasin, a potent antimicrobial peptide. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE) for this compound

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment to be used.

Body Part Personal Protective Equipment Specifications and Remarks
Respiratory RespiratorA respirator should be worn to avoid inhalation of this compound powder.[1][2] In case of inadequate ventilation, respiratory protection is necessary.
Eyes Chemical Safety GogglesGoggles are required to protect against liquid splashes and chemical vapors.[1][3]
Hands Heavy Rubber/Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental exposure and should be removed immediately after contact with the chemical.[1][3] For more direct handling, heavy rubber gloves are recommended.[1]
Body Protective Clothing/Lab CoatA lab coat, long pants, and closed-toe shoes are the minimum PPE for laboratory work.[3] For fire-fighting, full protective clothing is required.[1]
Feet Rubber BootsRequired for handling accidental spills.[1]

Operational Plan: From Receipt to Disposal

Following a structured operational plan is crucial for the safe and effective use of this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verification : Confirm that the product received matches the order specifications.

  • Storage : this compound should be stored in a tightly closed container in a cool, dry place.[1] The recommended storage temperature is -20°C.[1][4]

Handling and Preparation of Solutions
  • Designated Area : All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a glove box, to avoid inhalation.[1]

  • Weighing : When weighing the powder, wear all recommended PPE, including a respirator.

  • Dissolving : To prepare a solution, slowly add the weighed this compound to the desired solvent (e.g., sterile water) to avoid splashing.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate : If the spill is large, evacuate the immediate area.

  • Protection : Before cleaning, ensure you are wearing the appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

  • Containment and Cleanup : Sweep up the spilled solid material, place it in a sealed bag, and hold for waste disposal.[1] Avoid raising dust.[1]

  • Decontamination : Clean the spill area thoroughly with an appropriate cleaning agent.

  • Environmental Precautions : Prevent the discharge of this compound into the environment.[1]

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Wash the mouth and nasal cavity with clean water and seek medical attention.[1]
Skin Contact Wash the affected area with plenty of water. If you feel unwell, call a doctor.[1]
Eye Contact Rinse eyes with plenty of water. If you feel unwell, call a doctor.[1]
Ingestion Rinse the mouth with water. If you feel unwell, call a doctor.[1]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the steps for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

  • Prepare this compound Stock Solution : Dissolve this compound powder in a sterile solvent (e.g., deionized water) to a concentration of 1 mg/mL. Filter-sterilize the solution.

  • Prepare Bacterial Inoculum : Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation : Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

  • Incubation : Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC : The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect all unused this compound, contaminated disposables (e.g., gloves, pipette tips), and solutions in a designated, clearly labeled hazardous waste container.

  • Disposal Procedure : Dispose of the waste according to local, state, and federal regulations for chemical waste.[1] Do not dispose of this compound down the drain.

Visualizing Workflows and Mechanisms

To further clarify the procedures and the scientific basis of this compound's action, the following diagrams are provided.

Plectasin_Handling_Workflow This compound Handling Workflow Receiving Receiving and Inspection Storage Storage (-20°C) Receiving->Storage Handling Handling and Solution Preparation (in Fume Hood) Storage->Handling Experiment Experimental Use Handling->Experiment Spill Accidental Spill Handling->Spill Waste Waste Collection Experiment->Waste Decontamination Decontamination Spill->Decontamination Decontamination->Waste Disposal Disposal Waste->Disposal Plectasin_Signaling_Pathway This compound Mechanism of Action This compound This compound Complex This compound-Lipid II Complex Formation This compound->Complex Lipid_II Lipid II (Cell Wall Precursor) Lipid_II->Complex Inhibition Inhibition of Peptidoglycan Synthesis Complex->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。